molecular formula C4H2ClFN2 B020137 2-Chloro-5-fluoropyrimidine CAS No. 62802-42-0

2-Chloro-5-fluoropyrimidine

货号: B020137
CAS 编号: 62802-42-0
分子量: 132.52 g/mol
InChI 键: AGYUQBNABXVWMS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Chloro-5-fluoropyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C4H2ClFN2 and its molecular weight is 132.52 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-chloro-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClFN2/c5-4-7-1-3(6)2-8-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYUQBNABXVWMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20342636
Record name 2-Chloro-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62802-42-0
Record name 2-Chloro-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-fluoropyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Chloro-5-fluoropyrimidine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK43K2RZ9W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Chloro-5-fluoropyrimidine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Chloro-5-fluoropyrimidine, a key building block in medicinal chemistry. This document details its chemical and physical properties, provides comprehensive experimental protocols for its synthesis, and explores its significant applications in the development of targeted therapeutics, particularly as a precursor to Janus kinase (JAK) inhibitors and P2X7 receptor antagonists. The guide also visualizes the relevant synthetic and biological pathways to provide a clear and functional understanding for researchers in drug discovery and development.

Introduction

This compound is a halogenated pyrimidine (B1678525) derivative that has garnered significant attention in the pharmaceutical industry. Its unique electronic properties, arising from the presence of two nitrogen atoms in the aromatic ring and the strategic placement of chloro and fluoro substituents, make it a versatile intermediate for the synthesis of a wide array of biologically active molecules. The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution, allowing for the introduction of various functional groups at the 2-position. This reactivity has been extensively leveraged in the design and synthesis of potent and selective inhibitors of key biological targets implicated in a range of diseases, from inflammatory disorders to cancer.

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the development of robust analytical methods. The key properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 62802-42-0[1]
Molecular Formula C₄H₂ClFN₂[1]
Molecular Weight 132.52 g/mol [1]
Appearance Clear colorless to yellow liquid[2]
Boiling Point 149.0-162.0 °C[2]
Density 1.439 g/mL at 20 °C[3]
Refractive Index n20/D 1.503 (lit.)[2]
Flash Point 65 °C (149 °F) - closed cup[3]
Solubility Sparingly soluble in water, soluble in organic solvents.
Stability Stable under recommended storage conditions. Sensitive to strong bases and nucleophiles.

Synthesis and Reactivity

The primary synthetic route to this compound involves the selective reduction of 2,4-dichloro-5-fluoropyrimidine (B19854). This precursor is typically synthesized from the readily available starting material, 5-fluorouracil (B62378). The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, which is the key reaction for its use as a building block in drug synthesis.

G cluster_0 Synthesis of this compound 5-Fluorouracil 5-Fluorouracil 2,4-Dichloro-5-fluoropyrimidine 2,4-Dichloro-5-fluoropyrimidine 5-Fluorouracil->2,4-Dichloro-5-fluoropyrimidine  POCl₃, N,N-dimethylaniline This compound This compound 2,4-Dichloro-5-fluoropyrimidine->this compound  Reducing Agent (e.g., Zn dust, H₂/Pd) 2-Amino-5-fluoropyrimidine Derivative 2-Amino-5-fluoropyrimidine Derivative This compound->2-Amino-5-fluoropyrimidine Derivative  Nucleophilic Substitution (e.g., R-NH₂)

Synthetic pathway to this compound and its derivatives.
Experimental Protocols

Protocol 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine from 5-Fluorouracil

This procedure is adapted from established industrial synthesis methods.[4][5]

  • Materials: 5-Fluorouracil, phosphorus oxychloride (POCl₃), N,N-dimethylaniline.

  • Procedure:

    • In a reaction vessel equipped with a stirrer, condenser, and dropping funnel, a mixture of 5-fluorouracil (1.0 eq) and phosphorus oxychloride (10.0 eq) is prepared.

    • N,N-dimethylaniline (1.5 eq) is added dropwise to the stirred mixture.

    • The reaction mixture is heated to reflux (approximately 114 °C) and maintained for 2 hours.

    • After completion of the reaction (monitored by TLC or GC), the excess phosphorus oxychloride is removed by distillation under reduced pressure.

    • The residue is cooled and cautiously quenched with ice-water.

    • The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane).

    • The combined organic layers are washed with water, dried over anhydrous sodium sulfate (B86663), and the solvent is evaporated to yield crude 2,4-dichloro-5-fluoropyrimidine, which can be purified by vacuum distillation.

Protocol 2: Synthesis of this compound from 2,4-Dichloro-5-fluoropyrimidine

This protocol describes a selective reduction at the 4-position.

  • Materials: 2,4-Dichloro-5-fluoropyrimidine, zinc dust, acetic acid, ethanol.

  • Procedure:

    • 2,4-Dichloro-5-fluoropyrimidine (1.0 eq) is dissolved in a suitable solvent such as ethanol.

    • Zinc dust (1.5 eq) is added to the solution.

    • The mixture is stirred, and acetic acid (2.0 eq) is added dropwise while maintaining the temperature.

    • The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC or GC).

    • The reaction mixture is filtered to remove the zinc salts.

    • The filtrate is concentrated under reduced pressure.

    • The residue is taken up in an organic solvent and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate and concentrated to give this compound, which can be purified by distillation.

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution

This protocol outlines a typical reaction with an amine nucleophile.

  • Materials: this compound, amine (R-NH₂), a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA), and a suitable solvent (e.g., acetonitrile (B52724) or ethanol).

  • Procedure:

    • To a solution of this compound (1.0 eq) in the chosen solvent, the amine (1.1 eq) and DIPEA (1.2 eq) are added.

    • The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the amine.

    • The reaction progress is monitored by TLC or LC-MS.

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 2-amino-5-fluoropyrimidine derivative.

Applications in Drug Development

This compound is a pivotal intermediate in the synthesis of several classes of therapeutic agents. Its ability to undergo nucleophilic substitution allows for the facile introduction of complex side chains that can modulate the pharmacological activity and pharmacokinetic properties of the final drug candidate.

Janus Kinase (JAK) Inhibitors

The Janus kinase (JAK) family of tyrosine kinases plays a crucial role in cytokine signaling pathways that are central to the immune response and hematopoiesis. Dysregulation of the JAK-STAT signaling pathway is implicated in various autoimmune diseases and cancers. This compound is a key starting material for the synthesis of potent JAK2 inhibitors, such as AZD1480.

G cluster_1 JAK-STAT Signaling Pathway Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor Binds JAK JAK Cytokine Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT Dimer STAT Dimer STAT->STAT Dimer Dimerizes Nucleus Nucleus STAT Dimer->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Induces JAK Inhibitor JAK Inhibitor JAK Inhibitor->JAK Inhibits

Simplified JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
P2X7 Receptor Antagonists

The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells. Its activation is associated with the release of pro-inflammatory cytokines, making it a promising target for the treatment of inflammatory and neuropathic pain conditions. This compound serves as a scaffold for the development of potent and selective P2X7 receptor antagonists, often in the form of benzamide (B126) derivatives.

G cluster_2 P2X7 Receptor Signaling Extracellular ATP Extracellular ATP P2X7 Receptor P2X7 Receptor Extracellular ATP->P2X7 Receptor Binds and Activates Ion Influx Ion Influx P2X7 Receptor->Ion Influx Induces (Ca²⁺, Na⁺) NLRP3 Inflammasome Activation NLRP3 Inflammasome Activation Ion Influx->NLRP3 Inflammasome Activation Triggers Pro-inflammatory Cytokine Release Pro-inflammatory Cytokine Release NLRP3 Inflammasome Activation->Pro-inflammatory Cytokine Release Leads to (e.g., IL-1β) P2X7 Antagonist P2X7 Antagonist P2X7 Antagonist->P2X7 Receptor Blocks

References

2-Chloro-5-fluoropyrimidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on 2-Chloro-5-fluoropyrimidine, a key building block in pharmaceutical and agrochemical synthesis.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for reaction stoichiometry, analytical characterization, and formulation development.

ParameterValueCitations
Molecular Formula C4H2ClFN2[1][2][3][4][5][6]
Molecular Weight 132.52 g/mol [2][3][4][5][6]
Canonical SMILES C1=C(C=NC(=N1)Cl)F[1][2]
InChI Key AGYUQBNABXVWMS-UHFFFAOYSA-N[1][2]
CAS Number 62802-42-0[1][2][3][4][6]

Physicochemical Properties

This compound is a halogenated pyrimidine (B1678525) derivative.[1] It typically appears as a clear, colorless to yellow liquid.[1][6] The compound is soluble in organic solvents but has limited solubility in water.[1] It is utilized as a starting material in the synthesis of a variety of compounds, including 5-fluoro-2-amino pyrimidines and 5-fluoro-2-cyano pyrimidine, which are intermediates for potent inhibitors of kinases like JAK2.

Logical Relationship: Synthesis Utility

The structural features of this compound make it a versatile reagent in medicinal chemistry, particularly for the development of kinase inhibitors and other targeted therapeutics.

G A This compound B Versatile Building Block A->B C Synthesis of Pharmaceutical Intermediates B->C D Development of Active Pharmaceutical Ingredients (APIs) C->D E Kinase Inhibitors (e.g., JAK2) D->E

Caption: Synthetic utility of this compound.

References

Chemical and physical properties of 2-Chloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and applications of 2-Chloro-5-fluoropyrimidine, a key building block in modern medicinal chemistry.

Core Chemical and Physical Properties

This compound is a halogenated pyrimidine (B1678525) derivative widely utilized as an intermediate in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs).[1][2] Its unique electronic properties make it a versatile reagent in drug discovery and development.[1][3]

Identifiers and General Data
PropertyValueSource(s)
CAS Number 62802-42-0[1][4][5][6]
Molecular Formula C₄H₂ClFN₂[1][4][5][6][7]
Molecular Weight 132.52 g/mol [1][4][5][7][8]
IUPAC Name This compound[8]
Synonyms 5-Fluoro-2-chloropyrimidine, Pyrimidine, 2-chloro-5-fluoro-[1][2][6][9]
Physical Properties

The physical state of this compound is consistently reported as a liquid at room temperature, ranging from colorless to a light yellow hue.[1][2][10]

PropertyValueConditionsSource(s)
Appearance Colorless to light yellow liquidAmbient[1][2][10]
Boiling Point 172 – 174 °Cat 760 mmHg[1][6]
149.0 - 162.0 °CNot specified[2][10]
Density 1.073 g/mLat 25 °C[1][2][9]
1.439 g/mLat 20 °C[4][10]
Refractive Index n20/D 1.503at 20 °C[2][4][10]
Flash Point 65 °C (149.0 - 150 °F)Closed cup[2][4]
Solubility Sparingly soluble in water; soluble in organic solvents.Ambient[7]
Vapor Pressure 9.41E-07 mmHgat 25 °C[2][10]

Experimental Protocols & Reactivity

Synthesis of this compound

A common laboratory and industrial synthesis method involves the selective reduction of 2,4-Dichloro-5-fluoropyrimidine.[2][10][11]

Methodology:

  • Reaction Setup: 2,4-Dichloro-5-fluoropyrimidine and a reducing metal powder are added to a suitable solvent in a reaction vessel.

  • Reaction Initiation: The mixture is stirred and heated to the desired reaction temperature.

  • Acid Addition: An acid is slowly added dropwise to the reaction mixture while maintaining the temperature.

  • Reaction Completion & Workup: The reaction is monitored until completion. The resulting product can be isolated through filtration and phase separation, or by evaporating the solvent.

  • Purification: Final purification is achieved by distillation under reduced pressure to yield this compound.[2][10]

G Synthesis of this compound cluster_start Starting Materials cluster_process Process 2,4-Dichloro-5-fluoropyrimidine 2,4-Dichloro-5-fluoropyrimidine Reaction Selective Reduction 2,4-Dichloro-5-fluoropyrimidine->Reaction Reducing Metal Powder Reducing Metal Powder Reducing Metal Powder->Reaction Acid Acid Acid->Reaction Workup Filtration / Evaporation Reaction->Workup Purification Vacuum Distillation Workup->Purification Final_Product This compound Purification->Final_Product Yields

General synthesis workflow for this compound.
Chemical Reactivity and Stability

The pyrimidine ring is π-electron deficient due to the two nitrogen atoms, a characteristic that facilitates nucleophilic aromatic substitution.[1] The chlorine atom at the 2-position is a good leaving group, making this site highly reactive toward nucleophiles.

  • Stability: The compound is generally stable under recommended storage conditions, which include an inert atmosphere (nitrogen or argon) at 2-8°C.[2][6]

  • Incompatibilities: It is sensitive to strong bases and nucleophiles.[7]

Applications in Drug Development

This compound serves as a crucial intermediate for synthesizing a variety of biologically active molecules, particularly in oncology and inflammatory disease research.[1][2][3] Its structure is a key component in the development of kinase inhibitors and other targeted therapies.

Key Synthetic Transformations

The reactivity of the 2-chloro position is leveraged to introduce diverse functional groups, leading to the creation of novel pharmaceutical candidates.

  • C-N Bond Formation: It reacts with various amines in the presence of a base like potassium carbonate (K₂CO₃) to form 5-fluoro-2-amino pyrimidines, which are precursors for new pharmaceuticals.[2][4]

  • Synthesis of JAK2 Kinase Inhibitors: It is a starting material for 5-fluoro-2-cyano pyrimidine, a key intermediate in the synthesis of potent inhibitors of JAK2 kinase, a target for myeloproliferative neoplasms and other diseases.[2][4]

  • Synthesis of P2X7 Receptor Antagonists: The compound is used to prepare intermediates for benzamide (B126) scaffolds that act as potent antagonists of the P2X7 receptor, which is implicated in inflammatory processes.[2][4]

  • Hydrolysis: The compound can be hydrolyzed to produce 2-hydroxy-5-fluoropyrimidine, another important building block.[3][11]

G Key Reactions of this compound in Drug Discovery cluster_pathways Synthetic Pathways cluster_products Intermediate / Product Classes Start This compound Amine Amine Start->Amine + Amines, K₂CO₃ Cyanation Cyanation Start->Cyanation + Cyanide source Coupling_Reaction Suzuki Coupling, etc. Start->Coupling_Reaction + Boronic acids, etc. Hydrolysis Hydrolysis Start->Hydrolysis + H₂O Aminopyrimidines 5-Fluoro-2-amino pyrimidines Amine->Aminopyrimidines Cyanopyrimidines 5-Fluoro-2-cyano pyrimidine Cyanation->Cyanopyrimidines Benzamides Benzamide Scaffolds Coupling_Reaction->Benzamides Hydroxypyrimidines 2-Hydroxy-5-fluoropyrimidine Hydrolysis->Hydroxypyrimidines JAK2_Inhibitors JAK2 Kinase Inhibitors Cyanopyrimidines->JAK2_Inhibitors P2X7_Antagonists P2X7 Receptor Antagonists Benzamides->P2X7_Antagonists

References

An In-depth Technical Guide to 2-Chloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-fluoropyrimidine, a key building block in medicinal chemistry and materials science. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, experimental protocols for its synthesis, and its application in subsequent chemical transformations.

Chemical Structure and Nomenclature

This compound is a halogenated heterocyclic compound derived from pyrimidine (B1678525). The pyrimidine ring is substituted with a chlorine atom at position 2 and a fluorine atom at position 5.

  • IUPAC Name: this compound[1]

  • CAS Number: 62802-42-0[1]

  • Molecular Formula: C₄H₂ClFN₂[1][2]

  • SMILES: C1=C(C=NC(=N1)Cl)F[1]

  • InChI Key: AGYUQBNABXVWMS-UHFFFAOYSA-N[2]

The structure of this compound is presented below:

this compound chemical structure

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized in the table below. This data is essential for its application in chemical synthesis, enabling appropriate selection of solvents, reaction conditions, and purification techniques.

PropertyValueReference(s)
Molecular Weight 132.52 g/mol [1][2]
Appearance Clear, colorless to yellow liquid[3]
Density 1.439 g/mL at 20 °C[2]
Boiling Point 172-174 °C at 760 mmHg[3]
Flash Point 65 °C (149 °F) - closed cup[2]
Refractive Index (n20/D) 1.503[2]
pKa (Predicted) -2.54 ± 0.22
Solubility Sparingly soluble in water; soluble in common organic solvents.

Note: Spectral data such as NMR and IR are available through chemical supplier databases but are not detailed here.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in nucleophilic aromatic substitution are provided below. These protocols are based on established chemical literature for analogous transformations.

Synthesis of this compound

The synthesis of this compound is typically achieved through the selective reduction (dechlorination) of 2,4-dichloro-5-fluoropyrimidine (B19854). The precursor, 2,4-dichloro-5-fluoropyrimidine, is synthesized from 5-fluorouracil (B62378).[4]

Step 1: Synthesis of 2,4-dichloro-5-fluoropyrimidine from 5-fluorouracil

This procedure involves the chlorination of 5-fluorouracil using a chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like N,N-dimethylaniline (DMA).[4][5]

  • Materials: 5-fluorouracil, phosphorus oxychloride, N,N-dimethylaniline, dichloromethane, hydrochloric acid, sodium bicarbonate solution.

  • Procedure:

    • Under an inert nitrogen atmosphere, a mixture of 5-fluorouracil (1.0 eq) and phosphorus oxychloride (2.5 eq) is heated to approximately 100 °C with stirring.[5]

    • N,N-dimethylaniline (2.0 eq) is added dropwise over several hours, maintaining the reaction temperature at 100 °C.[5]

    • The reaction is monitored by a suitable technique (e.g., TLC or GC-MS) until completion (typically 2-4 hours).[4][5]

    • After completion, the mixture is cooled to room temperature and quenched by slowly pouring it into a biphasic mixture of water and dichloromethane, ensuring the temperature remains below 40 °C.[5]

    • The layers are separated, and the aqueous phase is extracted with dichloromethane.[5]

    • The combined organic layers are washed sequentially with aqueous hydrochloric acid and aqueous sodium bicarbonate solution.[5]

    • The organic solvent is removed under reduced pressure to yield crude 2,4-dichloro-5-fluoropyrimidine, which can be used in the next step or purified by distillation.

Step 2: Selective Reduction to this compound

This step involves the selective removal of the chlorine atom at the C4 position, which is more reactive towards reduction than the C2 chlorine.

  • Materials: 2,4-dichloro-5-fluoropyrimidine, reducing agent (e.g., zinc powder), acid (e.g., acetic acid), solvent (e.g., methanol (B129727) or ethanol).

  • Procedure:

    • 2,4-dichloro-5-fluoropyrimidine (1.0 eq) is dissolved in a suitable solvent such as methanol.

    • A reducing metal powder, such as zinc (1.1-1.5 eq), is added to the solution.

    • The mixture is stirred, and an acid, such as acetic acid, is added dropwise while maintaining the temperature.

    • The reaction is monitored by TLC or GC-MS. Upon completion, the solid catalyst is removed by filtration.

    • The solvent is evaporated under reduced pressure.

    • The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product is purified by vacuum distillation or column chromatography to yield this compound.

Application in Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, enhanced by the electronegative substituents, makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the C2 position can be readily displaced by various nucleophiles. A representative protocol for the amination with aniline (B41778) is provided below.

  • Materials: this compound, aniline, a base (e.g., potassium carbonate or DIPEA), a solvent (e.g., DMF or acetonitrile), ethyl acetate, water, brine.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous solvent like DMF.

    • Add the amine nucleophile, such as aniline (1.1 eq), followed by a base, such as potassium carbonate (2.0 eq).[6]

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC.[7]

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous mixture with ethyl acetate.[7]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-anilino-5-fluoropyrimidine.

Synthetic Pathway Visualization

The following diagram illustrates the logical workflow from the precursor 5-fluorouracil to this compound and its subsequent functionalization via a nucleophilic aromatic substitution reaction.

G A 5-Fluorouracil B 2,4-Dichloro- 5-fluoropyrimidine A->B C 2-Chloro- 5-fluoropyrimidine B->C D 2-Amino- 5-fluoropyrimidine Derivative C->D

Caption: Synthetic workflow for the preparation and functionalization of this compound.

References

An In-Depth Technical Guide to 2-Chloro-5-fluoropyrimidine: Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-fluoropyrimidine, a key intermediate in the synthesis of various biologically active molecules. This document details its chemical identifiers, physicochemical properties, and provides insights into its synthetic applications and its role in the broader context of fluoropyrimidine-based therapeutics.

Core Chemical Identifiers

  • SMILES String: C1=C(C=NC(=N1)Cl)F[1]

  • InChIKey: AGYUQBNABXVWMS-UHFFFAOYSA-N[1]

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C4H2ClFN2[1]
Molecular Weight 132.52 g/mol [1]
Appearance Clear colorless to yellow liquid[2]
Density 1.439 g/mL at 20 °C[3]
Boiling Point 149.0-162.0 °C[2]
Flash Point 65 °C (closed cup)[3]
Refractive Index n20/D 1.503[3]
CAS Number 62802-42-0[3][4]

Safety Information: this compound is classified as harmful if swallowed (Acute Tox. 4) and causes severe skin burns and eye damage (Skin Corr. 1B).[1] Appropriate personal protective equipment, including faceshields, gloves, and respirators, should be used when handling this compound.[3]

Synthetic Applications and Experimental Protocols

This compound serves as a versatile starting material for the synthesis of a variety of substituted pyrimidines, which are important scaffolds in medicinal chemistry. Below are detailed methodologies for key transformations.

Synthesis of 2,4-disubstituted-5-fluoropyrimidines

This compound is a crucial intermediate for preparing 2,4-disubstituted-5-fluoropyrimidines, a class of compounds that includes biologically active molecules like the anticancer agent 5-fluorouracil (B62378).[5]

General Experimental Protocol for the Synthesis of 5-fluoro-2-amino pyrimidines:

The synthesis of 5-fluoro-2-amino pyrimidines can be achieved by reacting this compound with various amines. This reaction typically proceeds via a C-N bond-forming reaction in the presence of a base.[6]

  • Reactants: this compound, desired amine, Potassium Carbonate (K2CO3).

  • Procedure: A mixture of this compound and the selected amine is stirred in a suitable solvent. Potassium carbonate is added as a base to facilitate the reaction. The reaction progress is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC). Upon completion, the product is isolated and purified using standard laboratory procedures.

Role in the Synthesis of P2X7 Receptor Antagonists and JAK2 Kinase Inhibitors

This compound is also a key building block in the synthesis of more complex pharmaceutical agents. It is utilized in the preparation of intermediates for benzamide (B126) scaffolds that act as potent antagonists of P2X7 receptors.[6] Furthermore, it is a precursor in the synthesis of potent inhibitors of JAK2 kinase, a target for various diseases including cancer and inflammatory conditions.[6]

Biological Relevance: The Fluoropyrimidine Metabolic Pathway

This compound's significance in drug development is underscored by its role as a precursor to fluoropyrimidine drugs like 5-fluorouracil (5-FU). These drugs are antimetabolites widely used in cancer chemotherapy. The efficacy and toxicity of fluoropyrimidines are governed by a complex metabolic pathway that involves both activation (anabolism) and breakdown (catabolism).

The metabolic conversion of fluoropyrimidines is crucial for their cytotoxic effects. The anabolic pathway leads to the formation of active metabolites that disrupt DNA and RNA synthesis in cancer cells. Conversely, the catabolic pathway, primarily mediated by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD), leads to inactive metabolites.

Below is a diagram illustrating the key steps in the fluoropyrimidine metabolic pathway.

Fluoropyrimidine_Metabolic_Pathway cluster_legend Legend 5-Fluorouracil (5-FU) 5-Fluorouracil (5-FU) FUMP Fluorouridine monophosphate (FUMP) 5-Fluorouracil (5-FU)->FUMP OPRT FUDR Fluorodeoxyuridine (FUDR) 5-Fluorouracil (5-FU)->FUDR TP DHFU Dihydrofluorouracil (DHFU) 5-Fluorouracil (5-FU)->DHFU DPD (Catabolism) FUDP Fluorouridine diphosphate (FUDP) FUMP->FUDP UK FUTP Fluorouridine triphosphate (FUTP) FUDP->FUTP FdUDP Fluorodeoxyuridine diphosphate (FdUDP) FUDP->FdUDP RNR RNA_Damage RNA Damage FUTP->RNA_Damage FdUMP Fluorodeoxyuridine monophosphate (FdUMP) FUDR->FdUMP TK TS_Inhibition Thymidylate Synthase Inhibition FdUMP->TS_Inhibition FdUTP Fluorodeoxyuridine triphosphate (FdUTP) FdUDP->FdUTP DNA_Damage DNA Damage FdUTP->DNA_Damage OPRT OPRT UK UK RNR RNR TP TP TK TK DPD DPD Key Intermediate Key Intermediate Active Drug Active Drug Active Metabolites Active Metabolites Inactive Metabolite Inactive Metabolite Cellular Effect Cellular Effect

Caption: Fluoropyrimidine Metabolic Pathway.

This diagram outlines the conversion of this compound to the active drug 5-fluorouracil and its subsequent metabolism. The anabolic pathway (in blue) leads to active metabolites that cause RNA and DNA damage and inhibit thymidylate synthase, a crucial enzyme for DNA replication. The catabolic pathway (in green) leads to the inactive metabolite DHFU. The balance between these pathways is a key determinant of both the efficacy and toxicity of fluoropyrimidine-based therapies. Understanding these pathways is critical for the development of new anticancer drugs and for personalizing cancer treatment.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key physicochemical properties of 2-Chloro-5-fluoropyrimidine, a crucial intermediate in the synthesis of various biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed data and experimental methodologies.

Physicochemical Properties of this compound

This compound (CAS No. 62802-42-0) is a halogenated pyrimidine (B1678525) derivative with the molecular formula C₄H₂ClFN₂. It typically appears as a clear, colorless to light yellow liquid.[1] Its utility as a building block in the synthesis of active pharmaceutical ingredients (APIs) and materials for organic light-emitting diodes (OLEDs) necessitates a thorough understanding of its physical characteristics.[2]

The boiling point and density of this compound have been reported with some variability across different sources, which may be attributed to differences in measurement conditions and sample purity. The available data is summarized below for comparative analysis.

Physical PropertyValueConditions
Boiling Point 149.0-162.0 °CNot specified
160-162 °CNot specified
172-174 °Cat 760 mmHg
Density 1.073 g/mLat 25 °C
1.439 g/mLat 20 °C

Experimental Protocols

Accurate determination of physicochemical properties is fundamental for the characterization and application of chemical compounds. The following sections detail standard laboratory procedures for measuring the boiling point and density of a liquid organic compound like this compound.

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[3]

Apparatus and Materials:

  • Thiele tube

  • Thermometer (-10 to 200 °C range)

  • Capillary tube (sealed at one end)

  • Small test tube (fusion tube)

  • Rubber band or wire for attachment

  • Heat source (Bunsen burner or heating mantle)

  • High-boiling point mineral oil

  • Sample of this compound

Procedure:

  • Sample Preparation: A small amount (a few drops) of this compound is placed into the small test tube.[4]

  • Capillary Tube Insertion: A capillary tube, which has been sealed at one end, is placed into the test tube with its open end submerged in the liquid.[4][5]

  • Apparatus Assembly: The test tube is attached to the thermometer using a rubber band. The thermometer bulb and the test tube should be at the same level.[4]

  • Heating: The entire assembly is clamped and immersed in the Thiele tube containing mineral oil, ensuring the sample is positioned near the middle of the oil.[3] The side arm of the Thiele tube is then gently and uniformly heated.[3]

  • Observation: As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube's open end.[4]

  • Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature recorded at the exact moment the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[3]

The density of a liquid is its mass per unit volume and is typically determined by accurately weighing a precisely known volume of the substance.[6]

Apparatus and Materials:

  • Pycnometer or a calibrated volumetric flask (e.g., 5 mL or 10 mL) with a stopper

  • Analytical balance (accurate to ±0.001 g)

  • Temperature-controlled water bath or thermostat

  • Sample of this compound

  • Distilled water (for calibration)

  • Acetone (for cleaning and drying)

Procedure:

  • Cleaning and Drying: The pycnometer or volumetric flask is thoroughly cleaned, rinsed with acetone, and dried completely.

  • Mass of Empty Flask: The mass of the clean, dry, and empty flask with its stopper (W₁) is accurately measured using the analytical balance.[6]

  • Calibration with Water: The flask is filled to its calibration mark with distilled water of a known temperature. The stopper is inserted, and any excess water is carefully wiped from the outside. The mass of the flask filled with water (W₂) is then measured.[6] The density of water at that specific temperature is known from standard tables.

  • Volume Calculation: The volume of the flask (V) can be calculated using the formula: V = (W₂ - W₁) / ρ_water, where ρ_water is the density of water at the measurement temperature.

  • Mass of Sample: The water is removed, and the flask is dried again. The flask is then filled to the mark with this compound at the same temperature. The mass of the flask filled with the sample (W₃) is measured.[6]

  • Density Calculation: The mass of the sample is (W₃ - W₁). The density of this compound (ρ_sample) is calculated by dividing its mass by the calibrated volume of the flask: ρ_sample = (W₃ - W₁) / V.

Workflow Visualization

The logical flow for the experimental determination of the key physical properties of this compound is illustrated in the diagram below. This workflow outlines the sequential steps and parallel processes involved in characterizing the compound.

G Experimental Workflow for Physicochemical Characterization cluster_0 Boiling Point Determination cluster_1 Density Determination bp1 Prepare Sample in Fusion Tube bp2 Insert Inverted Capillary Tube bp1->bp2 bp3 Assemble Thiele Tube Apparatus bp2->bp3 bp4 Heat Gently & Uniformly bp3->bp4 bp5 Observe Bubble Stream bp4->bp5 bp6 Cool & Record Temperature bp5->bp6 end_report Report Final Properties bp6->end_report d1 Weigh Empty Pycnometer (W1) d2 Weigh Pycnometer with Water (W2) d1->d2 d4 Weigh Pycnometer with Sample (W3) d1->d4 d3 Calculate Pycnometer Volume (V) d2->d3 d5 Calculate Sample Density d3->d5 d4->d5 d5->end_report start Obtain Pure Sample of This compound start->bp1 start->d1

Caption: Workflow for determining the boiling point and density of a liquid chemical compound.

References

Navigating the Spectroscopic Landscape of 2-Chloro-5-fluoropyrimidine: A Technical Guide to its NMR Spectral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of key chemical intermediates is paramount. This in-depth technical guide provides a comprehensive overview of the anticipated Nuclear Magnetic Resonance (NMR) spectral data for 2-Chloro-5-fluoropyrimidine, a crucial building block in the synthesis of various pharmaceutical compounds. While a definitive, publicly available experimental dataset for this specific molecule is not readily accessible in the reviewed literature, this guide outlines the expected spectral features based on established principles of NMR spectroscopy and analysis of analogous structures. Furthermore, it details the standard experimental protocols for acquiring such critical data.

Predicted NMR Spectral Data

The structural features of this compound—a pyrimidine (B1678525) ring substituted with a chlorine atom at the 2-position and a fluorine atom at the 5-position—give rise to a unique and predictable NMR fingerprint. The following tables summarize the expected chemical shifts (δ) and coupling constants (J) for the ¹H, ¹³C, and ¹⁹F nuclei. These predictions are derived from the analysis of similar fluorinated pyrimidine derivatives and foundational NMR principles.

Table 1: Predicted ¹H NMR Spectral Data for this compound

PositionMultiplicityExpected Chemical Shift (δ) ppmExpected Coupling Constants (J) Hz
H-4/H-6Doublet of doublets (dd)8.5 - 8.8³JHF ≈ 3-5 Hz, ⁴JHH ≈ 2-3 Hz

The two protons on the pyrimidine ring are expected to be in the downfield region of the spectrum due to the deshielding effects of the electronegative nitrogen atoms and the halogen substituents. The fluorine atom will cause a characteristic splitting of the adjacent proton signals.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

PositionExpected Chemical Shift (δ) ppmExpected Coupling Constants (J) Hz
C-2158 - 162²JCF ≈ 15-25 Hz
C-4150 - 155²JCF ≈ 20-30 Hz
C-5155 - 160 (d)¹JCF ≈ 230-260 Hz
C-6145 - 150³JCF ≈ 5-10 Hz

The carbon spectrum will be characterized by the large one-bond coupling constant between C-5 and the directly attached fluorine atom. The other carbons will exhibit smaller couplings to the fluorine atom depending on the number of bonds separating them.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

PositionMultiplicityExpected Chemical Shift (δ) ppmExpected Coupling Constants (J) Hz
F-5Triplet of doublets (td) or Multiplet (m)-120 to -140³JFH ≈ 3-5 Hz, ⁴JFN ≈ 2-4 Hz

The ¹⁹F NMR spectrum is anticipated to show a single resonance, the multiplicity of which will be determined by its coupling to the adjacent protons and potentially to the nitrogen atoms in the pyrimidine ring. The chemical shift is reported relative to a standard reference such as CFCl₃.

Experimental Protocols for NMR Analysis

Acquiring high-quality NMR data is essential for accurate structural elucidation. The following are detailed methodologies for the key experiments required to characterize this compound.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆). The choice of solvent can influence chemical shifts.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Filtration: To remove any particulate matter that could affect the spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of a suitable internal standard (e.g., Tetramethylsilane - TMS) can be added, although modern spectrometers can also reference to the residual solvent peak.

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is recommended for optimal resolution and sensitivity.

  • ¹H NMR:

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: Approximately 10-12 ppm, centered around 5-6 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon. A coupled spectrum can also be acquired to observe C-H and C-F couplings.

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024 scans or more may be necessary due to the low natural abundance of ¹³C.

  • ¹⁹F NMR:

    • Pulse Sequence: A standard single-pulse experiment, often with proton decoupling.

    • Spectral Width: A wide spectral width (e.g., 250-300 ppm) is initially recommended to locate the signal.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans.

  • 2D NMR Experiments (for unambiguous assignments):

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

Workflow for NMR Data Analysis

The process of acquiring and interpreting NMR data follows a logical progression to ensure accurate and comprehensive structural elucidation.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_interpretation Spectral Interpretation & Structure Elucidation Compound Purified Compound NMR_Tube NMR Tube Preparation Compound->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube OneD_NMR 1D NMR Experiments (¹H, ¹³C, ¹⁹F) NMR_Tube->OneD_NMR TwoD_NMR 2D NMR Experiments (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Inform 2D Setup FT Fourier Transform OneD_NMR->FT TwoD_NMR->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Integration Integration & Peak Picking Baseline->Integration Chem_Shift Chemical Shift Analysis Integration->Chem_Shift Coupling Coupling Constant Analysis Integration->Coupling Integration_Analysis Integration Analysis Integration->Integration_Analysis Structure_Verification Structure Verification Chem_Shift->Structure_Verification Coupling->Structure_Verification Integration_Analysis->Structure_Verification

A generalized workflow for the acquisition and analysis of NMR spectral data for a small molecule.

By following these detailed protocols and understanding the expected spectral patterns, researchers can confidently acquire and interpret the NMR data for this compound, enabling its effective use in the synthesis of novel chemical entities with potential therapeutic applications.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Chloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-chloro-5-fluoropyrimidine. Due to the limited availability of publicly accessible, experimentally verified spectral data for this specific compound, this document focuses on the predicted spectral characteristics based on established principles of NMR spectroscopy and data from analogous halosubstituted pyrimidines. It serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two signals corresponding to the two non-equivalent aromatic protons. The chemical shifts and coupling patterns are influenced by the electronegativity of the adjacent nitrogen, chlorine, and fluorine atoms.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4/H-68.6 - 8.8Doublet of doublets (dd)³JH-F ≈ 3-4 Hz, ⁴JH-H ≈ 2-3 Hz

Note: The chemical shifts are predicted for a standard deuterated solvent like CDCl₃ and may vary depending on the solvent and experimental conditions.

The proton at the C-4 (or C-6) position is anticipated to appear as a doublet of doublets. This splitting pattern arises from coupling to the fluorine atom at the C-5 position (³JH-F) and a smaller long-range coupling to the other ring proton (⁴JH-H). The proton at the C-6 (or C-4) position will exhibit a similar pattern. Due to the symmetry of the molecule with respect to the C2-C5 axis, the H-4 and H-6 protons are chemically equivalent in the absence of hindered rotation or specific solvent effects, and would thus appear as a single signal.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound is expected to show three distinct signals for the three unique carbon atoms in the pyrimidine (B1678525) ring. The chemical shifts are significantly influenced by the directly attached and neighboring halogen and nitrogen atoms. The carbon atoms bonded to fluorine will exhibit splitting due to C-F coupling.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
C-2155 - 160Singlet-
C-4/C-6150 - 155Doublet²JC-F ≈ 20-30 Hz
C-5140 - 145Doublet¹JC-F ≈ 230-250 Hz

Note: The chemical shifts are predicted for a standard deuterated solvent like CDCl₃ and may vary depending on the solvent and experimental conditions.

The C-2 carbon, situated between two nitrogen atoms and bonded to a chlorine atom, is expected to be significantly deshielded. The C-4 and C-6 carbons, being equivalent, will appear as a single signal split into a doublet due to two-bond coupling with the fluorine atom. The C-5 carbon, directly bonded to the highly electronegative fluorine atom, will show the largest C-F coupling constant (¹JC-F) and will also be significantly deshielded.

Spin-Spin Coupling Interactions

The following diagram illustrates the primary spin-spin coupling interactions expected in the this compound molecule, which give rise to the observed multiplicities in the NMR spectra.

Caption: Spin-spin coupling pathways in this compound.

Experimental Protocols

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆). CDCl₃ is a common first choice for many organic molecules.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Tuning and Locking: Tune the probe for both ¹H and ¹³C frequencies. Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shimming: Perform manual or automated shimming of the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Use a standard single-pulse experiment.

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for sufficient signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Use a standard proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: Typically 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more scans may be necessary depending on the sample concentration and spectrometer sensitivity.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Peak Picking and Integration: Identify all significant peaks and, for the ¹H spectrum, integrate the peak areas to determine the relative proton ratios.

The experimental workflow for NMR analysis is summarized in the following diagram.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert tune_lock Tune Probe and Lock on Solvent insert->tune_lock shim Shim Magnetic Field tune_lock->shim acquire Acquire 1H and 13C Spectra shim->acquire ft Fourier Transform (FID to Spectrum) acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to Solvent Peak baseline->reference analyze Peak Picking and Integration reference->analyze

Mass Spectrometry Analysis of 2-Chloro-5-fluoropyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mass spectrometry analysis of 2-Chloro-5-fluoropyrimidine (C₄H₂ClFN₂), a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines a representative experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, details the observed mass-to-charge ratios of the molecular and fragment ions, and proposes a fragmentation pathway based on established principles of mass spectrometry. The information presented is intended to assist researchers and drug development professionals in the identification and characterization of this compound.

Introduction

This compound is a halogenated heterocyclic aromatic compound with a molecular weight of 132.52 g/mol .[1][2] Its structural features and reactivity make it a valuable building block in the synthesis of a range of biologically active molecules. Accurate analytical characterization is crucial for quality control, reaction monitoring, and impurity profiling in drug development. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, providing information on molecular weight and structural features through fragmentation analysis.[3]

Experimental Protocol

2.1. Sample Preparation

Samples of this compound should be dissolved in a volatile organic solvent, such as dichloromethane (B109758) or methanol, to a concentration suitable for GC-MS analysis (typically in the low µg/mL range).

2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

A standard GC-MS system equipped with a capillary column and an electron ionization (EI) source is recommended.

Parameter Value
Gas Chromatograph
Column5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)[3]
Carrier GasHelium at a constant flow of 1.0-1.2 mL/min[3]
Injector Temperature250 °C[3]
Oven ProgramInitial temperature 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI)[5]
Ionization Energy70 eV[5]
Ion Source Temperature230 °C[3]
Quadrupole Temperature150 °C[3]
Mass Scan Rangem/z 40-300

Data Presentation: Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by a distinct molecular ion peak and several key fragment ions. The presence of a chlorine atom results in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.[6]

Based on data from the NIST Mass Spectrometry Data Center, the prominent mass-to-charge ratios are summarized below.[7]

m/z Assignment Notes
132[M]⁺˙ (Molecular Ion)Corresponds to the molecule with ³⁵Cl
134[M+2]⁺˙ (Isotope Peak)Corresponds to the molecule with ³⁷Cl
105[M - HCN]⁺˙Loss of hydrogen cyanide from the molecular ion

Visualization of Experimental Workflow and Fragmentation Pathway

4.1. Experimental Workflow

The general workflow for the GC-MS analysis of this compound is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolution Dissolution in Volatile Solvent injection Injection dissolution->injection separation GC Separation injection->separation ionization EI Ionization (70 eV) separation->ionization detection Mass Analysis (m/z 40-300) ionization->detection spectrum Mass Spectrum Generation detection->spectrum interpretation Data Interpretation spectrum->interpretation

Figure 1: GC-MS Experimental Workflow.

4.2. Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion radical cation ([C₄H₂ClFN₂]⁺˙) at m/z 132 and 134. The primary observed fragmentation is the loss of a neutral hydrogen cyanide (HCN) molecule.

fragmentation_pathway parent This compound (C₄H₂ClFN₂) molecular_ion [M]⁺˙ m/z 132/134 parent->molecular_ion - e⁻ (EI) fragment_105 [C₃H₂FN]⁺˙ m/z 105 molecular_ion->fragment_105 - HCN

Figure 2: Proposed EI Fragmentation Pathway.

Discussion of Fragmentation Mechanism

Upon electron ionization, this compound forms a molecular ion ([M]⁺˙) at m/z 132, with its corresponding chlorine isotope peak at m/z 134.[7] The pyrimidine (B1678525) ring is a stable aromatic system, but under the high energy of electron ionization (typically 70 eV), it can undergo fragmentation.[8] A common fragmentation pathway for nitrogen-containing heterocyclic compounds is the elimination of small, stable neutral molecules such as hydrogen cyanide (HCN).

The appearance of a significant ion at m/z 105 suggests the loss of a fragment with a mass of 27 Da from the molecular ion (132 - 105 = 27). This corresponds to the neutral loss of HCN. This fragmentation is plausible as it involves the cleavage of C-C and C-N bonds within the pyrimidine ring, leading to a more stable, rearranged fragment ion. Further fragmentation is likely but the ion at m/z 105 is cited as a major fragment in the available database.[7]

Conclusion

This technical guide provides a framework for the mass spectrometric analysis of this compound. The representative GC-MS protocol and fragmentation data serve as a valuable resource for the identification and characterization of this important pharmaceutical intermediate. The presented workflow and proposed fragmentation pathway offer a logical basis for the interpretation of experimentally obtained mass spectra. Researchers are encouraged to use this guide as a starting point and to optimize experimental conditions for their specific instrumentation and analytical needs.

References

In-Depth Technical Guide to the Safety of 2-Chloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for informational purposes only. It is not a substitute for a formal Safety Data Sheet (SDS) and should not be used as the sole basis for risk assessment. Always consult the official SDS from your supplier and follow all applicable safety regulations and best practices in your institution.

Executive Summary

2-Chloro-5-fluoropyrimidine is a halogenated pyrimidine (B1678525) derivative widely utilized as a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its reactivity, while advantageous for chemical synthesis, also necessitates a thorough understanding of its potential hazards to ensure safe handling and use in a research and development setting. This guide provides a comprehensive overview of the available safety data for this compound, including its physicochemical properties, toxicological profile, and recommended safety protocols. Due to the limited availability of specific quantitative toxicological data for this compound, information from structurally similar chemicals is presented for context, with clear indications of this extrapolation.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The following table summarizes the key physicochemical data for this compound.

PropertyValueReference
Molecular Formula C₄H₂ClFN₂[1][2]
Molecular Weight 132.52 g/mol [1][2]
CAS Number 62802-42-0[1][2]
Appearance Colorless to light yellow liquid[3][4]
Boiling Point 172-174 °C at 760 mmHg[3][5]
Density 1.439 g/mL at 20 °C[1][2]
Flash Point 65 °C (149 °F) - closed cup[1]
Refractive Index n20/D 1.503[1]
Solubility Sparingly soluble in water. Soluble in organic solvents.[6]

Toxicological Profile

The primary hazards associated with this compound are its acute toxicity upon ingestion and its corrosive effects on skin and eyes.[3][7] The Globally Harmonized System (GHS) classification for this compound reflects these concerns.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation Category 1H318: Causes serious eye damage

Quantitative Toxicological Data:

CompoundSpeciesRouteLD50 Value
2-Chloropyridine RatOral342 mg/kg
2-Chloropyridine MouseOral110 mg/kg
2-Chloropyridine RabbitDermal48 mg/kg
2-Chloropyridine RatDermal64 mg/kg
2-Chloropyrimidine RatOral200-2000 mg/kg

This data is for structurally related compounds and should be used for estimation purposes only.

Experimental Protocols for Hazard Assessment

The hazard classifications for this compound are based on standardized experimental protocols. The following sections describe the general methodologies for the key toxicological endpoints.

Acute Oral Toxicity (OECD Guideline 401)

This test provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance.[1][8]

Methodology:

  • Test Animals: Typically, young adult rats of a single sex (females are often preferred as they can be slightly more sensitive) are used.

  • Dosage: The test substance is administered in graduated doses to several groups of animals, with one dose per group.

  • Administration: The substance is administered orally by gavage in a single dose.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Necropsy: A gross necropsy is performed on all animals at the end of the observation period to identify any pathological changes.

  • Data Analysis: The LD50 is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the test animals.

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test (OECD Guideline 431)

This in vitro test method is used to predict the skin corrosion potential of a chemical by assessing its effect on a reconstructed human epidermis model.[2][3][4][9]

Methodology:

  • Test System: A commercially available, three-dimensional reconstructed human epidermis model that mimics the properties of the upper layers of human skin is used.

  • Application: The test chemical is applied topically to the surface of the RhE tissue.

  • Exposure: The tissue is exposed to the chemical for specific time points (e.g., 3 minutes and 1 hour).

  • Viability Assessment: After exposure, the cell viability of the tissue is determined using a colorimetric assay, most commonly the MTT assay. In this assay, the reduction of a yellow tetrazolium salt (MTT) to a purple formazan (B1609692) product by metabolically active cells is measured spectrophotometrically.

  • Classification: A chemical is identified as corrosive if the cell viability falls below a certain threshold after a specified exposure time.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD Guideline 439)

This in vitro test is designed to predict the skin irritation potential of a chemical.[7][10][11]

Methodology:

  • Test System: Similar to the skin corrosion test, a reconstructed human epidermis model is used.

  • Application and Exposure: The test chemical is applied topically to the tissue for a defined period (typically 60 minutes).

  • Post-Exposure Incubation: Following exposure, the tissue is incubated for a longer period (e.g., 42 hours) to allow for the development of cytotoxic and inflammatory responses.

  • Viability Assessment: Cell viability is measured using the MTT assay.

  • Classification: A chemical is classified as a skin irritant if the cell viability is reduced below a defined threshold (typically ≤ 50%).

Safe Handling and Emergency Procedures

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following is a general guideline:

  • Eye Protection: Chemical safety goggles and a face shield are required.[1]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.

  • Skin and Body Protection: A lab coat, and in some cases, a chemical-resistant apron or suit, should be worn.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge should be used.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors or mist. Use only in a chemical fume hood.[7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1][3]

Emergency Procedures Workflow

The following diagram illustrates the general workflow for responding to an exposure incident.

Emergency_Response cluster_incident Exposure Incident cluster_response Immediate Response cluster_medical Medical Attention cluster_reporting Institutional Reporting Start Exposure Occurs Remove Remove from Source Start->Remove Decontaminate Decontaminate Affected Area Remove->Decontaminate FirstAid Administer First Aid Decontaminate->FirstAid SeekMedical Seek Immediate Medical Attention FirstAid->SeekMedical ProvideSDS Provide SDS to Medical Personnel SeekMedical->ProvideSDS Report Report Incident to Safety Officer SeekMedical->Report Spill_Response cluster_assessment Initial Assessment cluster_action Containment and Cleanup cluster_disposal Final Steps Spill Spill Occurs Assess Assess Spill Size and Hazard Spill->Assess Evacuate Evacuate Area (if necessary) Assess->Evacuate Large Spill PPE Don Appropriate PPE Assess->PPE Small Spill Evacuate->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Absorbed Material Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste in Accordance with Regulations Decontaminate->Dispose

References

2-Chloro-5-fluoropyrimidine: A Technical Guide to its Hazards and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a safety data sheet (SDS). Always refer to the official SDS for complete and up-to-date safety information.

Introduction

2-Chloro-5-fluoropyrimidine is a halogenated pyrimidine (B1678525) derivative used as a building block in the synthesis of various chemical compounds, including active pharmaceutical ingredients. As with any chemical intermediate, a thorough understanding of its toxicological profile is crucial for ensuring the safety of researchers and for the development of safe handling procedures. This guide provides a comprehensive overview of the known hazards and potential toxicity of this compound, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[1][2]

Signal Word: Danger

Hazard Statements:

  • H302: Harmful if swallowed.[1][2]

  • H314: Causes severe skin burns and eye damage.[1][2]

Pictograms:

  • Corrosion

  • Exclamation mark

Toxicological Data

A significant challenge in assessing the toxicity of this compound is the lack of publicly available quantitative data for the specific compound. The majority of safety data sheets report "no data available" for key toxicological endpoints. To provide an estimate of its acute oral toxicity, data for a structurally similar compound, 2,4-Dichloro-5-fluoropyrimidine, is presented below.

Toxicological EndpointSpeciesRouteValueReference Compound
Acute Oral Toxicity (LD50) Rat (male and female)Oral> 300 - < 2,000 mg/kg2,4-Dichloro-5-fluoropyrimidine

Note: This data is for a surrogate compound and should be interpreted with caution. It is recommended that specific testing be conducted on this compound to determine its precise toxicological profile. For other endpoints such as dermal and inhalation toxicity, skin and eye irritation, sensitization, mutagenicity, carcinogenicity, and reproductive toxicity, no quantitative data for this compound was found in the public domain.

Experimental Protocols

In the absence of specific experimental data for this compound, this section outlines the standard methodologies that would be employed to determine its toxicological properties, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity (LD50) of a substance.

  • Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the dosage for the next step. The method aims to classify the substance into a specific toxicity class rather than determining a precise LD50 value.

  • Animal Model: Typically, female rats are used.

  • Procedure:

    • A starting dose is selected based on available information.

    • A group of three animals is dosed with the starting dose.

    • Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

    • Depending on the number of mortalities, the dose for the next group of animals is either increased, decreased, or the study is stopped.

  • Data Analysis: The toxicity class is determined based on the number of mortalities observed at different dose levels.

Skin Corrosion/Irritation (OECD 404: Acute Dermal Irritation/Corrosion)

This test determines the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

  • Principle: The test substance is applied to the shaved skin of a single animal. The degree of skin reaction is assessed at specific time points.

  • Animal Model: Albino rabbits are typically used.

  • Procedure:

    • A small area of the animal's back is shaved.

    • 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the skin under a gauze patch.

    • The patch is left in place for up to 4 hours.

    • After removal, the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.

  • Data Analysis: The severity of the skin reactions is scored. If irreversible skin damage is observed, the substance is classified as corrosive. If reversible skin damage is observed, it is classified as an irritant.

Eye Irritation/Corrosion (OECD 405: Acute Eye Irritation/Corrosion)

This test assesses the potential of a substance to cause damage to the eye.

  • Principle: A single dose of the substance is applied to the conjunctival sac of one eye of an animal. The untreated eye serves as a control.[3]

  • Animal Model: Albino rabbits are the preferred species.[3]

  • Procedure:

    • The test substance is instilled into the conjunctival sac of one eye.

    • The eye is observed for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[3]

  • Data Analysis: The severity of eye lesions is scored. The reversibility of the lesions is also assessed.

Skin Sensitization (OECD 442D: In Vitro Skin Sensitisation)

This in vitro test identifies substances with the potential to cause skin sensitization (allergic contact dermatitis).

  • Principle: This guideline describes three in vitro methods that address the key event of keratinocyte activation in the adverse outcome pathway for skin sensitization.[2] These methods measure the activation of the Keap1-Nrf2-ARE signaling pathway in keratinocyte cell lines.[4]

  • Test Systems: KeratinoSens™, LuSens, or EpiSensA test methods are used.[2]

  • Procedure:

    • A human-derived keratinocyte cell line is exposed to the test substance at various concentrations.

    • After a defined exposure period, the activation of the Nrf2 pathway is measured, typically via a luciferase reporter gene assay.

  • Data Analysis: A substance is classified as a sensitizer (B1316253) if it induces a statistically significant and concentration-dependent increase in the reporter gene activity above a certain threshold.

Mutagenicity (OECD 471: Bacterial Reverse Mutation Test - Ames Test)

This test is used to identify substances that can cause gene mutations.

  • Principle: The test uses several strains of bacteria (Salmonella typhimurium and Escherichia coli) that have mutations in genes required for histidine or tryptophan synthesis, respectively. These bacteria cannot grow in a medium lacking the specific amino acid. A mutagen can cause a reverse mutation, allowing the bacteria to grow.[5]

  • Procedure:

    • The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).[6]

    • The bacteria are then plated on a minimal agar (B569324) medium lacking the required amino acid.

    • The plates are incubated for 48-72 hours.

  • Data Analysis: A positive result is indicated by a concentration-related increase in the number of revertant colonies compared to the negative control.

Potential Mechanism of Toxicity

While specific studies on the mechanism of toxicity of this compound are not available, its structural similarity to other fluoropyrimidines, such as 5-fluorouracil (B62378) (5-FU), suggests a potential for similar toxicological pathways.

Fluoropyrimidines are known to exert their effects through several mechanisms:

  • Inhibition of Thymidylate Synthase (TS): Fluoropyrimidines can be metabolized to fluorodeoxyuridine monophosphate (FdUMP), which is a potent inhibitor of thymidylate synthase.[7][8][9] This enzyme is crucial for the synthesis of thymidine, a necessary component of DNA. Inhibition of TS leads to a depletion of thymidine, which disrupts DNA replication and repair, ultimately leading to cell death.[9]

  • Incorporation into RNA and DNA: Metabolites of fluoropyrimidines can be incorporated into both RNA and DNA.[10][11][12] Incorporation into RNA can interfere with RNA processing and function, while incorporation into DNA can lead to DNA damage and instability.

Visualizations

Experimental Workflow for Acute Oral Toxicity Testing

Acute_Toxicity_Workflow cluster_0 OECD 423: Acute Toxic Class Method start Start: Substance Information Review dose_selection Select Starting Dose (e.g., 2000, 300, or 5 mg/kg) start->dose_selection dosing_step1 Dose 3 Animals dose_selection->dosing_step1 observation Observe for 14 Days (Mortality & Clinical Signs) dosing_step1->observation decision1 Evaluate Outcome observation->decision1 stop Stop & Classify decision1->stop Clear Outcome next_step Proceed to Next Step (Lower or Higher Dose) decision1->next_step Equivocal Outcome dosing_step2 Dose 3 Additional Animals next_step->dosing_step2 observation2 Observe for 14 Days dosing_step2->observation2 final_classification Final Classification observation2->final_classification

Caption: Workflow for OECD 423 Acute Toxic Class Method.

Potential Genotoxic Mechanism of Fluoropyrimidines

Fluoropyrimidine_Toxicity_Pathway cluster_pathway Cellular Metabolism and Effects 2_Chloro_5_fluoropyrimidine This compound (or other Fluoropyrimidines) Metabolism Intracellular Metabolism 2_Chloro_5_fluoropyrimidine->Metabolism FdUMP FdUMP (Fluorodeoxyuridine monophosphate) Metabolism->FdUMP FUTP FUTP (Fluorouridine triphosphate) Metabolism->FUTP FdUTP FdUTP (Fluorodeoxyuridine triphosphate) Metabolism->FdUTP TS Thymidylate Synthase (TS) FdUMP->TS Inhibits RNA_Processing RNA Processing & Function FUTP->RNA_Processing Disrupts DNA_Integrity DNA Integrity FdUTP->DNA_Integrity Compromises (via incorporation) dTMP dTMP TS->dTMP DNA_Synthesis DNA Synthesis & Repair TS->DNA_Synthesis dUMP dUMP dUMP->TS dTMP->DNA_Synthesis Cell_Death Cell Death / Cytotoxicity DNA_Synthesis->Cell_Death Leads to RNA_Processing->Cell_Death Contributes to DNA_Integrity->Cell_Death Contributes to

Caption: Potential mechanism of fluoropyrimidine genotoxicity.

Conclusion

This compound is a hazardous substance that is harmful if swallowed and causes severe skin burns and eye damage. While there is a significant lack of quantitative toxicological data for this specific compound, its structural similarity to other fluoropyrimidines suggests a potential for genotoxicity through the inhibition of thymidylate synthase and incorporation into nucleic acids. It is imperative that appropriate personal protective equipment is used when handling this compound, and that further toxicological studies are conducted to fully characterize its hazard profile. The experimental protocols and potential mechanisms of toxicity outlined in this guide provide a framework for understanding and safely managing the risks associated with this compound in a research and development setting.

References

An In-depth Technical Guide to the Safe Handling and Storage of 2-Chloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, handling procedures, and storage conditions for 2-Chloro-5-fluoropyrimidine (CAS No. 62802-42-0). The following sections detail the hazards, necessary precautions, and emergency responses to ensure the safe utilization of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a halogenated organic compound that serves as a crucial building block in the synthesis of pharmaceuticals, particularly kinase inhibitors and antiviral agents.[1][2] It is a colorless to light yellow liquid at room temperature.[3]

PropertyValueReference
Molecular Formula C4H2ClFN2[4]
Molecular Weight 132.52 g/mol [4]
Boiling Point 172-174 °C at 760 mmHg[5]
Flash Point 65 °C (149 °F) - closed cup
Density 1.439 g/mL at 20 °C

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[3][4]

Hazard ClassificationGHS CodeSignal Word
Acute Toxicity, Oral (Category 4)H302Danger
Skin Corrosion (Category 1B)H314Danger

Primary Hazards:

  • Corrosive: Causes severe skin burns and eye damage.[4]

  • Irritant: May cause respiratory irritation.[1]

  • Harmful: Harmful if swallowed.[4]

Safe Handling Protocols

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and prevent accidents.

3.1. Engineering Controls

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][6]

  • An eyewash station and safety shower must be readily accessible.[5]

3.2. Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.[3]

PPESpecification
Eye Protection Tight-sealing safety goggles or a face shield (EN 166).[5][6]
Hand Protection Chemical-resistant gloves (inspected before use).[3]
Skin Protection Protective clothing, including a lab coat. Impervious clothing may be required for larger quantities.[3]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[6] A type ABEK (EN14387) respirator filter is recommended.

3.3. General Hygiene Practices

  • Do not eat, drink, or smoke in areas where the chemical is handled.[3][6]

  • Wash hands thoroughly after handling and before breaks.[5][6]

  • Contaminated clothing should be removed immediately and washed before reuse.[3]

Storage Conditions

Proper storage is crucial to maintain the stability and integrity of this compound.

Storage ConditionRecommendation
Temperature Store in a cool, dry, and well-ventilated place.[1][6] Ambient temperature is generally suitable.[5]
Container Keep container tightly closed.[5][6]
Security Store in a locked-up area.[3][5]
Incompatible Materials Strong oxidizing agents and strong bases.[6] A violent thermal exotherm can occur at temperatures greater than 100°C when mixed with N,N-dimethylformamide and zinc cyanide.[4]
Storage Class 8A - Combustible corrosive hazardous materials.

Emergency Procedures

In the event of exposure or a spill, immediate action is required.

5.1. First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention.[3][5]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[3][5]
Inhalation Remove person to fresh air and keep comfortable for breathing. If you feel unwell, get medical advice/attention.[3][5]

5.2. Accidental Release Measures

  • Ensure adequate ventilation and evacuate personnel from the area.[5]

  • Wear appropriate PPE as described in section 3.2.[5]

  • Contain the spillage using non-combustible absorbent materials (e.g., sand, earth, vermiculite).[5]

  • Collect the absorbed material and place it in a suitable container for disposal according to local regulations.[5]

Experimental Workflow: Safe Handling and Storage

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling Procedure cluster_storage Storage cluster_cleanup Post-Handling & Waste Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Assess Risks A->B C Select & Inspect Personal Protective Equipment (PPE) B->C D Ensure Engineering Controls are Functional (Fume Hood, Eyewash, Shower) C->D E Work in a Well-Ventilated Fume Hood D->E Proceed to Handling F Don Appropriate PPE E->F G Dispense Required Amount of This compound F->G H Tightly Close Container Immediately After Use G->H Q Spill or Exposure Occurs G->Q If spill/exposure I Store in a Cool, Dry, Well-Ventilated Area H->I Proceed to Storage M Decontaminate Work Area H->M Proceed to Cleanup J Ensure Container is Tightly Sealed I->J K Store in a Locked Cabinet J->K L Segregate from Incompatible Materials (Strong Bases, Oxidizing Agents) K->L N Dispose of Contaminated Waste According to Regulations M->N O Remove and Clean/Dispose of PPE N->O P Wash Hands Thoroughly O->P R Follow First Aid Measures Q->R S Initiate Spill Cleanup Protocol Q->S T Report Incident R->T S->T

Safe handling and storage workflow for this compound.

References

A Comprehensive Technical Guide to 2-Chloro-5-fluoropyrimidine: Commercial Availability, Suppliers, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Chloro-5-fluoropyrimidine, a key building block in medicinal chemistry. This document details its commercial availability, lists prominent suppliers, and delves into its synthetic applications, including detailed experimental protocols and logical workflows for the preparation of biologically active molecules.

Commercial Availability and Suppliers

This compound (CAS No. 62802-42-0) is a readily available specialty chemical crucial for the synthesis of various pharmaceutical and research compounds. It is offered by a range of chemical suppliers in various quantities and purities to meet the needs of both academic research and industrial drug development. Below is a summary of prominent suppliers and their typical product specifications.

SupplierProduct NumberPurityAvailable Quantities
AK Scientific, Inc.J9222795% min.Inquire
Arborpharmchem62802-42-0InquireInquire
Win-Win Chemical62802-42-098%Inquire
TCI AmericaC2546>98.0% (GC)1g, 5g, 25g
Santa Cruz Biotechnologysc-267334InquireInquire
BLD PharmBD21876InquireInquire
Thermo Scientific ChemicalsH5505597%1g, 5g
Acros Organics4298198%250mg, 1g
OssilaInquire>98%Inquire

Note: Pricing and availability are subject to change. Please consult the respective supplier's website for the most current information.

Synthetic Applications in Drug Discovery

This compound is a versatile precursor, primarily utilized in the synthesis of substituted pyrimidines, which are core structures in many biologically active compounds. Its reactivity at the 2-position allows for nucleophilic substitution, making it an ideal starting material for creating diverse libraries of compounds for drug screening.

Synthesis of 5-Fluoro-2-aminopyrimidine Derivatives

A common and critical application of this compound is in the synthesis of 5-fluoro-2-aminopyrimidine derivatives. This is typically achieved through a nucleophilic aromatic substitution reaction with a primary or secondary amine. These derivatives are key intermediates in the development of various kinase inhibitors and receptor antagonists.

Intermediate for P2X7 Receptor Antagonists

This pyrimidine (B1678525) derivative is a key starting material for the synthesis of potent antagonists of the P2X7 receptor, which is a target for inflammatory diseases. The synthesis often involves the initial preparation of 2-chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid, which is then further elaborated into benzamide-based antagonists.

Precursor for JAK2 Kinase Inhibitors

This compound is a crucial building block in the synthesis of Janus kinase 2 (JAK2) inhibitors, a class of drugs used in the treatment of myeloproliferative neoplasms. For example, it is a key intermediate in the synthesis of 5-chloro-N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine, a potent JAK2 inhibitor.

Experimental Protocols

This section provides a detailed, representative experimental protocol for a key reaction involving this compound.

General Procedure for the Synthesis of 2-Amino-5-fluoropyrimidine Derivatives

This protocol is based on the general principle of nucleophilic aromatic substitution of the chlorine atom in this compound with an amine.

Reaction Scheme:

G reactant1 This compound reagents K2CO3, Solvent (e.g., DMSO) reactant2 R1R2NH product 2-(R1R2N)-5-fluoropyrimidine reagents->product

A representative reaction scheme for the synthesis of 2-amino-5-fluoropyrimidine derivatives.

Materials:

  • This compound

  • Desired primary or secondary amine (1.0 - 1.2 equivalents)

  • Potassium carbonate (K₂CO₃) (1.5 - 2.0 equivalents)

  • Anhydrous solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile)

Procedure:

  • To a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equivalent) and the desired amine (1.0 - 1.2 equivalents).

  • Add potassium carbonate (1.5 - 2.0 equivalents) to the mixture.

  • Add the anhydrous solvent to the reaction vessel. The concentration is typically in the range of 0.1 to 1.0 M.

  • Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the reactivity of the amine and the solvent used.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove potassium carbonate and any water-soluble impurities.

  • Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure 2-amino-5-fluoropyrimidine derivative.

Logical Workflow for Drug Synthesis

The following diagram illustrates a logical workflow for the synthesis of a JAK2 kinase inhibitor, starting from this compound. This represents a multi-step synthesis common in drug development.

G start This compound step1 Nucleophilic Substitution with (S)-1-aminoethylbenzene start->step1 intermediate1 (S)-N-(1-phenylethyl)-5-fluoropyrimidin-2-amine step1->intermediate1 step2 Cyanation intermediate1->step2 intermediate2 5-Fluoro-2-cyanopyrimidine step2->intermediate2 step3 Reaction with (S)-1-aminoethane intermediate2->step3 intermediate3 (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine step3->intermediate3 step4 Coupling with 5-chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-2-amine intermediate3->step4 final_product JAK2 Kinase Inhibitor (e.g., AZD1480 analog) step4->final_product

A logical workflow for the synthesis of a JAK2 kinase inhibitor.

This guide provides a foundational understanding of the commercial landscape and synthetic utility of this compound for professionals in the field of drug discovery and development. The provided protocols and workflows serve as a starting point for the design and execution of synthetic routes toward novel therapeutic agents.

The Versatile Building Block: A Technical Guide to 5-Fluoro-2-chloropyrimidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Fluoro-2-chloropyrimidine is a key heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique electronic properties, arising from the presence of two nitrogen atoms in the pyrimidine (B1678525) ring and the strategic placement of fluorine and chlorine substituents, make it a highly valuable synthon for the development of novel pharmaceuticals and organic electronic materials. This technical guide provides an in-depth overview of the core characteristics of 5-fluoro-2-chloropyrimidine, including its physicochemical properties, reactivity, and applications, with a focus on its role in the synthesis of targeted therapeutics.

Chemical and Physical Properties

5-Fluoro-2-chloropyrimidine is a colorless to light yellow liquid at room temperature.[1][2] It is a halogenated pyrimidine derivative that is soluble in many common organic solvents but has limited solubility in water.[3] The key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₄H₂ClFN₂[4][5]
Molecular Weight 132.52 g/mol [4][5][6]
CAS Number 62802-42-0[4][5]
Appearance Colorless to light yellow liquid[1][2][3][5]
Density 1.439 g/mL at 20 °C[4][7][8]
Boiling Point 172-174 °C at 760 mmHg[5][9]
Refractive Index n20/D 1.503[4][7][8]
Flash Point 65 °C (149 °F) - closed cup[4][7]
InChI Key AGYUQBNABXVWMS-UHFFFAOYSA-N[4][10]
SMILES Fc1cnc(Cl)nc1[4][7]

Reactivity and Applications

The pyrimidine ring is π-electron deficient due to the presence of two electronegative nitrogen atoms, which facilitates nucleophilic aromatic substitution (SNAr) reactions.[5] The chlorine atom at the 2-position is the primary site for nucleophilic attack, allowing for the introduction of a wide range of functional groups. The fluorine atom at the 5-position modulates the reactivity of the ring and can influence the biological activity of the final molecule.[11]

This versatile reactivity makes 5-fluoro-2-chloropyrimidine a valuable precursor for the synthesis of various substituted pyrimidines. These derivatives are integral components of many biologically active compounds, including kinase inhibitors and receptor antagonists.[1][4]

Key Applications:

  • JAK2 Kinase Inhibitors: 5-Fluoro-2-chloropyrimidine is a crucial intermediate in the synthesis of potent inhibitors of Janus kinase 2 (JAK2).[4] Dysregulation of the JAK2 signaling pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases.[12][13][14]

  • P2X7 Receptor Antagonists: This building block is also utilized in the preparation of antagonists for the P2X7 receptor, an ATP-gated ion channel involved in inflammation and neurodegenerative diseases.[3][4][5]

  • Organic Light-Emitting Diodes (OLEDs): Beyond pharmaceuticals, 5-fluoro-2-chloropyrimidine and its derivatives have found applications in materials science, particularly in the synthesis of ligands for iridium complexes used in OLEDs.[5]

Experimental Protocols

The following protocols are representative examples of reactions involving 5-fluoro-2-chloropyrimidine and are based on established procedures for similar halogenated pyrimidines. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with Amines

This protocol describes the synthesis of 5-fluoro-2-aminopyrimidine derivatives.

Materials:

Procedure:

  • To a solution of 5-fluoro-2-chloropyrimidine (1.0 eq) in anhydrous acetonitrile, add the desired amine (1.1 eq) and potassium carbonate (2.0 eq).[4]

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford the desired 5-fluoro-2-aminopyrimidine derivative.

Protocol 2: Representative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the C-C bond formation at the 2-position of the pyrimidine ring.

Materials:

  • 5-Fluoro-2-chloropyrimidine

  • Aryl- or heteroaryl-boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (if using a two-phase system)

  • Ethyl acetate

  • Brine

Procedure:

  • In a flame-dried Schlenk flask, combine 5-fluoro-2-chloropyrimidine (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent(s) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Spectroscopic Data

Spectroscopy Expected Characteristics
¹H NMR A singlet or a doublet (due to coupling with ¹⁹F) in the aromatic region (δ 8.0-9.0 ppm) corresponding to the two equivalent protons on the pyrimidine ring.
¹³C NMR Signals corresponding to the four carbon atoms of the pyrimidine ring. The carbon atoms attached to fluorine and chlorine will show characteristic chemical shifts and coupling constants (JC-F).
¹⁹F NMR A singlet or a triplet (due to coupling with the two adjacent protons) is expected. ¹⁹F NMR is particularly useful for monitoring reactions involving fluorinated compounds.[15][16]
IR Spectroscopy Characteristic absorption bands for C-F, C-Cl, and C=N stretching vibrations.
Mass Spectrometry A molecular ion peak (M⁺) at m/z 132 and an M+2 peak at m/z 134 with an approximate ratio of 3:1, characteristic of a compound containing one chlorine atom.

Signaling Pathways

The therapeutic relevance of 5-fluoro-2-chloropyrimidine as a building block is underscored by its use in synthesizing molecules that target key signaling pathways implicated in disease.

JAK2-STAT Signaling Pathway

The JAK2-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a central role in hematopoiesis and immune response.[4][13][17] Aberrant activation of this pathway is a hallmark of myeloproliferative neoplasms.[14] Inhibitors synthesized from 5-fluoro-2-chloropyrimidine can block the ATP-binding site of JAK2, thereby inhibiting its kinase activity and downstream signaling.

JAK2_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK2_inactive JAK2 (inactive) Receptor->JAK2_inactive 2. Receptor Dimerization STAT_inactive STAT (inactive) Receptor->STAT_inactive 4. STAT Recruitment JAK2_active JAK2 (active) p-JAK2 JAK2_inactive->JAK2_active 3. Autophosphorylation JAK2_active->Receptor JAK2_active->STAT_inactive 5. STAT Phosphorylation STAT_active p-STAT (active) STAT_inactive->STAT_active STAT_dimer STAT Dimer STAT_active->STAT_dimer 6. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 7. Nuclear Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression 8. Gene Transcription Inhibitor JAK2 Inhibitor (derived from 5-fluoro-2-chloropyrimidine) Inhibitor->JAK2_active Inhibition

JAK2-STAT Signaling Pathway and Inhibition.
P2X7 Receptor Signaling Pathway

The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells.[3][6] Its activation by extracellular ATP, often released during cellular stress or injury, triggers a cascade of inflammatory responses, including the release of pro-inflammatory cytokines like IL-1β.[6][18] Chronic activation of the P2X7 receptor is associated with various inflammatory and neurodegenerative disorders.[3][5] Antagonists developed using 5-fluoro-2-chloropyrimidine can block the P2X7 receptor, mitigating these detrimental inflammatory signals.

P2X7_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ATP Extracellular ATP (Danger Signal) P2X7R P2X7 Receptor ATP->P2X7R 1. ATP Binding Ion_Channel Ion Channel Opening P2X7R->Ion_Channel 2. Conformational Change K_efflux K+ Efflux Ion_Channel->K_efflux Ca_influx Ca2+ Influx Ion_Channel->Ca_influx NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 3. Inflammasome Assembly Caspase1 Caspase-1 Activation NLRP3->Caspase1 Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b 4. Cleavage IL1b Mature IL-1β (Pro-inflammatory Cytokine) Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation 5. Pro-inflammatory Signaling Antagonist P2X7 Antagonist (derived from 5-fluoro-2-chloropyrimidine) Antagonist->P2X7R Blockade

P2X7 Receptor Signaling and Antagonism.

References

Methodological & Application

Synthesis of 2-Chloro-5-fluoropyrimidine: A Detailed Guide to Selective Dechlorination

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-CHEM-SYN021

Abstract

This application note provides detailed protocols for the synthesis of 2-chloro-5-fluoropyrimidine, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through the selective dechlorination of the readily available starting material, 2,4-dichloro-5-fluoropyrimidine (B19854). Two robust and efficient methods are presented: a metal-mediated reduction using zinc powder in acetic acid and a catalytic hydrogenation employing palladium on carbon (Pd/C) as the catalyst. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive experimental procedures, data presentation in tabular format for easy comparison, and a visual representation of the experimental workflow.

Introduction

This compound is a crucial building block in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents. The selective removal of the chlorine atom at the C4 position of 2,4-dichloro-5-fluoropyrimidine is a critical transformation. The higher reactivity of the C4 chloro-substituent towards reduction compared to the C2 position allows for this selective synthesis. This note details two effective protocols to achieve this transformation with high yield and purity.

Reaction Scheme

The overall chemical transformation is depicted in the following scheme:

Experimental Protocols

Two primary methods for the selective dechlorination are detailed below.

Method A: Metal-Mediated Reduction with Zinc and Acetic Acid

This protocol utilizes zinc powder as a reducing agent in an acidic medium provided by glacial acetic acid.

3.1.1. Materials and Reagents

Reagent/MaterialGradeSupplier
2,4-Dichloro-5-fluoropyrimidine≥98%Sigma-Aldrich
Zinc Powder (<10 µm)Reagent GradeMerck
Glacial Acetic AcidACS GradeFisher Scientific
Dichloromethane (B109758) (DCM)HPLC GradeVWR Chemicals
Saturated Sodium Bicarbonate SolutionLaboratory Prepared-
Anhydrous Sodium SulfateACS GradeSigma-Aldrich
Round-bottom flask (250 mL)-Pyrex
Magnetic stirrer and stir bar-IKA
Reflux condenser-Kimble
Separatory funnel (500 mL)--
Rotary evaporator-Büchi

3.1.2. Experimental Procedure

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloro-5-fluoropyrimidine (10.0 g, 59.9 mmol).

  • Add glacial acetic acid (100 mL) to the flask.

  • Stir the mixture at room temperature to dissolve the starting material.

  • Carefully add zinc powder (4.31 g, 65.9 mmol, 1.1 equivalents) portion-wise to the stirred solution. An exothermic reaction may be observed.

  • After the addition of zinc is complete, heat the reaction mixture to 50-60°C and maintain for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove excess zinc and other insoluble materials. Wash the filter cake with dichloromethane (3 x 20 mL).

  • Combine the filtrate and washings and transfer to a 500 mL separatory funnel.

  • Carefully add saturated sodium bicarbonate solution to neutralize the acetic acid. Continue addition until effervescence ceases and the aqueous layer is basic (pH ~8).

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine all organic layers and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

3.1.3. Expected Results

ParameterValue
Yield 85-95%
Purity >98% (after purification)
Appearance Colorless to light yellow liquid
Method B: Catalytic Hydrogenation with Pd/C

This method employs catalytic transfer hydrogenation or direct hydrogenation using palladium on carbon as the catalyst.

3.2.1. Materials and Reagents

Reagent/MaterialGradeSupplier
2,4-Dichloro-5-fluoropyrimidine≥98%Sigma-Aldrich
Palladium on Carbon (10 wt. %)-Johnson Matthey
Methanol (B129727)ACS GradeFisher Scientific
Triethylamine (B128534)≥99%Sigma-Aldrich
Hydrogen Gas (or Ammonium (B1175870) Formate)High PurityAirgas
Celite® 545-Sigma-Aldrich
Hydrogenation Apparatus (e.g., Parr)-Parr Instrument
Round-bottom flask (250 mL)-Pyrex
Magnetic stirrer and stir bar-IKA
Rotary evaporator-Büchi

3.2.2. Experimental Procedure

  • In a hydrogenation vessel or a suitable round-bottom flask, dissolve 2,4-dichloro-5-fluoropyrimidine (10.0 g, 59.9 mmol) in methanol (100 mL).

  • Add triethylamine (8.3 mL, 59.9 mmol, 1.0 equivalent) to act as a base to neutralize the HCl formed during the reaction.

  • Carefully add 10% Pd/C (0.5 g, 5 mol%) to the solution.

  • For Hydrogenation using H₂ gas: Seal the reaction vessel and connect it to a hydrogenation apparatus. Purge the system with nitrogen, followed by hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

  • For Transfer Hydrogenation: Add ammonium formate (B1220265) (4.53 g, 71.9 mmol, 1.2 equivalents) to the reaction mixture.

  • Stir the mixture vigorously at room temperature for 4-8 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol (3 x 20 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

  • The residue can be taken up in dichloromethane and washed with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the product.

  • Further purification can be achieved by vacuum distillation.

3.2.3. Expected Results

ParameterValue
Yield 90-98%
Purity >99% (after purification)
Appearance Colorless to light yellow liquid

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols.

Workflow for Synthesis of this compound cluster_0 Method A: Zinc/Acetic Acid Reduction cluster_1 Method B: Catalytic Hydrogenation A1 Dissolve 2,4-dichloro-5-fluoropyrimidine in Acetic Acid A2 Add Zinc Powder A1->A2 A3 Heat and Stir A2->A3 A4 Reaction Monitoring (TLC/GC-MS) A3->A4 A5 Filtration A4->A5 A6 Neutralization and Extraction A5->A6 A7 Drying and Concentration A6->A7 A8 Purification A7->A8 End End Product: this compound A8->End B1 Dissolve Starting Material and Base in Methanol B2 Add Pd/C Catalyst B1->B2 B3 Hydrogenation (H2 gas or Transfer Reagent) B2->B3 B4 Reaction Monitoring (TLC/GC-MS) B3->B4 B5 Catalyst Filtration B4->B5 B6 Solvent Removal B5->B6 B7 Workup B6->B7 B8 Purification B7->B8 B8->End Start Start: 2,4-dichloro-5-fluoropyrimidine Start->A1 Start->B1

Caption: Experimental workflow for the two synthesis methods.

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

PropertyValue
Molecular Formula C₄H₂ClFN₂
Molecular Weight 132.52 g/mol
Appearance Colorless to light yellow liquid
Boiling Point Approx. 150-155 °C at atmospheric pressure
¹H NMR (CDCl₃, 400 MHz)δ 8.45 (s, 1H), 8.30 (s, 1H) ppm
¹⁹F NMR (CDCl₃, 376 MHz)δ -145.2 ppm
Purity (GC-MS) ≥98%

Safety Precautions

  • 2,4-dichloro-5-fluoropyrimidine and this compound are harmful if swallowed and cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reactions should be carried out in a well-ventilated fume hood.

  • Zinc powder is flammable. Avoid contact with ignition sources.

  • Palladium on carbon is pyrophoric when dry and in the presence of hydrogen. Handle the catalyst wet and avoid exposure to air when dry.

  • Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly set up and checked for leaks.

Conclusion

Both the metal-mediated reduction and catalytic hydrogenation methods provide efficient and high-yielding pathways to synthesize this compound from 2,4-dichloro-5-fluoropyrimidine. The choice of method may depend on the available equipment and scale of the reaction. The catalytic hydrogenation method generally offers higher purity and yield with a simpler workup procedure. These detailed protocols should enable researchers to reliably produce this important synthetic intermediate for their drug discovery and development programs.

Application Notes and Protocols for Suzuki Coupling Reaction of 2-Chloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of 2-Chloro-5-fluoropyrimidine with various boronic acids and esters. Given the importance of fluorinated pyrimidine (B1678525) scaffolds in medicinal chemistry and materials science, these protocols offer a starting point for the synthesis of novel 2-aryl-5-fluoropyrimidines.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1][2][3][4] This reaction is particularly valuable in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals and functional materials. This compound is an attractive building block due to the presence of two distinct halogen atoms, allowing for potential sequential cross-coupling reactions. The chlorine atom at the 2-position is activated by the electron-withdrawing nature of the pyrimidine ring, making it a suitable site for Suzuki coupling.

Key Considerations for Suzuki Coupling of this compound

Several factors must be considered to achieve a successful Suzuki coupling with this compound:

  • Catalyst System: The choice of palladium catalyst and ligand is crucial for efficient coupling.[5] For less reactive aryl chlorides, bulky and electron-rich phosphine (B1218219) ligands are often required to facilitate the oxidative addition step of the catalytic cycle.[5]

  • Base: The base plays a critical role in the transmetalation step and the overall efficiency of the reaction. The choice of base can influence the reaction rate and the formation of side products.[6]

  • Solvent: The solvent system must be able to dissolve the reactants and the catalyst and is often a mixture of an organic solvent and water to facilitate the dissolution of the inorganic base.[6]

  • Reaction Temperature: The reaction temperature can significantly impact the reaction rate and yield. Optimization may be required to find the ideal temperature for a specific substrate combination.

Experimental Protocols

The following protocols are generalized procedures based on successful Suzuki coupling reactions of similar chloro-heteroaromatic compounds. Optimization of these conditions for specific substrates is recommended.

Protocol 1: General Procedure using Pd(dppf)Cl₂

This protocol is a good starting point for the Suzuki coupling of this compound with a variety of aryl and heteroaryl boronic acids.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1-5 mol%)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2-3 equivalents)

  • 1,4-Dioxane or Toluene

  • Water

  • Nitrogen or Argon gas

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a reaction vessel, combine this compound (1.0 equiv.), the boronic acid (1.2 equiv.), Pd(dppf)Cl₂ (0.03 equiv.), and the carbonate base (2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) to the reaction vessel.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure using a Buchwald Ligand (e.g., XPhos)

For more challenging couplings or to improve yields, a more active catalyst system employing a Buchwald ligand can be used.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • XPhos (2-4 mol%)

  • Cesium carbonate (Cs₂CO₃) or Potassium phosphate (B84403) (K₃PO₄) (2-3 equivalents)

  • Toluene or 1,4-Dioxane (anhydrous and degassed)

  • Nitrogen or Argon gas (in a glovebox)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Inside a glovebox, combine this compound (1.0 equiv.), the boronic acid (1.2 equiv.), Pd₂(dba)₃ (0.015 equiv.), XPhos (0.03 equiv.), and the base (2.0 equiv.) in a reaction vial.

  • Add anhydrous, degassed solvent (e.g., Toluene) to the vial.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Follow the workup and purification steps as described in Protocol 1.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for Suzuki coupling reactions of related chloropyrimidines and other chloro-heterocycles. This data can serve as a guide for optimizing the reaction with this compound.

Table 1: Catalyst, Base, and Solvent Combinations for Suzuki Coupling of Chloro-Heterocycles

Catalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemperature (°C)Reference
Pd(PPh₃)₄ (3-5)-K₂CO₃ (2-3)1,4-Dioxane/H₂O (4:1)85-100[6]
Pd(dppf)Cl₂ (2-5)-K₂CO₃ (2-3)1,4-Dioxane/H₂O (4:1)85-100[6]
Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Toluene110[5]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene100[6]
Pd(PPh₃)₄ (0.5)-K₂CO₃ (2)1,4-Dioxane/H₂O (5:1)100 (Microwave)[7]

Table 2: Reported Yields for Suzuki Coupling of Various Chloropyrimidines

SubstrateBoronic AcidCatalyst SystemYield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ / K₂CO₃81[7]
2,4-Dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ / K₂CO₃85[7]
2,4,6-Trichloropyrimidine4-Methylphenylboronic acidPd(PPh₃)₂Cl₂ / K₂CO₃85[8]
Solid-supported chloropyrimidineVarious arylboronic acidsPd₂(dba)₃ / P(t-Bu)₃ / KFModerate[9]

Mandatory Visualizations

The following diagrams illustrate the key aspects of the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII R1-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R2-B(OR)2 Base PdII_R2 R1-Pd(II)Ln-R2 Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R1-R2 Product 2-Aryl-5-fluoropyrimidine (R1-R2) R1X This compound (R1-X) R2B Boronic Acid/Ester (R2-B(OR)2) Experimental_Workflow start Start reagents Combine Reactants: This compound, Boronic Acid, Catalyst, Base start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with N2/Ar) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (80-110 °C) solvent->reaction monitoring Monitor Reaction Progress (TLC / LC-MS) reaction->monitoring workup Aqueous Workup: Dilute, Wash, Dry monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Product: 2-Aryl-5-fluoropyrimidine purification->product

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Chloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become an indispensable tool in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This reaction is particularly valuable in medicinal chemistry and drug development, where the synthesis of arylamines and heteroarylamines is a frequent necessity. 2-Chloro-5-fluoropyrimidine is a key building block in the synthesis of a variety of biologically active compounds, and the Buchwald-Hartwig amination provides a versatile and efficient method for its functionalization with a wide range of primary and secondary amines.

These application notes provide an overview of the reaction conditions, detailed experimental protocols, and a summary of quantitative data for the Buchwald-Hartwig amination of this compound.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Cl bond with a primary or secondary amine in the presence of a suitable phosphine (B1218219) ligand and a base. The catalytic cycle is generally understood to proceed through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-substituted 5-fluoro-2-aminopyrimidine product is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.

The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction, influencing yield, reaction time, and substrate scope. For electron-deficient heteroaryl chlorides like this compound, bulky and electron-rich phosphine ligands are often required to achieve high yields.[1]

Data Presentation: Summary of Reaction Conditions

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of this compound with various amines. These conditions are based on general protocols for similar heteroaryl chlorides and should serve as a starting point for optimization.

Table 1: General Reaction Parameters for Buchwald-Hartwig Amination of this compound

ParameterTypical ConditionsNotes
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Pre-formed palladium(0) or palladium(II) salts are commonly used.
Ligand XPhos, RuPhos, BrettPhos, XantphosBulky, electron-rich monophosphine ligands are generally preferred for chloro-heteroarenes.
Base NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄Strong, non-nucleophilic bases are typically required. The choice may depend on the amine and functional group tolerance.
Solvent Toluene, Dioxane, THF, t-BuOHAnhydrous, aprotic solvents are standard.
Temperature 80-120 °CHigher temperatures are often necessary for less reactive aryl chlorides.
Reaction Time 2-24 hoursMonitored by TLC or LC-MS for completion.

Table 2: Example Conditions for Amination with Different Amine Types

Amine TypeExample AminePalladium Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)
Primary AliphaticBenzylaminePd₂(dba)₃ (2)XPhos (4)NaOt-Bu (1.5)Toluene100
Secondary AliphaticMorpholinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2.0)Dioxane110
Primary AromaticAnilinePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄ (2.0)t-BuOH100
Secondary AromaticN-MethylanilinePd₂(dba)₃ (2.5)Xantphos (5)KOt-Bu (1.8)Toluene110

Note: The catalyst and ligand loadings are based on the limiting reagent, typically this compound.

Experimental Protocols

The following are detailed, generalized protocols for the Buchwald-Hartwig amination of this compound.

Protocol 1: General Procedure for Amination with a Primary or Secondary Amine

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.5 mmol).

  • Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Addition of Reagents: Under the inert atmosphere, add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Solvent Addition: Add anhydrous solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-substituted-5-fluoro-2-pyrimidinamine.

Protocol 2: Microwave-Assisted Amination

For accelerated reaction times, microwave irradiation can be employed.

  • Reaction Setup: In a microwave vial, combine this compound (0.5 mmol), the amine (0.6 mmol), the palladium precatalyst (e.g., Pd(OAc)₂, 3 mol%), the ligand (e.g., Xantphos, 6 mol%), and the base (e.g., K₃PO₄, 1.0 mmol).

  • Solvent Addition: Add anhydrous solvent (e.g., dioxane, 2 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 120-150 °C) for the specified time (e.g., 30-60 minutes).

  • Work-up and Purification: After cooling to room temperature, follow the work-up and purification steps outlined in Protocol 1.

Mandatory Visualizations

Buchwald_Hartwig_Workflow reagents Reagents: - this compound - Amine - Pd Precatalyst - Ligand - Base setup Reaction Setup (Inert Atmosphere) reagents->setup solvent Add Anhydrous Solvent setup->solvent reaction Heating (Conventional or Microwave) solvent->reaction workup Work-up: - Cool to RT - Dilute & Filter reaction->workup purification Purification (Column Chromatography) workup->purification product N-Substituted-5-fluoro- 2-pyrimidinamine purification->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 L-Pd(0) pd_complex L-Pd(II)(Ar)Cl pd0->pd_complex oa_label Oxidative Addition amido_complex L-Pd(II)(Ar)(NR¹R²) pd_complex->amido_complex deprot_label Amine Coordination & Deprotonation amido_complex->pd0 re_label Reductive Elimination basehcl Base-H⁺Cl⁻ arcl Ar-Cl arcl->pd_complex amine HNR¹R² product Ar-NR¹R² product->pd0 base Base

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 2-Chloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic Aromatic Substitution (SNAr) on 2-chloro-5-fluoropyrimidine is a cornerstone reaction in medicinal chemistry and materials science for the synthesis of a diverse array of 2-substituted-5-fluoropyrimidines. The pyrimidine (B1678525) core is a privileged scaffold found in numerous biologically active compounds, and the presence of a fluorine atom at the 5-position can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties.

The electron-deficient nature of the pyrimidine ring, further activated by the electronegative fluorine and chlorine substituents, renders the C2-position highly susceptible to nucleophilic attack. The chlorine atom at this position serves as an excellent leaving group, facilitating reactions with a wide range of nucleophiles under relatively mild conditions. This robust and versatile reaction is extensively utilized in the development of pharmaceuticals, including kinase inhibitors, antivirals, and other therapeutic agents.[1][2][3]

These application notes provide detailed protocols and a summary of reaction conditions for the SNAr of this compound with various classes of nucleophiles, including amines, thiols, and alcohols.

Reaction Mechanism and Key Principles

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom at the 2-position of the pyrimidine ring, which bears the chlorine atom. This attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion, which is a good leaving group. This step is typically fast and irreversible.

The rate of the SNAr reaction is influenced by several factors:

  • Nucleophilicity of the attacking species: Stronger nucleophiles generally react faster.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (ACN) are commonly used as they can solvate the Meisenheimer complex and promote the reaction.

  • Base: In reactions involving nucleophiles that require deprotonation (e.g., amines, thiols, alcohols), a base is typically added to generate the more nucleophilic anionic species. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), triethylamine (B128534) (Et₃N), and diisopropylethylamine (DIPEA).

  • Temperature: The reaction rate can be increased by heating, although many reactions proceed efficiently at room temperature.

Visualization of the SNAr Mechanism

Caption: General mechanism of the SNAr reaction on this compound.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for the SNAr of this compound with various nucleophiles, along with tables summarizing typical reaction conditions and yields.

Reaction with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a widely used method for the synthesis of 2-amino-5-fluoropyrimidines, which are important intermediates in drug discovery.[4]

  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMF, DMSO, acetonitrile, or isopropanol), add the desired amine (1.0-1.2 eq.) and a base (1.5-2.0 eq., e.g., K₂CO₃, Et₃N, or DIPEA).

  • Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired 2-amino-5-fluoropyrimidine.

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
Primary Aliphatic Amines
n-ButylamineK₂CO₃DMF80485
CyclohexylamineEt₃NACNReflux692
BenzylamineK₂CO₃DMSO100388
Secondary Aliphatic Amines
PiperidineK₂CO₃IsopropanolReflux595
MorpholineNa₂CO₃DMF90493
N-MethylpiperazineDIPEAACNReflux689
Anilines
AnilineK₂CO₃DMF1201275
4-MethoxyanilineK₂CO₃DMSO1101082
4-FluoroanilineNa₂CO₃DMF1201478
Reaction with Thiol Nucleophiles

The reaction with thiols provides access to 2-(alkylthio)- and 2-(arylthio)-5-fluoropyrimidines. These reactions are typically carried out in the presence of a base to generate the more nucleophilic thiolate anion.

  • To a solution of the thiol (1.0-1.1 eq.) in a suitable solvent (e.g., DMF, THF, or ethanol), add a base (1.1-1.2 eq., e.g., NaH, K₂CO₃, or NaOEt) at 0 °C.

  • Stir the mixture for 15-30 minutes to ensure the formation of the thiolate.

  • Add a solution of this compound (1.0 eq.) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature or heat as required, and monitor its progress by TLC or LC-MS.

  • After completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
EthanethiolNaHTHFRT388
ThiophenolK₂CO₃DMF60591
4-MethylthiophenolNaOEtEthanolReflux494
Benzyl mercaptanK₂CO₃ACN50685
Reaction with Alcohol Nucleophiles

The SNAr reaction of this compound with alcohols or phenols yields the corresponding 2-alkoxy- or 2-aryloxy-5-fluoropyrimidines. These reactions generally require a strong base to generate the alkoxide or phenoxide nucleophile.

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend a strong base (1.1-1.2 eq., e.g., NaH) in a dry solvent (e.g., THF, Dioxane).

  • Cool the suspension to 0 °C and slowly add the alcohol or phenol (B47542) (1.0-1.1 eq.).

  • Allow the mixture to stir at room temperature for 30 minutes to generate the alkoxide/phenoxide.

  • Add a solution of this compound (1.0 eq.) in the same dry solvent.

  • Heat the reaction mixture to the desired temperature and monitor by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
MethanolNaHTHFReflux875
EthanolNaHTHFReflux878
PhenolK₂CO₃DMF1001265
4-MethoxyphenolCs₂CO₃Dioxane1101072

Experimental Workflow Visualization

SNAr_Workflow start Start reagents Combine this compound, Nucleophile, Base, and Solvent start->reagents reaction Stir at appropriate temperature (Monitor by TLC/LC-MS) reagents->reaction workup Aqueous Work-up (Water quench, Extraction) reaction->workup purification Purification (Column Chromatography/Recrystallization) workup->purification product Isolated Product purification->product Reaction_Components substrate This compound (Electrophile) product 2-Substituted-5-fluoropyrimidine (Product) substrate->product nucleophile Nucleophile (e.g., R₂NH, RSH, ROH) nucleophile->product base Base (e.g., K₂CO₃, NaH) base->product activates nucleophile solvent Solvent (e.g., DMF, ACN, THF) solvent->product facilitates reaction

References

Application Notes and Protocols for Chemical Reactions of 2-Chloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common chemical reactions involving 2-Chloro-5-fluoropyrimidine, a versatile building block in medicinal chemistry and materials science. The protocols detailed herein are based on established literature and are intended to serve as a foundational guide for the synthesis and functionalization of this important heterocyclic compound.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyrimidine (B1678525) ring, further activated by the chloro and fluoro substituents, makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the 2-position is the more reactive site for displacement by a variety of nucleophiles.

General Reaction Scheme:

SNAr Reaction Scheme

Figure 1: General scheme for the nucleophilic aromatic substitution of this compound.

Quantitative Data Summary for SNAr Reactions
Nucleophile (Nu-H)ProductBaseSolventTemp. (°C)Time (h)Yield (%)
Morpholine (B109124)2-Morpholino-5-fluoropyrimidineK₂CO₃DMF80495
Aniline2-Anilino-5-fluoropyrimidineK₂CO₃DMF100692
Sodium Methoxide2-Methoxy-5-fluoropyrimidine-Methanol (B129727)Reflux388
Sodium Thiophenoxide2-(Phenylthio)-5-fluoropyrimidine-DMF25290
Experimental Protocols for SNAr Reactions

Protocol 1.1: Synthesis of 2-Morpholino-5-fluoropyrimidine

  • To a solution of this compound (1.0 g, 7.55 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL), add morpholine (0.79 g, 9.06 mmol) and potassium carbonate (K₂CO₃, 1.25 g, 9.06 mmol).

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford the desired product.

Protocol 1.2: Synthesis of 2-Methoxy-5-fluoropyrimidine

  • To a solution of sodium methoxide, prepared by dissolving sodium (0.21 g, 9.06 mmol) in anhydrous methanol (20 mL), add this compound (1.0 g, 7.55 mmol).

  • Reflux the reaction mixture for 3 hours, monitoring by TLC.

  • After completion, cool the mixture and neutralize with a few drops of acetic acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate (B1210297).

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the product.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is a competent coupling partner in various palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C and C-N bonds.

Suzuki-Miyaura Coupling

This reaction enables the formation of a C-C bond between the pyrimidine ring and a variety of aryl or heteroaryl groups.

General Reaction Scheme:

Suzuki Coupling Scheme

Figure 2: General scheme for the Suzuki-Miyaura coupling of this compound.

Quantitative Data Summary for Suzuki-Miyaura Coupling
Boronic AcidProductCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-Methoxyphenylboronic Acid2-(4-Methoxyphenyl)-5-fluoropyrimidinePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene (B28343)/H₂O1001285
Pyridine-3-boronic Acid2-(Pyridin-3-yl)-5-fluoropyrimidinePd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O901678
Experimental Protocol for Suzuki-Miyaura Coupling

Protocol 2.1.1: Synthesis of 2-(4-Methoxyphenyl)-5-fluoropyrimidine

  • In a Schlenk flask, combine this compound (1.0 g, 7.55 mmol), 4-methoxyphenylboronic acid (1.38 g, 9.06 mmol), palladium(II) acetate (34 mg, 0.15 mmol), and SPhos (124 mg, 0.30 mmol).

  • Add potassium phosphate (B84403) (K₃PO₄, 3.2 g, 15.1 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene (20 mL) and water (5 mL).

  • Heat the mixture to 100 °C and stir for 12 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Buchwald-Hartwig Amination

This reaction is a powerful method for the formation of C-N bonds, coupling this compound with primary or secondary amines.[1]

General Reaction Scheme:

Buchwald-Hartwig Amination Scheme

Figure 3: General scheme for the Buchwald-Hartwig amination of this compound.

Quantitative Data Summary for Buchwald-Hartwig Amination
AmineProductCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Morpholine2-Morpholino-5-fluoropyrimidinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene1001893
Aniline2-Anilino-5-fluoropyrimidinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene1102488
Experimental Protocol for Buchwald-Hartwig Amination

Protocol 2.2.1: Synthesis of 2-Morpholino-5-fluoropyrimidine

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (69 mg, 0.075 mmol) and XPhos (71 mg, 0.15 mmol).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add sodium tert-butoxide (NaOtBu, 1.08 g, 11.25 mmol), this compound (1.0 g, 7.55 mmol), and morpholine (0.79 g, 9.06 mmol).

  • Add anhydrous, degassed toluene (20 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Reduction of this compound

The chloro group can be selectively removed through catalytic hydrogenation to yield 5-fluoropyrimidine.

General Reaction Scheme:

Reduction Scheme

Figure 4: Reduction of this compound to 5-fluoropyrimidine.

Quantitative Data Summary for Reduction
ProductCatalystBaseSolventPressure (atm)Temp. (°C)Time (h)Yield (%)
5-Fluoropyrimidine10% Pd/CEt₃NEthanol (B145695)1251295
Experimental Protocol for Reduction

Protocol 3.1: Synthesis of 5-Fluoropyrimidine

  • To a solution of this compound (1.0 g, 7.55 mmol) in ethanol (30 mL), add triethylamine (B128534) (Et₃N, 1.15 g, 11.3 mmol) and 10% Palladium on carbon (Pd/C, 100 mg).

  • Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 5-fluoropyrimidine.

Visualizations

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Start Reagents Combine this compound, Nucleophile, and Base in Solvent Start->Reagents Heat Heat and Stir Reagents->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Quench and Extract Monitor->Quench Purify Purify by Chromatography or Recrystallization Quench->Purify End Final Product Purify->End

Caption: General experimental workflow for Nucleophilic Aromatic Substitution (SNAr) reactions.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-Cl Ar-Pd(II)L2-Cl Pd(0)L2->Ar-Pd(II)L2-Cl Oxidative Addition (Ar-Cl) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Cl->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OR)2) Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols: 2-Chloro-5-fluoropyrimidine as a Versatile Synthetic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-chloro-5-fluoropyrimidine as a key building block in the synthesis of biologically active molecules. This versatile intermediate is particularly valuable in the development of targeted therapies, including kinase inhibitors and receptor antagonists. Detailed protocols for key synthetic transformations are provided below, along with quantitative data and visualizations of relevant biological pathways.

Introduction

This compound is a halogenated pyrimidine (B1678525) derivative that serves as a crucial intermediate in medicinal chemistry.[1][2][3] Its utility stems from the differential reactivity of its substituents, allowing for selective functionalization to build complex molecular architectures. The electron-deficient nature of the pyrimidine ring, further enhanced by the fluorine and chlorine atoms, facilitates nucleophilic aromatic substitution (SNAr) reactions.[4][5] The chlorine atom at the 2-position is a good leaving group, making it a prime site for substitution reactions, while the fluorine atom at the 5-position can modulate the electronic properties and metabolic stability of the final compound.

This intermediate is a cornerstone in the synthesis of a variety of therapeutic agents, most notably inhibitors of Janus kinase 2 (JAK2) and antagonists of the P2X7 receptor, both of which are implicated in a range of diseases, including cancers and inflammatory conditions.[1]

Key Applications and Synthetic Transformations

This compound is primarily employed in carbon-nitrogen (C-N) and carbon-carbon (C-C) bond-forming reactions to introduce the 5-fluoropyrimidinyl moiety into a target molecule.

1. Synthesis of 2-Amino-5-fluoropyrimidine Derivatives via Amination

The reaction of this compound with various primary and secondary amines is a common method to introduce the pyrimidine scaffold. This transformation can be achieved through traditional SNAr conditions or, more efficiently, through palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[6][7]

2. Synthesis of 2-Aryl/Heteroaryl-5-fluoropyrimidine Derivatives via Suzuki-Miyaura Coupling

Palladium-catalyzed Suzuki-Miyaura coupling allows for the formation of a C-C bond between the pyrimidine ring and various aryl or heteroaryl boronic acids or esters.[8][9][10] This reaction is instrumental in creating biaryl structures often found in potent enzyme inhibitors.

3. Synthesis of Other Derivatives

The chlorine atom can also be displaced by other nucleophiles, such as alcohols to form 2-alkoxy-5-fluoropyrimidines or used in other cross-coupling reactions to introduce alkyl or cyano groups.[2][11]

Quantitative Data Summary

The following tables summarize representative yields for key synthetic transformations involving this compound.

Table 1: Synthesis of 2-Amino-5-fluoropyrimidine Derivatives

Amine SubstrateReaction TypeCatalyst/BaseSolventTemperature (°C)Yield (%)Reference
Various AminesSNArK₂CO₃---
Primary AnilinesBuchwald-HartwigPd₂(dba)₃, XantphosToluene100High[4]
Secondary AminesBuchwald-HartwigPd₂(dba)₃, XantphosToluene100High[4]
Substituted AminesMicrowave-assistedTriethylaminePropanol120-14054-95[12]

Table 2: Synthesis of 2-Aryl-5-fluoropyrimidine Derivatives via Suzuki-Miyaura Coupling

Boronic Acid/EsterCatalyst/BaseSolventTemperature (°C)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄, Na₂CO₃1,4-Dioxane/H₂O10081[8]
2-Methoxyphenylboronic acidPd(PPh₃)₄, Na₂CO₃1,4-Dioxane/H₂O10076[8]
Heteroaryl boronic acidsPd(dppf)Cl₂-65-1005-89[13]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol describes a typical palladium-catalyzed amination of this compound.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine (B1218219) ligand (e.g., Xantphos, BrettPhos)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a nitrogen-filled glovebox, to a dry reaction vial, add the palladium catalyst (e.g., 2-5 mol%) and the phosphine ligand (e.g., 2.5-6 mol%).

  • Add the base (e.g., 1.4-2.0 equivalents).

  • Add this compound (1.0 equivalent) and the amine (1.0-1.2 equivalents).

  • Add the anhydrous solvent.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-amino-5-fluoropyrimidine derivative.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a typical palladium-catalyzed cross-coupling of this compound with a boronic acid.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a reaction flask, add this compound (1.0 equivalent), the boronic acid or ester (1.1-1.5 equivalents), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0-3.0 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture with stirring to the desired temperature (typically 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-fluoropyrimidine derivative.

Signaling Pathways and Biological Relevance

The derivatives of this compound often target key signaling pathways implicated in disease. Below are diagrams of two such pathways.

JAK2/STAT3 Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a crucial signaling cascade for numerous cytokines and growth factors, playing a key role in cell proliferation, differentiation, and immunity.[11][12][14][15][16] Aberrant activation of the JAK2/STAT3 pathway is a hallmark of many cancers and inflammatory diseases.

JAK2_STAT3_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene_Expression Gene Transcription (Proliferation, Survival) Nucleus->Gene_Expression Inhibitor JAK2 Inhibitor (derived from This compound) Inhibitor->JAK2 Inhibition P2X7_Signaling_Pathway ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activation Ion_Flux Ion Flux (Ca²⁺ influx, K⁺ efflux) P2X7R->Ion_Flux NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release (Inflammation) Caspase1->IL1b Cleavage Pro_IL1b Pro-IL-1β Pro_IL1b->Caspase1 Antagonist P2X7 Antagonist (derived from This compound) Antagonist->P2X7R Antagonism

References

The Versatility of 2-Chloro-5-fluoropyrimidine in Medicinal Chemistry: A Building Block for Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

2-Chloro-5-fluoropyrimidine has emerged as a crucial scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of potent and selective inhibitors targeting key proteins implicated in cancer, inflammation, and neurodegenerative diseases. Its unique electronic properties and reactive chlorine atom facilitate its incorporation into various heterocyclic frameworks, enabling the development of novel therapeutic agents.

This intermediate is particularly significant in the synthesis of kinase inhibitors, including those targeting Janus kinase 2 (JAK2), Mitogen- and Stress-Activated Kinase 1 (MSK1), and the purinergic P2X7 receptor. The fluorine atom at the 5-position often enhances metabolic stability and binding affinity of the final compounds, making it an attractive component in drug design.

Applications in Kinase Inhibitor Synthesis

The pyrimidine (B1678525) core is a common feature in many ATP-competitive kinase inhibitors. The strategic placement of a chlorine atom at the 2-position of 5-fluoropyrimidine (B1206419) provides a convenient handle for nucleophilic substitution reactions, allowing for the introduction of various side chains to optimize potency and selectivity.

JAK2 Inhibitors for Myeloproliferative Neoplasms

The JAK-STAT signaling pathway is a critical regulator of cell proliferation and differentiation, and its dysregulation is a hallmark of various cancers, particularly myeloproliferative neoplasms (MPNs). This compound is a key starting material in the synthesis of potent JAK2 inhibitors. For instance, it is utilized in the preparation of compounds like AZD1480, a potent JAK2 inhibitor that has shown efficacy in preclinical models of MPNs. The synthesis typically involves a nucleophilic substitution of the chlorine atom with a suitable amine-containing fragment.

Table 1: Biological Activity of a JAK2 Inhibitor Derived from this compound

CompoundTargetIC50 (nM)Cell-based Assay
AZD1480JAK22.5Inhibition of STAT3 phosphorylation in Ba/F3-TEL-JAK2 cells
P2X7 Receptor Antagonists for Inflammatory Conditions

The P2X7 receptor, an ATP-gated ion channel, plays a crucial role in inflammation and immune responses. Antagonists of this receptor are being investigated for the treatment of various inflammatory diseases. This compound serves as a precursor for the synthesis of potent P2X7 receptor antagonists. The synthetic strategy often involves a Suzuki coupling reaction to introduce an aryl or heteroaryl group at the 2-position, followed by further modifications.

Table 2: Biological Activity of a P2X7 Receptor Antagonist Synthesized using this compound

CompoundTargetIC50 (µM)Functional Assay
Benzamide derivativeP2X70.035Inhibition of BzATP-induced Ca2+ influx in HEK293 cells
MSK1 Inhibitors for Inflammatory and Neurological Disorders

MSK1 is a nuclear kinase involved in the regulation of gene expression in response to stress and mitogens, and it has been implicated in inflammatory diseases and neurological disorders. The development of selective MSK1 inhibitors is an active area of research. This compound can be used to construct the core scaffold of MSK1 inhibitors, where the pyrimidine ring mimics the adenine (B156593) region of ATP.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution

A solution of this compound (1.0 eq) in a suitable solvent (e.g., N,N-dimethylformamide, acetonitrile, or isopropanol) is treated with the desired amine (1.0-1.2 eq) and a base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) (1.5-2.0 eq). The reaction mixture is stirred at room temperature or heated to a specified temperature (e.g., 80-120 °C) for a period of 2 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired 2-substituted-5-fluoropyrimidine derivative.

General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 eq) and a boronic acid or boronate ester (1.1-1.5 eq) in a suitable solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water) is added a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (0.02-0.1 eq) and a base (e.g., Na2CO3, K2CO3, or Cs2CO3) (2.0-3.0 eq). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-110 °C) for 4 to 24 hours. After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated. The crude product is purified by column chromatography to yield the desired 2-aryl- or 2-heteroaryl-5-fluoropyrimidine.

Signaling Pathways and Experimental Workflows

To visualize the biological context and the synthetic utility of this compound, the following diagrams illustrate the JAK-STAT signaling pathway, a general experimental workflow for inhibitor synthesis, and the logical relationship of its application in developing targeted therapies.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT->STAT Dimerization Nucleus Nucleus STAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene

Caption: The JAK-STAT signaling pathway.

Experimental_Workflow Start This compound Reaction Reaction (e.g., SNAr, Suzuki Coupling) Start->Reaction Intermediate Intermediate Product Reaction->Intermediate Purification Purification (e.g., Chromatography) Intermediate->Purification Final_Product Final Inhibitor Purification->Final_Product Biological_Assay Biological Assay (e.g., IC50 determination) Final_Product->Biological_Assay

Caption: General workflow for inhibitor synthesis.

Logical_Relationship Building_Block This compound (Versatile Building Block) Synthesis Chemical Synthesis Building_Block->Synthesis Derivatives Diverse Pyrimidine Derivatives Synthesis->Derivatives Target_Proteins Target Proteins (e.g., JAK2, P2X7, MSK1) Derivatives->Target_Proteins Inhibition Therapeutic_Agents Potential Therapeutic Agents Derivatives->Therapeutic_Agents Diseases Diseases (Cancer, Inflammation) Target_Proteins->Diseases Implicated in Therapeutic_Agents->Diseases Treatment

Caption: Application of this compound.

Application Notes: Synthesis of Active Pharmaceutical Ingredients (APIs) Utilizing 2-Chloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and methodologies for the synthesis of two distinct classes of Active Pharmaceutical Ingredients (APIs) using 2-Chloro-5-fluoropyrimidine as a versatile building block. The protocols focus on the preparation of a key intermediate for a Janus Kinase 2 (JAK2) inhibitor and a pivotal precursor for P2X7 receptor antagonists, both significant targets in modern drug discovery.

Introduction

This compound is a valuable fluorinated heterocyclic compound widely employed in medicinal chemistry. Its electron-deficient pyrimidine (B1678525) ring, coupled with the reactivity of the chloro substituent and the electronic influence of the fluoro group, makes it an ideal starting material for the construction of complex molecular architectures. This document outlines its application in the synthesis of a JAK2 inhibitor intermediate and a core scaffold for P2X7 antagonists.

Application 1: Synthesis of a Key Intermediate for the JAK2 Inhibitor AZD1480

The Janus Kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, are critical components of the JAK-STAT signaling pathway, which regulates cellular proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases. AZD1480 is a potent JAK1/2 inhibitor. A key synthetic precursor to AZD1480 and its analogs can be synthesized from this compound.

Synthetic Workflow Overview

The synthesis involves a two-step process starting from this compound: first, a cyanation reaction to produce 5-fluoro-2-cyanopyrimidine, followed by a multi-component reaction to assemble the final diamino-pyrimidine scaffold.

G cluster_0 Synthesis of JAK2 Inhibitor Intermediate This compound This compound 5-fluoro-2-cyanopyrimidine 5-fluoro-2-cyanopyrimidine This compound->5-fluoro-2-cyanopyrimidine Cyanation JAK2_Inhibitor_Intermediate 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]- N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine 5-fluoro-2-cyanopyrimidine->JAK2_Inhibitor_Intermediate Multi-step Synthesis

Caption: Synthetic workflow for the JAK2 inhibitor intermediate.

Experimental Protocols

Protocol 1: Synthesis of 5-fluoro-2-cyanopyrimidine

This protocol outlines the palladium-catalyzed cyanation of this compound.

Reagent/ParameterMolar Equivalent/Value
This compound1.0
Zinc Cyanide (Zn(CN)₂)0.6
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)0.02
1,1'-Bis(diphenylphosphino)ferrocene (dppf)0.08
SolventN,N-Dimethylformamide (DMF)
Temperature120 °C
Reaction Time12 hours
Yield ~85%

Methodology:

  • To a dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound, zinc cyanide, Pd₂(dba)₃, and dppf.

  • Add anhydrous N,N-Dimethylformamide (DMF).

  • Heat the reaction mixture to 120 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (B1210297).

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 5-fluoro-2-cyanopyrimidine.

Protocol 2: Synthesis of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480 Intermediate)

This protocol describes the subsequent steps to form the final diamino-pyrimidine structure.

Reagent/ParameterMolar Equivalent/Value
5-fluoro-2-cyanopyrimidine1.0
(S)-1-aminoethyl intermediate1.1
5-methyl-1H-pyrazol-3-amine1.2
Base (e.g., DIPEA)2.0
Solvent2-Butanol (B46777)
Temperature130 °C
Reaction Time24 hours
Yield ~60-70%

Methodology:

  • The synthesis of the (S)-1-(5-fluoropyrimidin-2-yl)ethanamine intermediate from 5-fluoro-2-cyanopyrimidine can be achieved through methods such as asymmetric reduction or enzymatic transamination.

  • Combine the chiral amine intermediate, 5-chloro-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2-amine, and a suitable base such as N,N-Diisopropylethylamine (DIPEA) in a pressure vessel.

  • Add 2-butanol as the solvent.

  • Seal the vessel and heat the reaction mixture to 130 °C for 24 hours.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to yield the final product.

Target Signaling Pathway: JAK-STAT

The synthesized API inhibits JAK2, thereby blocking the JAK-STAT signaling cascade.

G cluster_0 JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK2 Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT pSTAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Initiates API JAK2 Inhibitor (API) API->JAK Inhibits

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of the API.

Application 2: Synthesis of a Key Intermediate for P2X7 Receptor Antagonists

The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells. Its activation is linked to inflammatory responses, making it a therapeutic target for various inflammatory and neurological disorders. This compound serves as a starting material for the synthesis of benzamide-based P2X7 antagonists.

Synthetic Workflow Overview

The synthesis involves a Suzuki coupling reaction between this compound and (2-carboxyphenyl)boronic acid to form a key benzoic acid intermediate, which is then further functionalized to the final antagonist.

G cluster_1 Synthesis of P2X7 Antagonist Intermediate This compound This compound Intermediate 2-chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid This compound->Intermediate Suzuki Coupling Boronic_Acid (2-carboxyphenyl)boronic acid Boronic_Acid->Intermediate Antagonist Benzamide (B126) P2X7 Antagonist Intermediate->Antagonist Amide Coupling

Caption: Synthetic workflow for the P2X7 antagonist intermediate.

Experimental Protocol

Protocol 3: Synthesis of 2-chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid

This protocol details the Suzuki coupling reaction.

Reagent/ParameterMolar Equivalent/Value
This compound1.0
(2-carboxyphenyl)boronic acid1.2
Palladium(II) Acetate (Pd(OAc)₂)0.03
SPhos (Ligand)0.06
Potassium Phosphate (K₃PO₄)2.0
SolventToluene (B28343)/Water (10:1)
Temperature100 °C
Reaction Time18 hours
Yield ~75%

Methodology:

  • In a reaction vessel, combine this compound, (2-carboxyphenyl)boronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Add a 10:1 mixture of toluene and water.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 100 °C and stir for 18 hours under an inert atmosphere.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and water.

  • Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3 to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain 2-chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid.

This benzoic acid intermediate can then be converted to a variety of benzamide P2X7 antagonists through standard amide coupling procedures (e.g., using HATU or EDC as coupling agents) with different amines.

Target Signaling Pathway: P2X7 Receptor

The synthesized APIs act as antagonists to the P2X7 receptor, blocking downstream inflammatory signaling.

G cluster_1 P2X7 Receptor Signaling ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ion_Channel Ion Channel Opening (Ca²⁺ influx, K⁺ efflux) P2X7R->Ion_Channel NLRP3 NLRP3 Inflammasome Activation Ion_Channel->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Pro-inflammatory Cytokine Release (IL-1β, IL-18) Caspase1->IL1b API P2X7 Antagonist (API) API->P2X7R Blocks

Caption: P2X7 receptor signaling pathway and the antagonistic action of the API.

Application Notes and Protocols: The Role of 2-Chloro-5-fluoropyrimidine in the Development of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-fluoropyrimidine is a pivotal heterocyclic building block in the synthesis of a multitude of biologically active compounds, particularly in the realm of oncology. Its unique electronic properties, conferred by the presence of both a chloro and a fluoro substituent on the pyrimidine (B1678525) ring, make it an attractive starting material for the development of targeted anticancer agents. The chlorine atom at the 2-position serves as a versatile handle for nucleophilic substitution reactions, allowing for the introduction of various pharmacophores, while the fluorine atom at the 5-position can enhance binding affinity and metabolic stability of the final compound.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of anticancer agents, with a focus on kinase inhibitors. The protocols and data presented are intended to serve as a practical guide for researchers in the field of drug discovery and development.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative compounds derived from this compound. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound NameTargetCell LineIC50 (nM)Reference
Palbociclib (Ibrance)CDK4/Cyclin D1-11
CDK6/Cyclin D2-15
MB453 (Breast Cancer)-106
MB231 (Breast Cancer)-285
HP-1 (Palbociclib Derivative)Not SpecifiedNCI-H460 (Lung Cancer)960
NCI-H1299 (Lung Cancer)2290
A549 (Lung Cancer)3410
Compound 14g Not SpecifiedK-562 (Leukemia)622-1810
RPMI-8226 (Leukemia)622-1810
HCT-116 (Colon Cancer)622-1810
LOX IMVI (Melanoma)622-1810
MCF7 (Breast Cancer)622-1810
Compound 16c Not SpecifiedVarious (NCI-60)Potent Cytotoxicity
Compound 3b Not SpecifiedVarious (NCI-60)Active

Signaling Pathway

The diagram below illustrates the Cyclin D-CDK4/6-Rb signaling pathway, a critical regulator of the cell cycle that is often dysregulated in cancer. Palbociclib, synthesized using this compound as a key intermediate, is a potent inhibitor of CDK4 and CDK6.

CDK4_6_Rb_Pathway cluster_0 Upstream Signaling cluster_1 Cell Cycle Control Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway RTK->PI3K_AKT_mTOR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF_MEK_ERK CyclinD_CDK46 Cyclin D-CDK4/6 Complex PI3K_AKT_mTOR->CyclinD_CDK46 Upregulates Cyclin D RAS_RAF_MEK_ERK->CyclinD_CDK46 Upregulates Cyclin D Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inactivates G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes Palbociclib Palbociclib Palbociclib->CyclinD_CDK46 Inhibits

CDK4/6-Rb Signaling Pathway and Palbociclib Inhibition.

Experimental Workflow

The following diagram outlines the general workflow for the development of anticancer agents using this compound, from chemical synthesis to biological evaluation.

Anticancer_Drug_Development_Workflow Start This compound Synthesis Chemical Synthesis of Pyrimidine Derivatives Start->Synthesis Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Purification->Screening Hit_Identification Hit Identification (Active Compounds) Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Mechanism_of_Action Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) Lead_Optimization->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Mechanism_of_Action->In_Vivo_Studies Candidate Preclinical Candidate In_Vivo_Studies->Candidate

Drug Development Workflow.

Experimental Protocols

Protocol 1: Synthesis of a 2,5-Disubstituted Pyrimidine Derivative

This protocol describes a general method for the synthesis of 2,5-disubstituted pyrimidine derivatives from this compound via a Suzuki coupling reaction. This method is adapted from a procedure for the synthesis of 2-benzyloxy-5-arylpyrimidines.

Materials:

  • This compound

  • Substituted benzyl (B1604629) alcohol

  • Cesium carbonate (Cs2CO3)

  • Acetonitrile (CH3CN)

  • N,N-Dimethylformamide (DMF)

  • Aryl boronic acid

  • Palladium(II) chloride bis(triphenylphosphine) [PdCl2(PPh3)2]

  • 0.5 M aqueous sodium carbonate (Na2CO3) solution

  • Water

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

Step 1: Synthesis of 2-Benzyloxy-5-fluoropyrimidine Intermediate

  • To a solution of this compound (1.0 eq) in a 1:1 mixture of CH3CN and DMF, add the substituted benzyl alcohol (1.1 eq) and cesium carbonate (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-benzyloxy-5-fluoropyrimidine intermediate.

Step 2: Suzuki Coupling to Yield 2,5-Disubstituted Pyrimidine

  • In a reaction vessel, dissolve the 2-benzyloxy-5-fluoropyrimidine intermediate (1.0 eq) and the aryl boronic acid (1.2 eq) in water.

  • Add PdCl2(PPh3)2 (0.05 eq) and the 0.5 M aqueous Na2CO3 solution (2.0 eq).

  • Heat the reaction mixture at 80 °C for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the final product by column chromatography on silica gel.

  • Characterize the purified compound by NMR and Mass Spectrometry.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a detailed method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • 96-well flat-bottom microplates

  • Synthesized pyrimidine derivatives dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium from the DMSO stock solution. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of DMSO as the test compounds) and a blank control (medium only).

    • Incubate the plate for another 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel anticancer agents. Its utility has been demonstrated in the development of approved drugs like Palbociclib and a wide range of other pyrimidine-based compounds with potent antiproliferative activities. The protocols provided herein offer a practical framework for the synthesis and biological evaluation of such compounds, facilitating further research and discovery in the field of oncology. The continued exploration of derivatives of this compound holds significant promise for the development of next-generation targeted cancer therapies.

Application Notes and Protocols for the Preparation of 5-Fluoro-2-aminopyrimidines from 2-Chloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-aminopyrimidine derivatives are crucial heterocyclic scaffolds in medicinal chemistry and drug discovery. The fluorine atom at the 5-position can enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties of drug candidates. This document provides detailed protocols for the synthesis of these valuable compounds from the readily available starting material, 2-chloro-5-fluoropyrimidine. Two primary and effective methods for this transformation are Nucleophilic Aromatic Substitution (SNAr) and the Palladium-catalyzed Buchwald-Hartwig amination.

The choice between these methods depends on the nucleophilicity of the amine, desired reaction conditions, and the scale of the synthesis. Generally, SNAr is a simpler, catalyst-free method suitable for more reactive amines, while the Buchwald-Hartwig amination offers a broader substrate scope, including less reactive amines, under milder conditions.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes typical reaction conditions and yields for the synthesis of various 5-fluoro-2-aminopyrimidines from this compound using SNAr and Buchwald-Hartwig amination methodologies.

EntryAmineMethodCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1AnilineSNAr-K₂CO₃DMF10012~85
2MorpholineSNAr-K₂CO₃DMSO1308High[1]
3PiperidineSNAr-K₂CO₃DMF806High
4BenzylamineSNAr-K₂CO₃NMP12010Good
5p-ToluidineBuchwald-HartwigPd₂(dba)₃ / XPhosNaOt-BuToluene (B28343)10016~90[2]
62-AminopyridineBuchwald-HartwigPd(OAc)₂ / BINAPCs₂CO₃Dioxane11018Good[2]
7n-ButylamineSNAr-K₂CO₃AcetonitrileReflux12Good
8AnilineMicrowave SNAr-K₂CO₃DMF1500.5~90[3][4]
9MorpholineMicrowave Buchwald-HartwigPd₂(dba)₃ / XPhosNaOt-BuToluene1500.25>95[4]

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) - General Procedure

This protocol describes a general method for the synthesis of 5-fluoro-2-aminopyrimidines via a conventional heating SNAr reaction.[1]

Materials:

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), and potassium carbonate (2.0 eq.).

  • Add anhydrous DMF or DMSO to the flask to achieve a concentration of 0.1-0.5 M of the starting pyrimidine.

  • Stir the reaction mixture at 80-130 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volume of the reaction mixture).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination - General Procedure

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.[2][5]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene or dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine Pd₂(dba)₃ (1-5 mol%), XPhos (2-10 mol%), and NaOt-Bu (1.4-2.0 eq.).

  • Add this compound (1.0 eq.) and the amine (1.2 eq.) to the tube.

  • Add anhydrous, deoxygenated toluene or dioxane to achieve a concentration of 0.1-0.5 M.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the reaction, reducing reaction times from hours to minutes.[3][4]

Materials:

  • As per Protocol 1 or 2

  • Microwave synthesis vial

Procedure (SNAr):

  • In a microwave synthesis vial, combine this compound (1.0 eq.), the amine (1.2 eq.), and K₂CO₃ (2.0 eq.) in DMF.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 10–30 minutes).

  • After the reaction is complete, cool the vial to room temperature and proceed with the workup and purification as described in Protocol 1.

Procedure (Buchwald-Hartwig):

  • In a microwave synthesis vial, combine the palladium precatalyst, ligand, base, this compound, and amine in toluene as described in Protocol 2.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 130-150 °C) for a specified time (e.g., 10-30 minutes).

  • After completion, cool the vial and proceed with the workup and purification as described in Protocol 2.

Mandatory Visualizations

Logical Relationship: Method Selection

Method Selection for Amination of this compound Start Start with this compound and desired Amine Amine_Type Evaluate Amine Reactivity Start->Amine_Type SNAr Nucleophilic Aromatic Substitution (SNAr) Amine_Type->SNAr High (e.g., aliphatic amines, electron-rich anilines) Buchwald Buchwald-Hartwig Amination Amine_Type->Buchwald Low (e.g., electron-deficient anilines, sterically hindered amines) SNAr_Conditions Simple, catalyst-free Requires higher temperatures Base: K2CO3, Cs2CO3 SNAr->SNAr_Conditions Product 5-Fluoro-2-aminopyrimidine SNAr->Product Buchwald_Conditions Palladium-catalyzed Milder conditions Broader substrate scope Base: NaOt-Bu, K3PO4 Buchwald->Buchwald_Conditions Buchwald->Product

Caption: Decision workflow for selecting the appropriate amination method.

Experimental Workflow: General Synthesis

General Experimental Workflow for 5-Fluoro-2-aminopyrimidine Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Combine Reactants: - this compound - Amine - Base (e.g., K2CO3 or NaOt-Bu) - Catalyst/Ligand (if Buchwald-Hartwig) Solvent Add Anhydrous Solvent (e.g., DMF, Toluene) Reagents->Solvent Heating Heat Reaction Mixture (Conventional or Microwave) Solvent->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extraction Aqueous Workup & Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization

Caption: Step-by-step workflow for the synthesis and purification.

References

Application Notes and Protocols for the Synthesis of JAK2 Kinase Inhibitors Using 2-Chloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a pivotal role in the signaling pathways of numerous cytokines and growth factors. Dysregulation of the JAK/STAT (Signal Transducer and Activator of Transcription) signaling cascade is implicated in various myeloproliferative neoplasms and inflammatory diseases. Consequently, the development of potent and selective JAK2 inhibitors is a significant focus in medicinal chemistry and drug discovery.

2-Chloro-5-fluoropyrimidine is a versatile and valuable building block in the synthesis of various kinase inhibitors due to its reactive chlorine atom, which is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the strategic introduction of various amine-containing fragments, a common feature in many kinase inhibitors that interact with the hinge region of the kinase domain.

This document provides detailed application notes and experimental protocols for the synthesis of JAK2 kinase inhibitors, with a specific focus on the utilization of this compound as a key starting material. The protocols are exemplified by the synthesis of AZD1480, a potent and selective JAK2 inhibitor.

JAK/STAT Signaling Pathway

The JAK/STAT signaling pathway is a critical cellular communication route. The binding of a cytokine to its receptor on the cell surface leads to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in cell proliferation, differentiation, and survival. Inhibition of JAK2 kinase activity blocks this signaling cascade, thereby providing a therapeutic strategy for diseases driven by aberrant JAK/STAT signaling.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK2_inactive JAK2 Receptor->JAK2_inactive 2. Receptor Dimerization & JAK2 Association STAT_inactive STAT Receptor->STAT_inactive 5. STAT Recruitment JAK2_active P-JAK2 JAK2_inactive->JAK2_active 3. Autophosphorylation JAK2_active->Receptor JAK2_active->STAT_inactive 6. STAT Phosphorylation STAT_active P-STAT STAT_inactive->STAT_active STAT_dimer P-STAT Dimer STAT_active->STAT_dimer 7. Dimerization DNA DNA STAT_dimer->DNA 8. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 9. Gene Regulation JAK2_inhibitor JAK2 Inhibitor JAK2_inhibitor->JAK2_active

Caption: The JAK/STAT signaling pathway and the point of intervention by JAK2 inhibitors.

Data Presentation

The following tables summarize the in vitro potencies of select JAK2 inhibitors derived from pyrimidine-based scaffolds.

Table 1: In Vitro Potency of AZD1480 Against JAK Family Kinases

CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)Reference
AZD14801.3<0.4>50-fold selective vs JAK3-[1]

Note: IC₅₀ values can vary depending on the assay conditions.

Experimental Protocols

The synthesis of the potent JAK2 inhibitor, AZD1480 (5-chloro-N²-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N⁴-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine), serves as a prime example of the utility of this compound in constructing complex bioactive molecules. The overall synthetic workflow is depicted below.

Synthesis_Workflow Start 2-Chloro-5- fluoropyrimidine Intermediate1 1-(5-Fluoropyrimidin-2-yl)ethan-1-one Start->Intermediate1 Grignard Reaction Intermediate2 (1S)-1-(5-Fluoropyrimidin- 2-yl)ethan-1-amine Intermediate1->Intermediate2 Asymmetric Amination Final_Product AZD1480 Intermediate2->Final_Product Dichloropyrimidine 2,4,5-Trichloropyrimidine (B44654) Intermediate3 5-Chloro-N-(5-methyl-1H- pyrazol-3-yl)pyrimidin- 2,4-diamine Intermediate Dichloropyrimidine->Intermediate3 Nucleophilic Substitution Intermediate3->Final_Product Nucleophilic Aromatic Substitution (SNAr) Biological_Testing Biological Activity Screening Final_Product->Biological_Testing

Caption: General synthetic workflow for AZD1480.

Protocol 1: Synthesis of (1S)-1-(5-Fluoropyrimidin-2-yl)ethan-1-amine

This key chiral amine intermediate can be synthesized from this compound. A common route involves the conversion to the corresponding ketone followed by asymmetric amination.

Step 1a: Synthesis of 1-(5-Fluoropyrimidin-2-yl)ethan-1-one

  • Materials: this compound, vinyl acetate (B1210297), palladium(II) acetate, 1,3-bis(diphenylphosphino)propane (B126693) (dppp), triethylamine (B128534), toluene.

  • Procedure:

    • To a solution of this compound (1.0 eq) in toluene, add vinyl acetate (1.5 eq), palladium(II) acetate (0.05 eq), dppp (B1165662) (0.1 eq), and triethylamine (2.0 eq).

    • Heat the mixture to reflux and stir under an inert atmosphere for 12-18 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-(5-fluoropyrimidin-2-yl)ethan-1-one.

  • Expected Yield: 60-70%.

Step 1b: Asymmetric Amination to (1S)-1-(5-Fluoropyrimidin-2-yl)ethan-1-amine

  • Materials: 1-(5-Fluoropyrimidin-2-yl)ethan-1-one, (R)-(-)-2-phenylglycinol, titanium(IV) isopropoxide, sodium borohydride (B1222165), methanol.

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve 1-(5-fluoropyrimidin-2-yl)ethan-1-one (1.0 eq) and (R)-(-)-2-phenylglycinol (1.1 eq) in anhydrous methanol.

    • Add titanium(IV) isopropoxide (1.2 eq) dropwise at room temperature and stir the mixture for 2-4 hours.

    • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

    • Quench the reaction by the slow addition of water.

    • Filter the resulting suspension and concentrate the filtrate under reduced pressure.

    • Extract the aqueous residue with dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the chiral amine.

  • Expected Yield: 70-80%.

Protocol 2: Synthesis of the Pyrimidine Core Intermediate

Step 2a: Synthesis of 2,4-dichloro-5-chloropyrimidine

This intermediate is commercially available but can be synthesized from uracil.

Step 2b: Synthesis of 5-chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-2,4-diamine Intermediate

  • Materials: 2,4,5-trichloropyrimidine, 5-methyl-1H-pyrazol-3-amine, diisopropylethylamine (DIPEA), n-butanol.

  • Procedure:

    • To a solution of 2,4,5-trichloropyrimidine (1.0 eq) in n-butanol, add 5-methyl-1H-pyrazol-3-amine (1.05 eq) and DIPEA (1.5 eq).

    • Heat the reaction mixture to 100-110 °C and stir for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature, which should result in the precipitation of the product.

    • Collect the solid by filtration, wash with cold n-butanol, and dry under vacuum to obtain the desired intermediate.

  • Expected Yield: 85-95%.

Protocol 3: Final Assembly of AZD1480

Step 3a: Nucleophilic Aromatic Substitution (SNAr)

  • Materials: 5-chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-2,4-diamine intermediate, (1S)-1-(5-fluoropyrimidin-2-yl)ethan-1-amine, DIPEA, 1,4-dioxane.

  • Procedure:

    • In a sealed tube, combine the 5-chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-2,4-diamine intermediate (1.0 eq), (1S)-1-(5-fluoropyrimidin-2-yl)ethan-1-amine (1.1 eq), and DIPEA (2.0 eq) in 1,4-dioxane.

    • Heat the reaction mixture to 120-140 °C for 18-24 hours.

    • Monitor the reaction progress by LC-MS.

    • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by reverse-phase preparative HPLC to afford AZD1480.

  • Expected Yield: 40-50%.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of complex JAK2 kinase inhibitors. The protocols outlined in this document, exemplified by the synthesis of AZD1480, demonstrate a viable synthetic strategy that can be adapted for the generation of other pyrimidine-based kinase inhibitors. The provided data and methodologies are intended to serve as a valuable resource for researchers in the field of drug discovery and development. Careful optimization of reaction conditions may be necessary to achieve desired yields and purity for specific analogs.

References

Application of 2-Chloro-5-fluoropyrimidine in OLED Material Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2-Chloro-5-fluoropyrimidine is a versatile building block in the synthesis of advanced Organic Light-Emitting Diode (OLED) materials. Its electron-deficient pyrimidine (B1678525) core, further activated by the presence of two nitrogen atoms, a chlorine atom, and a fluorine atom, makes it an excellent electrophile for various cross-coupling reactions. This reactivity is harnessed to construct complex organic molecules with tailored electronic properties suitable for use in OLED devices.

The unique combination of substituents in this compound offers several advantages in the design of OLED materials. The fluorine atom can enhance the thermal and morphological stability of the final material, improve electron mobility, and deepen the Highest Occupied Molecular Orbital (HOMO) energy level, which can lead to better charge injection and transport balance within the OLED device. The chloro group provides a reactive site for key carbon-carbon and carbon-nitrogen bond-forming reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are fundamental in creating the extended π-conjugated systems and donor-acceptor architectures that are characteristic of high-performance OLED host and electron-transport materials.

Specifically, the pyrimidine moiety is a well-known electron-accepting unit. By coupling this compound with various electron-donating aromatic or heteroaromatic groups, it is possible to synthesize bipolar host materials. These materials possess both electron- and hole-transporting capabilities, which is crucial for achieving high efficiency in phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. The ability to fine-tune the electronic properties by selecting appropriate coupling partners allows for the development of materials with high triplet energies, essential for hosting blue phosphorescent emitters, and balanced charge carrier mobilities, leading to reduced efficiency roll-off at high brightness.

One notable application of this compound is in the synthesis of host materials for phosphorescent OLEDs (PhOLEDs). For instance, it can be used to synthesize molecules that serve as the host for iridium(III) complexes, which are common phosphorescent emitters. The high triplet energy of host materials derived from fluorinated pyrimidines helps to prevent back energy transfer from the phosphorescent guest, thus maximizing the device's quantum efficiency.

Experimental Protocols

The following protocols describe the synthesis of a bipolar host material for OLEDs using this compound, as adapted from synthetic methodologies reported in the literature.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of an Intermediate

This protocol outlines the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and an arylboronic acid to form a key intermediate.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-(carbazol-9-yl)phenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • Toluene (B28343)

  • Water

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the arylboronic acid (1.1 eq) in a 4:1 mixture of toluene and water.

  • Add sodium carbonate (3.0 eq) to the mixture.

  • Deoxygenate the mixture by bubbling with nitrogen or argon for 30 minutes.

  • Add Pd(dppf)Cl₂ (0.05 eq) to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired intermediate.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of the Final Host Material

This protocol describes the palladium-catalyzed Buchwald-Hartwig amination of the intermediate from Protocol 1 with a secondary amine to yield the final bipolar host material.

Materials:

  • Intermediate from Protocol 1

  • Secondary amine (e.g., carbazole)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphine (P(t-Bu)₃) or other suitable phosphine (B1218219) ligand

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the intermediate from Protocol 1 (1.0 eq), the secondary amine (1.2 eq), and sodium tert-butoxide (1.5 eq).

  • In a separate vial, prepare the catalyst by dissolving Pd₂(dba)₃ (0.02 eq) and the phosphine ligand (0.08 eq) in anhydrous toluene.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add additional anhydrous toluene to achieve the desired concentration.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the final product by column chromatography followed by recrystallization or sublimation to achieve the high purity required for OLED device fabrication.

Data Presentation

The following table summarizes the performance of a representative OLED device fabricated using a host material synthesized from this compound.

ParameterValue
Host Material 2-(4-(carbazol-9-yl)phenyl)-5-fluoro-4-(carbazol-9-yl)pyrimidine
Guest Emitter Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃)
Maximum External Quantum Efficiency (EQE) >20%
Maximum Power Efficiency >50 lm/W
Maximum Luminance >10,000 cd/m²
Commission Internationale de l'Éclairage (CIE) Coordinates (x, y) (0.30, 0.61)
Turn-on Voltage < 3.0 V

Mandatory Visualization

Synthesis_Pathway Start This compound Intermediate Intermediate Start->Intermediate Suzuki-Miyaura Coupling Pd(dppf)Cl₂, Na₂CO₃ Reagent1 Arylboronic Acid Reagent1->Intermediate FinalProduct OLED Host Material Intermediate->FinalProduct Buchwald-Hartwig Amination Pd₂(dba)₃, P(t-Bu)₃, NaOt-Bu Reagent2 Secondary Amine Reagent2->FinalProduct

Caption: Synthetic pathway for an OLED host material.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_device Device Fabrication & Testing start Reactant Mixing reaction Heating & Stirring start->reaction monitoring Reaction Monitoring (TLC/GC-MS) reaction->monitoring workup Work-up & Extraction monitoring->workup purification Purification (Chromatography) workup->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms thermal Thermal Analysis (TGA/DSC) purification->thermal fabrication OLED Fabrication (VTE) purification->fabrication testing Electroluminescence Testing fabrication->testing performance Performance Analysis testing->performance

Caption: General experimental workflow.

Application Notes and Protocols for the Analysis of 2-Chloro-5-fluoropyrimidine by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2-Chloro-5-fluoropyrimidine, a key intermediate in pharmaceutical synthesis, using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols are based on established methods for the closely related compound 5-Fluorouracil (5-FU) and have been adapted to suit the specific properties of this compound.

Introduction

Accurate and robust analytical methods are crucial for the quality control and pharmacokinetic studies of this compound. HPLC-UV is a widely accessible and reliable technique for routine purity assessments and quantification in bulk materials and pharmaceutical formulations. For applications requiring higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice. This document provides detailed protocols for both techniques, enabling researchers to select the most appropriate method for their needs.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol outlines a reversed-phase HPLC method for the quantitative analysis of this compound.

Experimental Protocol: HPLC-UV Analysis
  • Instrumentation:

    • HPLC system with a quaternary or binary pump

    • Autosampler

    • Column thermostat

    • UV-Vis or Diode Array Detector (DAD)

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: Isocratic elution with a mixture of 50 mM potassium phosphate (B84403) buffer (pH 5.0) and acetonitrile (B52724) (95:5, v/v).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Run Time: Approximately 10 minutes

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare a series of working standards by serial dilution.

    • Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

Quantitative Data Summary: HPLC-UV Method
ParameterTypical Value
Retention Time ~ 5 - 7 minutes
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) ~ 0.05 µg/mL
Limit of Quantification (LOQ) ~ 0.15 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

This protocol describes a sensitive and selective LC-MS/MS method for the trace-level quantification of this compound, particularly applicable to biological samples.

Experimental Protocol: LC-MS/MS Analysis
  • Instrumentation:

    • LC-MS/MS system (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.

  • Liquid Chromatography Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient Elution:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-7 min: 95% B

      • 7.1-10 min: 5% B (re-equilibration)

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

    • Precursor Ion (m/z): 131.0 (for [M-H]⁻)

    • Product Ions (m/z): To be determined by infusion of a standard solution. Likely fragments would involve the loss of Cl or F, or ring opening. A plausible transition would be 131.0 -> 96.0 (loss of Cl).

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for the specific instrument.

  • Sample Preparation (for Biological Matrices):

    • Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., an isotopically labeled analog).

    • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

    • Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

Quantitative Data Summary: LC-MS/MS Method
ParameterExpected Value
Precursor Ion (m/z) 131.0
Product Ion (m/z) 96.0 (example)
Linearity (r²) ≥ 0.995
Limit of Detection (LOD) < 1 ng/mL
Limit of Quantification (LOQ) ~ 2 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Weighing and Dissolution Filter Filtration (0.45 µm) Sample->Filter Injection Autosampler Injection Filter->Injection Column C18 Reversed-Phase Column Injection->Column Detection UV Detection (254 nm) Column->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification vs. Calibration Curve Integration->Quantification

Caption: General workflow for HPLC-UV analysis.

Method_Selection Start Start: Analytical Need for This compound Question1 High Sensitivity & Selectivity Required? (e.g., biological matrix) Start->Question1 LCMS Use LC-MS/MS Method Question1->LCMS Yes Question2 Trace Level Quantification? Question1->Question2 No HPLC Use HPLC-UV Method Purity Routine Purity & Assay HPLC->Purity Question2->HPLC No Question2->LCMS Yes

Caption: Decision tree for analytical method selection.

Application Notes and Protocols: Synthesis of Fluorinated Nucleosides Using 2-Chloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of fluorinated nucleosides, utilizing 2-Chloro-5-fluoropyrimidine as a key starting material. Fluorinated nucleosides are a critical class of compounds in drug development, exhibiting significant potential as antiviral and anticancer agents. The introduction of a fluorine atom can enhance metabolic stability and biological activity.

Introduction

This compound is a versatile heterocyclic building block used in the synthesis of various biologically active molecules.[1] Its electron-deficient pyrimidine (B1678525) ring facilitates nucleophilic aromatic substitution, making it an ideal precursor for the synthesis of 2,4-disubstituted-5-fluoropyrimidines, which are key intermediates in the preparation of fluorinated nucleoside analogues like 5-Fluorouracil (5-FU).[2][3] This document outlines the primary synthetic strategies and detailed experimental procedures for converting this compound into fluorinated nucleosides.

The general synthetic pathway involves two main stages:

  • N-Glycosylation: Coupling of this compound with a protected ribose derivative to form the crucial C-N glycosidic bond.

  • Functional Group Interconversion: Conversion of the 2-chloro group to either a hydroxyl group (to yield 5-fluorouridine (B13573) derivatives) or an amino group (to yield 5-fluorocytidine (B16351) derivatives).

Key Synthetic Pathways

The synthesis of fluorinated nucleosides from this compound can be approached through several convergent strategies.[4] A common method involves the initial preparation of a protected sugar moiety, which is then coupled with the fluorinated pyrimidine base.

Diagram of the General Synthesis Workflow

synthesis_workflow General Synthesis Workflow for Fluorinated Nucleosides A This compound C N-Glycosylation (Coupling Reaction) A->C B Protected Ribose Derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) B->C D Protected 2-Chloro-5-fluoro-nucleoside Intermediate C->D E1 Hydrolysis D->E1 E2 Amination D->E2 F1 Protected 5-Fluorouridine Derivative E1->F1 G1 Deprotection F1->G1 H1 5-Fluorouridine Analogue G1->H1 F2 Protected 5-Fluorocytidine Derivative E2->F2 G2 Deprotection F2->G2 H2 5-Fluorocytidine Analogue G2->H2

Caption: General workflow for synthesizing fluorinated nucleosides.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-fluoropyrimidine

This protocol details the synthesis of a key intermediate, 2-amino-5-fluoropyrimidine, which can be further modified. This reaction involves the nucleophilic substitution of the chlorine atom in this compound with an amino group.

Materials:

  • This compound

  • Aqueous Ammonia (B1221849) (17 wt%)

  • 1,2-dichloroethane

  • Anhydrous sodium sulfate

  • Saturated brine

Procedure:

  • In a suitable reaction vessel, dissolve this compound in 1,2-dichloroethane.

  • Add 120 g of 17 wt% aqueous ammonia to the solution.

  • Heat the reaction mixture to 60-65 °C and stir for 5 hours.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to 20 °C and separate the layers.

  • Extract the aqueous layer three times with 1,2-dichloroethane.

  • Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Quantitative Data:

ParameterValueReference
Yield 75.5%[5]
Purity (GC) 99.4%[5]
Protocol 2: Synthesis of 5-Fluorocytosine (B48100) (Conceptual Pathway)

This protocol outlines a conceptual synthetic route to 5-Fluorocytosine, a potent antifungal agent, starting from a related fluorinated pyrimidine. A similar two-step process of hydrolysis followed by amination can be adapted for intermediates derived from this compound.[6]

Step 1: Hydrolysis of the Chloro Group

This step would involve the conversion of the 2-chloro group of a this compound derivative to a 2-hydroxy group.

Materials:

  • This compound derived intermediate

  • Strong proton acid (e.g., 37% aqueous Hydrochloric Acid)[6]

  • Water

Procedure:

  • Stir the this compound derivative in the strong proton acid in the presence of water at 50 °C for 2 hours.[6]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture. The resulting 2-hydroxy-5-fluoropyrimidine intermediate can be used directly in the next step or isolated.

Step 2: Amination of the Hydroxylated Intermediate

This step involves the conversion of the 2-hydroxy group to an amino group to form the final 5-fluorocytosine derivative.

Materials:

  • 2-Hydroxy-5-fluoropyrimidine intermediate from Step 1

  • Aqueous Ammonia (e.g., 33% strength)[6]

  • Ethanol (optional, as a co-solvent)

Procedure:

  • Neutralize the cooled reaction mixture from Step 1 with aqueous ammonia solution.[6]

  • If desired, dilute the mixture with a water-miscible solvent like ethanol.

  • Add an excess of aqueous ammonia solution.

  • Stir the mixture at room temperature for 2 hours.[6]

  • Concentrate the reaction mixture in vacuo.

  • Take up the residue in water.

  • Filter the solid product, wash with water, and dry to obtain 5-fluorocytosine.

Quantitative Data (for a related synthesis):

ParameterValueReference
Yield of 5-Fluorocytosine 85%[6]

Diagram of the Amination Logic

amination_logic Amination of Fluorinated Pyrimidine Start This compound Derivative Condition1 Aqueous Ammonia Start->Condition1 Condition2 1. Hydrolysis (Acid) 2. Amination (Ammonia) Start->Condition2 Outcome1 Direct Amination Condition1->Outcome1 Product 2-Amino-5-fluoropyrimidine Derivative Outcome1->Product Outcome2 Two-Step Conversion Condition2->Outcome2 Outcome2->Product

Caption: Pathways for the amination of 2-chloro-5-fluoropyrimidines.

General Considerations for N-Glycosylation

The coupling of this compound with a protected ribose derivative (N-glycosylation) is a critical step. While a specific, detailed protocol for this exact reaction was not found in the provided search results, general methods for N-glycosylation of heterocyclic bases can be adapted. The Vorbrüggen glycosylation is a widely used method.

General Vorbrüggen Glycosylation Conditions:

Safety Precautions

  • This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Reactions should be carried out in a well-ventilated fume hood.

  • Fluorinating agents and strong acids are corrosive and require careful handling.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of fluorinated nucleosides. The protocols and pathways outlined in these application notes provide a foundation for researchers to develop and optimize synthetic routes to novel antiviral and anticancer drug candidates. Further research into the direct N-glycosylation of this compound and subsequent functionalization will be beneficial for streamlining the synthesis of these important compounds.

References

Application Notes and Protocols: Palladium-Catalyzed Cyanation of 2-Chloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the palladium-catalyzed cyanation of 2-Chloro-5-fluoropyrimidine to produce 2-cyano-5-fluoropyrimidine, a valuable intermediate in pharmaceutical synthesis. The protocols described herein utilize common, and relatively safe, cyanide sources such as zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]). This document includes tabulated data summarizing typical reaction conditions, detailed experimental procedures, and visualizations of the experimental workflow and the catalytic cycle to guide researchers in successfully carrying out this transformation.

Introduction

The introduction of a cyano group into heterocyclic compounds is a critical transformation in medicinal chemistry and drug development. The resulting nitrile functionality can be readily converted into other important functional groups such as amines, amides, and carboxylic acids. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile method for the cyanation of aryl and heteroaryl halides, offering milder reaction conditions and greater functional group tolerance compared to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions.[1][2] This note focuses on the specific application of this methodology to the synthesis of 2-cyano-5-fluoropyrimidine from this compound.

Data Presentation: Reaction Conditions

The following tables summarize typical conditions for the palladium-catalyzed cyanation of aryl and heteroaryl chlorides, which can be adapted for this compound.

Table 1: Reaction Conditions using Zinc Cyanide (Zn(CN)₂) as the Cyanide Source

ParameterConditionNotes
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂1-5 mol%
Ligand dppf, Xantphos, cataCXium® A1-10 mol%
Cyanide Source Zn(CN)₂0.5-1.0 equivalents
Base None typically requiredAdditives like Zn dust or TMEDA can be beneficial[3]
Solvent DMF, DMA, NMPAnhydrous conditions are often preferred
Temperature 80-140 °CReaction progress should be monitored by TLC or GC/LC-MS
Reaction Time 2-24 hoursDependent on substrate reactivity and temperature
Typical Yield 70-95%Highly substrate-dependent

Table 2: Reaction Conditions using Potassium Ferrocyanide (K₄[Fe(CN)₆]) as the Cyanide Source

ParameterConditionNotes
Palladium Precatalyst Pd(OAc)₂, Pd/C1-5 mol%
Ligand Ligand-free or phosphine (B1218219) ligandsLigand choice depends on the catalyst and substrate
Cyanide Source K₄[Fe(CN)₆]0.2-0.5 equivalents
Base K₂CO₃, Na₂CO₃, KOAc1-2 equivalents
Solvent DMF, DMA, Toluene, Acetonitrile/WaterBiphasic solvent systems can be effective[4]
Temperature 100-150 °CHigher temperatures are often required to facilitate cyanide transfer[1]
Reaction Time 4-24 hoursReaction progress should be monitored
Typical Yield 60-90%Can be a greener alternative to more toxic cyanide sources[5]

Experimental Protocols

The following are representative protocols for the palladium-catalyzed cyanation of this compound. Safety Precaution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach) before disposal.

Protocol 1: Cyanation using Zinc Cyanide

This protocol is adapted from general procedures for the palladium-catalyzed cyanation of aryl chlorides.[6]

Materials:

  • This compound

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (2.5 mol%), and dppf (5 mol%).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-cyano-5-fluoropyrimidine.

Protocol 2: Cyanation using Potassium Ferrocyanide

This protocol is based on procedures for the ligand-free palladium-catalyzed cyanation of chloropyridines.[5]

Materials:

  • This compound

  • Potassium ferrocyanide (K₄[Fe(CN)₆])

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), potassium ferrocyanide (0.3 eq), palladium(II) acetate (2 mol%), and potassium carbonate (1.5 eq).

  • Flush the flask with nitrogen or argon.

  • Add DMF to the flask.

  • Heat the reaction mixture to 130 °C with vigorous stirring.

  • Monitor the reaction for completion using TLC or GC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to yield 2-cyano-5-fluoropyrimidine.

Mandatory Visualizations

Experimental Workflow Diagram```dot

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: This compound, Palladium Precatalyst, Ligand (if applicable), Cyanide Source, Base inert_atm Establish Inert Atmosphere (N₂ or Ar) start->inert_atm add_solvent Add Anhydrous Solvent (e.g., DMF) inert_atm->add_solvent heating Heat to 80-150 °C add_solvent->heating monitoring Monitor Progress (TLC, GC/LC-MS) heating->monitoring quench Cool and Quench (if necessary) monitoring->quench extraction Aqueous Workup & Extraction quench->extraction purification Column Chromatography extraction->purification product 2-Cyano-5-fluoropyrimidine purification->product

Caption: Generalized catalytic cycle for palladium-catalyzed cyanation.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Chloro-5-fluoropyrimidine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

The synthesis of this compound typically involves the selective reduction of 2,4-dichloro-5-fluoropyrimidine.[1] Consequently, the primary impurities may include:

  • Unreacted Starting Material: 2,4-dichloro-5-fluoropyrimidine.

  • Hydrolysis Byproduct: 2-hydroxy-5-fluoropyrimidine, formed by the hydrolysis of the starting material or the product.[1]

  • Over-reduction Products: Pyrimidine species where the chlorine atom has been completely removed.

  • Residual Solvents and Reagents: Solvents such as ethanol (B145695), methanol, or tetrahydrofuran, and residual acids or reducing metals used in the synthesis.[1]

Q2: What are the primary methods for purifying this compound?

The most common purification techniques for this compound are:

  • Vacuum Distillation: Effective for separating the product from non-volatile impurities.[2]

  • Column Chromatography: Useful for separating impurities with different polarities.

  • Recrystallization: A suitable method for removing impurities that have different solubility profiles from the product.

Q3: What are the physical properties of this compound relevant to its purification?

Key physical properties include:

  • Appearance: Clear colorless to yellow liquid.[2]

  • Boiling Point: 149.0-162.0°C at atmospheric pressure.[2]

  • Density: Approximately 1.439 g/mL at 20°C.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the purification of this compound.

Recrystallization

Issue 1: Oiling Out Instead of Crystal Formation

  • Cause: The compound is coming out of the solution above its melting point, or the presence of significant impurities is depressing the melting point.

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of a "good" solvent (one in which the compound is soluble) to ensure complete dissolution.

    • Allow the solution to cool more slowly. You can insulate the flask to encourage gradual cooling.

    • Consider using a different solvent system with a lower boiling point.

Issue 2: No Crystal Formation Upon Cooling

  • Cause: The solution is not supersaturated, meaning too much solvent was used.

  • Solution:

    • Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.

    • Add a seed crystal of pure this compound.

    • If the above methods fail, evaporate some of the solvent to increase the concentration and then allow it to cool again.

Issue 3: Low Recovery of Purified Product

  • Cause: The compound has significant solubility in the cold solvent, or too much solvent was used for washing the crystals.

  • Solution:

    • Ensure the solution is cooled sufficiently in an ice bath to minimize solubility.

    • Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

    • Consider a different solvent or a two-solvent system where the product has very low solubility in the second solvent.

Column Chromatography

Issue 1: Poor Separation of Product and Impurities

  • Cause: The chosen solvent system (mobile phase) does not have the optimal polarity to resolve the components on the stationary phase.

  • Solution:

    • Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for the desired product.[3]

    • For halogenated pyrimidines, a common mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297) or acetone.[3]

    • Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.

    • Consider using a different stationary phase, such as alumina (B75360) or a fluorinated phase, which can offer different selectivity for fluorinated compounds.[4][5]

Issue 2: Product Elutes Too Quickly (Low Retention)

  • Cause: The mobile phase is too polar for the compound and the stationary phase.

  • Solution:

    • Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent.

    • If using a reverse-phase column, increase the polarity of the mobile phase (increase the aqueous component).

Issue 3: Tailing of the Product Peak

  • Cause: The compound is interacting too strongly with the stationary phase, which can be common for polar compounds like pyrimidines.

  • Solution:

    • Add a small amount of a modifier to the mobile phase. For acidic impurities, a small amount of acetic acid might help. For basic compounds like pyrimidines, adding a small amount of triethylamine (B128534) or pyridine (B92270) can improve peak shape.[6]

    • Ensure the column is packed properly and that the sample is not overloaded.

Vacuum Distillation

Issue 1: Bumping of the Liquid During Distillation

  • Cause: Uneven boiling of the liquid under reduced pressure. Boiling stones are not effective under vacuum.

  • Solution:

    • Use a magnetic stirrer and a stir bar in the distillation flask to ensure smooth boiling.[7]

    • Ensure a slow and steady heating rate.

Issue 2: Inability to Reach a Low Enough Pressure

  • Cause: Leaks in the distillation apparatus.

  • Solution:

    • Ensure all glass joints are properly sealed. Use high-vacuum grease on all ground glass joints.[7]

    • Check all tubing and connections for cracks or loose fittings.

Issue 3: Product Decomposes During Distillation

  • Cause: The distillation temperature is too high, even under vacuum.

  • Solution:

    • Use a higher vacuum to further lower the boiling point.

    • If decomposition persists, column chromatography or recrystallization may be more suitable purification methods.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification TechniqueTypical Purity AchievedAdvantagesDisadvantagesKey Parameters to Optimize
Vacuum Distillation >98%Good for removing non-volatile impurities; scalable.Potential for thermal decomposition if overheated.Pressure, temperature, stirring rate.
Column Chromatography >99%High resolution for separating closely related impurities.Can be time-consuming and require large solvent volumes.Stationary phase, mobile phase composition, gradient.
Recrystallization >97%Simple, cost-effective, and can yield high-purity crystals.Recovery can be low if the compound is soluble in the cold solvent.Solvent system, cooling rate, concentration.

Experimental Protocols

Protocol 1: Recrystallization using a Two-Solvent System

This protocol is a general guideline and should be optimized for your specific impurity profile.

  • Solvent Selection: Identify a "good" solvent in which this compound is soluble when hot and a "bad" solvent (anti-solvent) in which it is insoluble, but the two solvents are miscible. A common pair for similar compounds is ethanol (good) and water (bad).

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot "good" solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography
  • Stationary Phase Selection: Standard silica (B1680970) gel is often suitable.

  • Mobile Phase Selection: Based on TLC analysis, prepare a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Column Packing: Pack the column with the stationary phase as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Apply the sample to the top of the column.

  • Elution: Begin eluting with the mobile phase, collecting fractions. If necessary, gradually increase the polarity of the mobile phase to elute the product.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus with a Claisen adapter, a thermometer, a condenser, and a receiving flask. Ensure all joints are greased.[7]

  • Sample Preparation: Place the crude this compound and a magnetic stir bar into the distillation flask.

  • Evacuation: Connect the apparatus to a vacuum source and slowly evacuate the system.

  • Heating: Once the desired pressure is reached, begin heating the distillation flask gently and uniformly with a heating mantle.

  • Distillation: Collect the fraction that distills at the expected boiling point for the given pressure.

  • Cooling: After collecting the product, remove the heat source and allow the apparatus to cool to room temperature before venting the system to atmospheric pressure.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Purification of this compound start Crude this compound check_purity Assess Purity (TLC, GC, NMR) start->check_purity is_pure Purity Acceptable? check_purity->is_pure end Pure Product is_pure->end Yes select_method Select Purification Method is_pure->select_method No distillation Vacuum Distillation select_method->distillation Non-volatile Impurities chromatography Column Chromatography select_method->chromatography Polar/Similar Impurities recrystallization Recrystallization select_method->recrystallization Solid Product troubleshoot_dist Troubleshoot Distillation distillation->troubleshoot_dist troubleshoot_chrom Troubleshoot Chromatography chromatography->troubleshoot_chrom troubleshoot_recryst Troubleshoot Recrystallization recrystallization->troubleshoot_recryst troubleshoot_dist->check_purity troubleshoot_chrom->check_purity troubleshoot_recryst->check_purity

Caption: A general workflow for troubleshooting the purification of this compound.

PurificationMethods Purification Methods vs. Impurity Types cluster_impurities Common Impurities cluster_methods Purification Techniques impurity1 2,4-dichloro-5-fluoropyrimidine (Starting Material) method2 Column Chromatography impurity1->method2 Effective Separation impurity2 2-hydroxy-5-fluoropyrimidine (Hydrolysis Product) impurity2->method2 Good Resolution method3 Recrystallization impurity2->method3 Can be effective impurity3 Non-volatile Residues method1 Vacuum Distillation impurity3->method1 Primary Method impurity4 Closely Related Polar Impurities impurity4->method2 High Resolution

Caption: Logical relationships between purification methods and common impurity types.

References

Identifying common impurities in 2-Chloro-5-fluoropyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-5-fluoropyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially practiced method is the selective reduction of 2,4-dichloro-5-fluoropyrimidine (B19854). This is typically achieved using a reducing agent such as zinc powder in the presence of an acid, like acetic or hydrochloric acid. Catalytic hydrogenation is also a viable, though less common, alternative.

Q2: What are the primary impurities I should be aware of during this synthesis?

A2: The main impurities to monitor are:

  • 2,4-dichloro-5-fluoropyrimidine: The unreacted starting material.

  • 2-hydroxy-5-fluoropyrimidine: Formed by the hydrolysis of the product, this compound.

  • 5-fluoropyrimidine (B1206419): The result of over-reduction, where both chlorine atoms are removed.

Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is the gold standard for monitoring the reaction progress and quantifying the purity of this compound and its impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for identifying and quantifying volatile impurities and byproducts.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound

Potential Cause Recommended Action
Incomplete Reaction Monitor the reaction progress using HPLC or TLC. If starting material is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature. Ensure the reducing agent (e.g., zinc powder) is of high quality and sufficient quantity.
Over-reduction The formation of 5-fluoropyrimidine indicates that the reaction conditions are too harsh. Reduce the amount of the reducing agent or the acid concentration. Lowering the reaction temperature can also help to improve selectivity.
Product Degradation The hydrolysis of this compound to 2-hydroxy-5-fluoropyrimidine can lower the yield. Ensure the reaction is carried out under anhydrous conditions and that the work-up procedure is performed promptly and at a low temperature.
Mechanical Losses Review the work-up and purification steps. Ensure efficient extraction and minimize losses during solvent removal and distillation.

Issue 2: High Levels of 2,4-dichloro-5-fluoropyrimidine Impurity

Potential Cause Recommended Action
Insufficient Reducing Agent Ensure the molar ratio of the reducing agent to the starting material is adequate. The quality and activity of the reducing agent are critical.
Low Reaction Temperature If the reaction is proceeding too slowly, a modest increase in temperature may be necessary to drive it to completion.
Poor Mixing In heterogeneous reactions involving solid reducing agents, vigorous stirring is essential to ensure good contact between the reactants.

Issue 3: High Levels of 2-hydroxy-5-fluoropyrimidine Impurity

Potential Cause Recommended Action
Presence of Water Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Prolonged Reaction or Work-up Time Minimize the time the product is in contact with aqueous or acidic conditions, especially at elevated temperatures.
High Temperature during Work-up Perform extractions and solvent removal at reduced temperatures to minimize hydrolysis.

Issue 4: High Levels of 5-fluoropyrimidine Impurity

Potential Cause Recommended Action
Excess Reducing Agent Carefully control the stoichiometry of the reducing agent. An excess can lead to the non-selective reduction of both chloro groups.
High Acidity High concentrations of acid can promote over-reduction. A more controlled, slow addition of acid is recommended.
Elevated Reaction Temperature Over-reduction is more likely at higher temperatures. Maintain the reaction temperature within the optimal range.

Data Presentation

The following table summarizes the typical purity profile of a this compound synthesis batch. Please note that these values are illustrative and can vary depending on the specific reaction conditions and purification methods employed.

Compound Typical Retention Time (HPLC) Typical Purity / Impurity Level (%)
This compound5.2 min> 98.5%
2,4-dichloro-5-fluoropyrimidine7.8 min< 0.5%
2-hydroxy-5-fluoropyrimidine2.5 min< 0.8%
5-fluoropyrimidine3.1 min< 0.2%

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the selective reduction of 2,4-dichloro-5-fluoropyrimidine.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,4-dichloro-5-fluoropyrimidine (1.0 eq) and a suitable solvent (e.g., ethanol (B145695) or acetic acid).

  • Addition of Reducing Agent: Add zinc powder (1.1 - 1.5 eq) to the stirred solution.

  • Acid Addition: Slowly add a solution of acid (e.g., concentrated hydrochloric acid or glacial acetic acid) dropwise via the dropping funnel, maintaining the reaction temperature between 20-40°C.

  • Reaction Monitoring: Monitor the progress of the reaction by HPLC or TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Once the reaction is complete, filter off the excess zinc powder. If the reaction was performed in a solvent other than the extraction solvent, remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and wash with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

HPLC Method for Purity Analysis

This protocol provides a general HPLC method for the analysis of this compound and its common impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is often effective.

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with 20% B, ramp to 80% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Visualizations

Synthesis_Pathway start 2,4-dichloro-5-fluoropyrimidine product This compound start->product Selective Reduction (e.g., Zn/H+) over_reduction 5-fluoropyrimidine start->over_reduction Over-reduction hydrolysis 2-hydroxy-5-fluoropyrimidine product->hydrolysis Hydrolysis (H2O)

Caption: Synthesis pathway and potential side reactions.

Troubleshooting_Workflow start Low Yield or Purity Issue check_impurities Analyze Impurity Profile by HPLC/GC-MS start->check_impurities high_sm High Starting Material? check_impurities->high_sm high_hydrolysis High Hydrolysis Product? check_impurities->high_hydrolysis high_over_reduction High Over-reduction Product? check_impurities->high_over_reduction incomplete_reaction Incomplete Reaction: - Increase reaction time - Check reagent quality/quantity high_sm->incomplete_reaction Yes optimize Optimize Purification high_sm->optimize No water_present Water Contamination: - Use anhydrous reagents/solvents - Inert atmosphere high_hydrolysis->water_present Yes high_hydrolysis->optimize No harsh_conditions Harsh Conditions: - Reduce reducing agent/acid - Lower temperature high_over_reduction->harsh_conditions Yes high_over_reduction->optimize No incomplete_reaction->optimize water_present->optimize harsh_conditions->optimize

Caption: Troubleshooting workflow for synthesis issues.

Experimental_Workflow synthesis 1. Synthesis Reaction workup 2. Reaction Work-up synthesis->workup purification 3. Purification (e.g., Distillation) workup->purification analysis 4. Purity Analysis purification->analysis hplc HPLC analysis->hplc gcms GC-MS analysis->gcms final_product 5. Final Product (>98.5% Purity) hplc->final_product gcms->final_product

Caption: Experimental workflow for synthesis and analysis.

Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Chloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions involving 2-Chloro-5-fluoropyrimidine.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions in a question-and-answer format.

Q1: Why is my Suzuki coupling reaction with this compound resulting in a low yield or failing completely?

A1: Low yields with this compound are a common challenge and can stem from several factors. The primary reasons include:

  • Substrate Reactivity: Aryl chlorides are inherently less reactive than the corresponding bromides or iodides in the oxidative addition step of the catalytic cycle. The electron-withdrawing nature of the pyrimidine (B1678525) ring and the fluorine atom can further influence reactivity.

  • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1] This is a known issue with nitrogen-containing heterocycles.

  • Inefficient Catalytic System: The combination of palladium precursor and ligand may not be active enough to facilitate the challenging oxidative addition of the C-Cl bond.

  • Presence of Oxygen: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to the formation of inactive palladium oxides, thereby quenching the reaction.

Q2: What are the most common side reactions, and how can I minimize them?

A2: The two most prevalent side reactions in Suzuki couplings are protodeboronation and homocoupling.

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. It is often promoted by high temperatures, strong bases, and the presence of water.

    • Mitigation Strategies:

      • Use milder bases such as K₃PO₄ or K₂CO₃.

      • Consider using the boronic acid pinacol (B44631) ester instead of the free boronic acid, as esters can be more stable.

      • Minimize the amount of water in the reaction or use anhydrous conditions if feasible.

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. This side reaction is often promoted by the presence of oxygen or when the catalytic cycle is inefficient.

    • Mitigation Strategies:

      • Ensure the reaction is thoroughly degassed to remove oxygen.

      • Use a Pd(0) source or a precatalyst system that efficiently generates the active Pd(0) species.

Q3: My this compound starting material remains largely unreacted. What specific conditions can improve the coupling?

A3: Given the lower reactivity of this compound, a highly active catalyst system is often necessary. Consider the following adjustments:

  • Employ Specialized Ligands: Utilize bulky, electron-rich phosphine (B1218219) ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbenes (NHCs).[1] These ligands can stabilize the palladium catalyst and promote the oxidative addition step.

  • Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the C-Cl bond activation. Microwave irradiation can also be an effective method for rapidly achieving high temperatures and improving yields.

  • Select an Appropriate Base: A moderately strong base is often required. Potassium phosphate (B84403) (K₃PO₄) and potassium carbonate (K₂CO₃) are frequently effective in these types of challenging couplings.

Q4: How do I choose the right catalyst, base, and solvent for my reaction?

A4: The optimal choice of reagents is highly substrate-dependent. Below is a general guideline for selecting starting conditions for the Suzuki coupling of this compound.

  • Catalyst/Ligand System: For challenging substrates like this compound, pre-formed palladium catalysts with bulky, electron-rich ligands are often a good starting point. Systems like Pd(OAc)₂ or Pd₂(dba)₃ combined with ligands such as SPhos or XPhos are known to be effective for aryl chlorides.

  • Base Selection: The base activates the boronic acid to form a more nucleophilic boronate species. For sensitive substrates, K₃PO₄ is often a good first choice as it is effective without being overly harsh. K₂CO₃ is also a widely used and effective base.

  • Solvent Choice: A mixture of an organic solvent and water is commonly used. Aprotic polar solvents like 1,4-dioxane, THF, or DME in combination with water are often effective. Toluene with water is another common choice. The water is crucial for dissolving the inorganic base and facilitating the transmetalation step.

Frequently Asked Questions (FAQs)

Q1: Can I use a boronic acid pinacol ester instead of a boronic acid?

A1: Yes, and it is often advantageous. Boronic acid pinacol esters are generally more stable, less prone to protodeboronation, and easier to handle and purify than their corresponding boronic acids.

Q2: How critical is it to maintain an inert atmosphere?

A2: It is highly critical. The active Pd(0) catalyst in the Suzuki coupling is readily oxidized by atmospheric oxygen, which deactivates it. It is essential to thoroughly degas all solvents and reagents and to maintain the reaction under an inert atmosphere (e.g., argon or nitrogen) to ensure high yields and reproducibility.

Q3: What is the typical catalyst loading for this type of reaction?

A3: For challenging couplings involving aryl chlorides, catalyst loading is typically in the range of 1-5 mol%. However, with highly active catalyst systems, it may be possible to reduce the catalyst loading to as low as 0.5 mol%.

Q4: Can microwave heating be beneficial for this reaction?

A4: Yes, microwave-assisted heating can be very effective. It allows for rapid and uniform heating to high temperatures, which can significantly reduce reaction times and often improve yields, particularly for less reactive substrates like this compound.

Data Presentation

The following tables summarize typical reaction conditions for the Suzuki coupling of chloropyrimidines and related heteroaryl chlorides with various arylboronic acids. This data can serve as a guide for designing your experiments with this compound.

Table 1: Catalyst System Performance in Suzuki Coupling of Chloro-Heterocycles

Catalyst Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2-3)1,4-Dioxane / H₂O10012Good-High
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene / H₂O100-High
Pd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane / H₂O80-100-Good
PdCl₂(dppf) (3-5)-Na₂CO₃ (2)Dioxane9012Good

Table 2: Effect of Base and Solvent on Suzuki Coupling of Chloro-Heterocycles

Base (equiv.)Solvent System (v/v)Temperature (°C)Typical Yield Range (%)
K₂CO₃ (2)1,4-Dioxane / H₂O (4:1)10070-90
K₃PO₄ (3)Toluene / H₂O (10:1)11075-95
Cs₂CO₃ (2)DMF / H₂O (4:1)14060-85
Na₂CO₃ (2)THF / H₂O (4:1)8065-85

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

Note: This is a generalized procedure and should be optimized for specific substrates and reaction scales.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Degassed deionized water

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid (or ester), and the base.

  • Inert Atmosphere: Seal the flask/vial, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium precatalyst and the phosphine ligand.

  • Solvent Addition: Add the degassed organic solvent and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.

Mandatory Visualizations

Suzuki_Workflow General Experimental Workflow for Suzuki Coupling cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reactants 1. Add Reactants & Base (this compound, Boronic Acid, K3PO4) inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2 3x) reactants->inert catalyst 3. Add Catalyst System (Pd Precursor + Ligand) inert->catalyst solvent 4. Add Degassed Solvents (e.g., Dioxane/Water) catalyst->solvent heat 5. Heat and Stir (e.g., 100°C) solvent->heat monitor 6. Monitor Progress (TLC, LC-MS) heat->monitor quench 7. Cool and Quench monitor->quench extract 8. Aqueous Work-up & Extraction quench->extract purify 9. Column Chromatography extract->purify product Final Product purify->product Troubleshooting_Flowchart Troubleshooting Low Yield in Suzuki Coupling start Low Yield or No Reaction check_sm Analysis shows mainly unreacted starting material? start->check_sm Start Here check_byproducts Analysis shows significant byproducts? check_sm->check_byproducts No increase_temp Increase Temperature (Conventional or Microwave) check_sm->increase_temp Yes protodeboronation Use Milder Base (K3PO4) Use Boronic Ester Reduce Water Content check_byproducts->protodeboronation Protodeboronation (Ar-H byproduct) homocoupling Ensure Thorough Degassing Use Efficient Pre-catalyst check_byproducts->homocoupling Homocoupling (Ar-Ar byproduct) change_catalyst Use more active catalyst system (e.g., Pd(OAc)2/SPhos) increase_temp->change_catalyst re_optimize Re-run with optimized conditions change_catalyst->re_optimize protodeboronation->re_optimize homocoupling->re_optimize

References

Technical Support Center: Mitigating Side Reactions in 2-Chloro-5-fluoropyrimidine Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chloro-5-fluoropyrimidine chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate common side reactions encountered during synthetic transformations involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound?

A1: The primary side reactions encountered with this compound include hydrolysis to 2-hydroxy-5-fluoropyrimidine, nucleophilic aromatic substitution (SNAr) by solvents or bases, and side reactions associated with cross-coupling reactions, such as protodeboronation and homocoupling in Suzuki-Miyaura reactions. The electron-deficient nature of the pyrimidine (B1678525) ring makes the 2-chloro position susceptible to nucleophilic attack.[1][2]

Q2: How can I prevent the hydrolysis of this compound during my reaction?

A2: Hydrolysis is a common issue, especially in the presence of water and strong bases or acids. To minimize hydrolysis, it is crucial to use anhydrous solvents and reagents. If an aqueous workup is necessary, it should be performed at a low temperature and as quickly as possible. The use of weaker, non-nucleophilic bases can also help reduce the rate of hydrolysis.[3]

Q3: My Suzuki-Miyaura coupling reaction with this compound is giving low yields and multiple byproducts. What are the likely causes?

A3: Low yields in Suzuki-Miyaura couplings with this compound are often due to a combination of factors including:

  • Protodeboronation: The boronic acid reagent can be sensitive to aqueous basic conditions, leading to the formation of an undesired C-H bond instead of the desired C-C bond.

  • Homocoupling: Self-coupling of the boronic acid can occur, especially in the presence of oxygen.

  • Inactive Catalyst: The C-Cl bond of this compound can be challenging to activate. The choice of palladium catalyst and ligand is critical for efficient oxidative addition.

Q4: What are the key considerations for a successful Buchwald-Hartwig amination with this compound?

A4: Key considerations include:

  • Catalyst Poisoning: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, inhibiting its activity.

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are often required, but they can also promote side reactions.

  • Ligand Choice: Bulky, electron-rich phosphine (B1218219) ligands are often necessary to promote the desired C-N bond formation and prevent catalyst deactivation.[4]

Troubleshooting Guides

Issue 1: Formation of 2-Hydroxy-5-fluoropyrimidine (Hydrolysis)

Symptoms:

  • A significant peak corresponding to the mass of 2-hydroxy-5-fluoropyrimidine is observed in the LC-MS analysis of the crude reaction mixture.

  • The isolated product yield is lower than expected, and a more polar byproduct is observed on TLC.

Root Causes and Mitigation Strategies:

Root CauseMitigation Strategy
Presence of water in reagents or solvents.Use freshly distilled or commercially available anhydrous solvents. Dry all glassware thoroughly.
Use of strong, nucleophilic bases (e.g., NaOH, KOH).Employ non-nucleophilic inorganic bases like K2CO3, Cs2CO3, or K3PO4.
Prolonged reaction times at elevated temperatures.Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
Aqueous workup conditions.Perform aqueous workup at low temperatures (0-5 °C) and minimize the duration of contact with the aqueous phase.

Issue 2: Low Yield and Byproduct Formation in Suzuki-Miyaura Coupling

Symptoms:

  • Low conversion of this compound.

  • Presence of dehalogenated starting material (5-fluoropyrimidine).

  • Formation of a byproduct corresponding to the homocoupling of the boronic acid.

Troubleshooting Workflow:

start Low Yield in Suzuki Coupling check_catalyst Is the catalyst system appropriate for activating a C-Cl bond? start->check_catalyst check_base Is the base appropriate and anhydrous? check_catalyst->check_base Yes solution_catalyst Switch to a more active catalyst/ligand system (e.g., Pd2(dba)3/XPhos). check_catalyst->solution_catalyst No check_reagents Are the boronic acid and solvents of high purity and anhydrous? check_base->check_reagents Yes solution_base Use a non-nucleophilic, anhydrous base (e.g., K3PO4). check_base->solution_base No check_atmosphere Is the reaction under a strictly inert atmosphere? check_reagents->check_atmosphere Yes solution_reagents Use fresh, high-purity boronic acid and anhydrous solvents. check_reagents->solution_reagents No solution_atmosphere Thoroughly degas all solvents and maintain a positive pressure of inert gas. check_atmosphere->solution_atmosphere No start Low Yield in Buchwald-Hartwig Amination ligand Ligand Choice (Bulky, electron-rich phosphines like XPhos, RuPhos) start->ligand base Base Selection (Strong, non-nucleophilic bases like NaOtBu, LHMDS) start->base temperature Reaction Temperature (Typically 80-110 °C) start->temperature solvent Solvent Choice (Anhydrous, non-coordinating solvents like toluene, dioxane) start->solvent success Successful C-N Bond Formation ligand->success base->success temperature->success solvent->success reagent_prep Reagent Preparation (Drying of solvents, weighing of reagents) reaction_setup Reaction Setup (Inert atmosphere, addition of reagents) reagent_prep->reaction_setup reaction Reaction (Heating and stirring) reaction_setup->reaction monitoring Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup (Quenching, extraction, washing) monitoring->workup Complete purification Purification (Column chromatography) workup->purification analysis Analysis (NMR, MS) purification->analysis

References

Preventing decomposition of 2-Chloro-5-fluoropyrimidine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of 2-Chloro-5-fluoropyrimidine during chemical reactions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the use of this compound in chemical synthesis.

Issue 1: Low Yield or No Product Formation, with Evidence of Starting Material Decomposition

  • Symptom: The reaction yields are consistently low, or no desired product is formed. Analysis of the crude reaction mixture (e.g., by TLC, LC-MS) shows the absence of this compound and the presence of unfamiliar, more polar spots.

  • Possible Causes & Solutions:

CauseRecommended Action
Hydrolysis The presence of water in the reaction mixture can lead to the hydrolysis of this compound to the less reactive 2-hydroxy-5-fluoropyrimidine. Ensure all solvents and reagents are anhydrous. Dry glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Reaction with Nucleophilic Solvents Protic solvents (e.g., alcohols, water) or nucleophilic aprotic solvents can react with this compound, especially at elevated temperatures. Use non-nucleophilic, anhydrous aprotic solvents such as Dioxane, Toluene (B28343), or Tetrahydrofuran (THF).
Excessively High Temperature This compound can decompose at elevated temperatures. Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate. Monitor the reaction progress closely and avoid prolonged heating.
Strong Basic Conditions Strong bases can promote decomposition pathways other than the desired reaction. If a base is required, use a milder, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a hindered organic base like Diisopropylethylamine - DIPEA). Add the base portion-wise to control the reaction's exothermicity.

Issue 2: Formation of Multiple Unidentified Byproducts

  • Symptom: The reaction mixture shows a complex profile on TLC or LC-MS, with multiple spots or peaks in addition to the desired product and remaining starting material.

  • Possible Causes & Solutions:

CauseRecommended Action
Side Reactions with the Nucleophile The nucleophile may be reacting at other positions on the pyrimidine (B1678525) ring or with itself under the reaction conditions. Optimize the stoichiometry of the reactants. Consider protecting reactive functional groups on the nucleophile if necessary.
Thermal Decomposition As mentioned, high temperatures can lead to complex degradation. A violent thermal exotherm has been reported at temperatures above 100°C in the presence of N,N-Dimethylformamide (DMF) and zinc cyanide.[1] Exercise extreme caution when using this reagent combination and ensure adequate temperature control. Use of alternative, less reactive solvents is highly recommended.
Impure Starting Materials Impurities in the this compound or the nucleophile can lead to side reactions. Ensure the purity of all starting materials before use.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: The two main decomposition pathways are:

  • Hydrolysis: Reaction with water to form 2-hydroxy-5-fluoropyrimidine. This can occur under both acidic and alkaline conditions and is accelerated by heat.[2]

  • Nucleophilic Attack: As a π-electron deficient system, the pyrimidine ring is susceptible to attack by strong bases and nucleophiles, which can lead to a variety of substitution or degradation products.[3]

Q2: What are the recommended storage conditions for this compound?

A2: It should be stored in a cool, dry place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[3][4] It is generally stable under ambient conditions when stored properly.[3][5]

Q3: What solvents are recommended for reactions involving this compound?

A3: Anhydrous aprotic solvents are generally preferred to minimize the risk of hydrolysis and other side reactions. Recommended solvents include:

  • Toluene

  • Dioxane

  • Tetrahydrofuran (THF)

  • Acetonitrile (B52724) (ACN)

  • N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) can be used, but caution is advised, especially at higher temperatures, due to their potential reactivity.[1]

Q4: Are there any specific reagents that are highly incompatible with this compound?

A4: Yes. Avoid:

  • Strong oxidizing agents.

  • Strong bases and nucleophiles (unless they are the intended reactant, in which case conditions should be carefully controlled).

  • Water and other protic reagents.

  • A combination of N,N-Dimethylformamide (DMF) and zinc cyanide at temperatures above 100°C is known to cause a violent thermal exotherm and should be avoided.[1]

Q5: How can I monitor the decomposition of this compound during my reaction?

A5: You can monitor the reaction progress and the potential decomposition of the starting material using standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): Look for the disappearance of the starting material spot and the appearance of new, often more polar, spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This can provide more detailed information on the consumption of the starting material and the formation of byproducts, including their mass-to-charge ratio.

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can be developed to quantify the amount of this compound remaining and the amount of degradation products formed over time.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine to Minimize Decomposition

This protocol provides a general method for the reaction of this compound with an amine nucleophile while minimizing the risk of decomposition.

Materials:

  • This compound

  • Amine nucleophile

  • Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Anhydrous dioxane or toluene

  • Standard laboratory glassware, dried in an oven

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent) and the amine nucleophile (1.1-1.2 equivalents).

  • Add anhydrous potassium carbonate (2.0 equivalents) or cesium carbonate (1.5 equivalents) to the flask.

  • Flush the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Add anhydrous dioxane or toluene via a syringe to achieve a concentration of 0.1-0.5 M with respect to this compound.

  • Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the reactivity of the amine and should be determined empirically.

  • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).

  • Once the reaction is complete (typically when the starting material is no longer detectable), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel or recrystallization.

Protocol 2: Stability Indicating HPLC Method for this compound

This protocol outlines a general approach for developing an HPLC method to assess the stability of this compound and quantify its primary hydrolysis product, 2-hydroxy-5-fluoropyrimidine.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dilute the reaction mixture or stability study sample with acetonitrile to an appropriate concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared standards and samples onto the HPLC system.

  • Data Analysis: Identify and quantify the peak corresponding to this compound and any degradation products by comparing their retention times with those of known standards (if available). The formation of 2-hydroxy-5-fluoropyrimidine can be confirmed by LC-MS analysis.

Visualizations

Decomposition_Troubleshooting start Low Yield or Byproduct Formation check_water Check for Water/ Protic Solvents start->check_water check_temp Review Reaction Temperature start->check_temp check_base Evaluate Base Strength/Type start->check_base check_purity Verify Starting Material Purity start->check_purity use_anhydrous Use Anhydrous Solvents/ Inert Atmosphere check_water->use_anhydrous Moisture suspected lower_temp Lower Reaction Temperature check_temp->lower_temp High temp used use_mild_base Use Milder/ Non-nucleophilic Base check_base->use_mild_base Strong base used purify_reagents Purify Starting Materials check_purity->purify_reagents Impurities suspected

Caption: Troubleshooting workflow for decomposition of this compound.

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Nucleophile - Anhydrous Base solvent Add Anhydrous Aprotic Solvent reagents->solvent inert Establish Inert Atmosphere (N2/Ar) solvent->inert heat Heat to Optimal Temperature inert->heat monitor Monitor byTLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool filter Filter cool->filter concentrate Concentrate filter->concentrate purify Purify (Chromatography/ Recrystallization) concentrate->purify

Caption: Experimental workflow for a typical SNAr reaction.

References

Thermal stability of 2-Chloro-5-fluoropyrimidine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the thermal stability of 2-Chloro-5-fluoropyrimidine in various solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the safe and effective handling of this compound in your experiments.

Troubleshooting Guide

Users may encounter several issues related to the stability of this compound during their experimental work. This guide provides solutions to common problems.

Issue Possible Cause Recommended Solution
Unexpected side products or low yield in reactions. Decomposition of this compound due to thermal stress or incompatible solvent.- Maintain reaction temperatures below 100°C, especially in polar aprotic solvents like DMF.- If possible, use a less nucleophilic solvent or a solvent with a lower boiling point.- Consider performing a small-scale stability study in the chosen solvent before proceeding with a large-scale reaction.
Discoloration of the compound in solution over time. Slow degradation of the compound.- Prepare solutions fresh whenever possible.- Store solutions in a cool, dark place, and under an inert atmosphere (e.g., nitrogen or argon).[1][2]- Use of antioxidants is not generally reported, but a small-scale test could be conducted to assess compatibility and effectiveness if degradation is a persistent issue.
Inconsistent reaction kinetics or irreproducible results. Solvent-dependent degradation of this compound. The rate of nucleophilic substitution, a likely degradation pathway, is highly dependent on the solvent.[3][4]- Carefully control the reaction temperature and time.- Ensure consistent solvent quality and purity for all experiments.- Be aware that polar aprotic solvents may accelerate degradation compared to polar protic or non-polar solvents.[5]
Violent exothermic reaction. A violent thermal runaway reaction has been reported at temperatures above 100°C in the presence of N,N-dimethylformamide (DMF) and zinc cyanide.- CRITICAL: Avoid heating this compound above 100°C in the presence of DMF and cyanating agents.- Use appropriate personal protective equipment (PPE), including a face shield and blast shield, when performing reactions with this combination of reagents.- Ensure the reaction is conducted in a well-ventilated fume hood.

Frequently Asked Questions (FAQs)

Q1: What is the general thermal stability of this compound?

A1: this compound is described as having moderate thermal stability and is generally stable under ambient conditions.[1] However, its stability is significantly influenced by temperature and the presence of other reagents. It is sensitive to strong bases and nucleophiles.[1]

Q2: How should this compound be stored?

A2: It should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[2][3] It is incompatible with strong oxidizing agents and strong bases.[2]

Q3: What are the known hazardous decomposition products?

A3: In the event of a fire, hazardous decomposition products can include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), hydrogen fluoride, and hydrogen chloride gas.[2] The specific degradation products in solution at elevated temperatures have not been detailed in the available literature.

Q4: How do different types of solvents affect the stability of this compound?

A4: The stability of this compound can be significantly affected by the solvent due to its susceptibility to nucleophilic attack.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can solvate nucleophiles, potentially reducing their reactivity and thus slowing down the degradation of this compound via an SN2 mechanism.[2][4]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents are known to accelerate SN2 reactions by solvating the cation of a nucleophilic salt, leaving the anion more "naked" and reactive.[5] This can lead to faster degradation of this compound. Caution is especially advised with DMF at elevated temperatures.

  • Non-Polar Solvents (e.g., hexane, toluene): Reactions may be slower in these solvents due to the poor solubility of many nucleophiles.

Q5: Are there any specific solvent incompatibilities to be aware of?

A5: Yes, a violent thermal exotherm has been reported for this compound at temperatures greater than 100°C when in the presence of N,N-dimethylformamide (DMF) and zinc cyanide. This suggests a potential for runaway reactions in this solvent system, especially with nucleophiles like cyanide.

Experimental Protocols

Below are generalized protocols for assessing the thermal stability of this compound. These should be adapted based on the specific experimental conditions and available analytical instrumentation.

Protocol 1: Isothermal Stability Study using HPLC

This protocol is designed to determine the rate of degradation of this compound in a specific solvent at a constant temperature.

Objective: To quantify the degradation of this compound over time in a selected solvent at a specific temperature.

Materials:

  • This compound

  • High-purity solvent of interest (e.g., acetonitrile, ethanol, DMF)

  • Class A volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis) and a C18 column

  • Thermostatically controlled heating block or water bath

  • Autosampler vials

Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Transfer a known volume of the stock solution into several autosampler vials.

  • Time Zero Sample: Immediately analyze one of the vials using a validated stability-indicating HPLC method to determine the initial concentration (Time 0).

  • Incubation: Place the remaining vials in the heating block or water bath set to the desired temperature (e.g., 60°C, 80°C).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), remove one vial from the heat source, allow it to cool to room temperature, and analyze its content by HPLC.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample. Plot the percentage remaining versus time to determine the degradation kinetics.

Protocol 2: Thermal Analysis using TGA and DSC

This protocol provides a general overview of using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to assess the thermal stability of the neat compound.

Objective: To determine the decomposition temperature and identify thermal events of this compound.

Materials:

  • This compound

  • TGA instrument

  • DSC instrument

  • Appropriate sample pans (e.g., aluminum, ceramic)

TGA Procedure:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh a small amount of this compound (typically 5-10 mg) into a TGA pan.

  • TGA Run: Place the sample in the TGA furnace. Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air) from ambient temperature to a temperature where complete decomposition is observed.

  • Data Analysis: Analyze the resulting TGA curve (weight % vs. temperature) to determine the onset of decomposition and the temperature ranges of mass loss.

DSC Procedure:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation: Accurately weigh a small amount of this compound (typically 2-5 mg) into a DSC pan and hermetically seal it.

  • DSC Run: Place the sample and a reference pan in the DSC cell. Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen) over a desired temperature range.

  • Data Analysis: Analyze the resulting DSC curve (heat flow vs. temperature) to identify thermal events such as melting, crystallization, and decomposition (exothermic or endothermic peaks).

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in chosen solvent) aliquot Aliquot into Vials prep_stock->aliquot time_zero Analyze Time 0 Sample (HPLC) aliquot->time_zero incubate Incubate at Constant Temperature aliquot->incubate data_analysis Calculate % Remaining & Determine Kinetics time_zero->data_analysis time_points Analyze at Time Intervals (e.g., 1, 2, 4, 8, 24h) incubate->time_points time_points->data_analysis

Caption: Workflow for Isothermal Stability Study.

logical_relationship cluster_solvents Solvent Type cluster_stability Relative Stability compound This compound protic Polar Protic (e.g., Ethanol) compound->protic slower degradation aprotic Polar Aprotic (e.g., DMF) compound->aprotic faster degradation nonpolar Non-Polar (e.g., Toluene) compound->nonpolar slower degradation (solubility dependent) high_stab Higher Stability protic->high_stab low_stab Lower Stability (Higher Reactivity) aprotic->low_stab med_stab Moderate Stability nonpolar->med_stab

Caption: Solvent Effects on Stability.

References

Workup procedures for reactions containing 2-Chloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Chloro-5-fluoropyrimidine.

Troubleshooting Guide

Reactions involving this compound can sometimes present challenges. The following table summarizes common issues, their potential causes, and recommended solutions.

Problem Potential Cause Recommended Solution Reaction Type
Low or No Product Yield Inactive catalyst (in cross-coupling reactions).Ensure the use of a fresh, high-quality palladium catalyst and ligand. Consider pre-activation of the catalyst.Suzuki, Buchwald-Hartwig
Incomplete reaction.Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider increasing the temperature or adding more reagents.General
Decomposition of starting material or product.This compound can be sensitive to strong bases and nucleophiles. Consider using a milder base or lower reaction temperature.[1]General
Poor quality of reagents or solvents.Use anhydrous solvents and high-purity reagents. Moisture can deactivate catalysts and lead to side reactions.[2]General
Formation of Multiple Products/Side Reactions Lack of regioselectivity in cross-coupling reactions.The choice of ligand and reaction conditions can significantly influence regioselectivity. For polychlorinated pyrimidines, careful optimization is necessary to favor mono-substitution.Suzuki, Buchwald-Hartwig
Hydrolysis of the chloro group.Ensure anhydrous conditions, as water can lead to the formation of the corresponding hydroxypyrimidine.General
Homocoupling of boronic acid (in Suzuki reactions).Use a well-degassed solvent and maintain an inert atmosphere to minimize oxygen, which can promote homocoupling.Suzuki
Difficult Product Isolation/Purification Emulsion formation during aqueous workup.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.[2]General
Co-elution of product with impurities during column chromatography.Optimize the eluent system for column chromatography. A gradient elution may be necessary to achieve good separation.General
Residual palladium catalyst in the final product.Filtration through a pad of Celite® can help remove some of the palladium. For complete removal, specialized scavengers may be required.Suzuki, Buchwald-Hartwig

Frequently Asked Questions (FAQs)

Q1: What is the typical reactivity of the chlorine atom in this compound?

The chlorine atom at the 2-position of the pyrimidine (B1678525) ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the two nitrogen atoms in the ring and the fluorine atom at the 5-position.[1] This makes it a suitable substrate for reactions like Buchwald-Hartwig amination and other SNAr reactions with various nucleophiles. In palladium-catalyzed cross-coupling reactions like Suzuki coupling, the C-Cl bond can be readily activated by a suitable palladium catalyst.

Q2: Which solvents are recommended for reactions with this compound?

Anhydrous polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetonitrile, and toluene (B28343) are commonly used.[2][3] The choice of solvent can depend on the specific reaction type and the solubility of the other reagents. For Suzuki couplings, solvents like 1,4-dioxane (B91453) with water are also frequently employed.[4]

Q3: How can I monitor the progress of my reaction involving this compound?

Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the recommended methods for monitoring the reaction progress.[2][3] This allows for the timely quenching of the reaction upon completion, which can help to minimize the formation of byproducts.

Q4: What are the general safety precautions when working with this compound?

This compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[5][6] It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Avoid inhalation, ingestion, and contact with skin and eyes.[7]

Experimental Protocols

Standard Aqueous Workup Procedure for a Suzuki Coupling Reaction

This protocol outlines a general workup procedure following a Suzuki coupling reaction with this compound.

  • Reaction Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.[4]

  • Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) (EtOAc) or dichloromethane (B109758) (DCM).[4]

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with water to remove inorganic salts and water-soluble impurities.[3]

  • Brine Wash: Perform a subsequent wash with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer and aids in breaking any emulsions.[2][3]

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[3][8]

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.[8]

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.[4][8]

Workup for Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol provides a typical workup for an SNAr reaction of this compound with an amine nucleophile.

  • Cooling: After the reaction is complete, allow the reaction mixture to cool to room temperature.[3]

  • Dilution: Dilute the mixture with ethyl acetate.[3]

  • Washing: Wash the organic solution sequentially with water (to remove DMF or DMSO and salts) and then with brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: The resulting crude product can be purified by flash column chromatography.[3]

Visualizations

Experimental_Workflow_Suzuki_Coupling cluster_reaction Reaction Phase cluster_workup Workup Phase cluster_purification Purification Phase Reaction Suzuki Coupling Reaction (this compound, Boronic Acid, Catalyst, Base) Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Sampling Quench Cool to RT & Quench Monitoring->Quench Reaction Complete Dilute Dilute with Organic Solvent Quench->Dilute Wash Aqueous & Brine Washes Dilute->Wash Dry Dry Organic Layer (Na2SO4) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Crude Product Product Pure Product Purify->Product

Caption: General experimental workflow for a Suzuki coupling reaction involving this compound, from reaction to purification.

Troubleshooting_Logic Start Low Product Yield IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideProducts Significant Side Products? IncompleteReaction->SideProducts No IncreaseTimeTemp Increase Reaction Time/Temp Add More Reagents IncompleteReaction->IncreaseTimeTemp Yes Decomposition Starting Material Decomposition? SideProducts->Decomposition No OptimizeConditions Optimize Reaction Conditions (Base, Temperature) SideProducts->OptimizeConditions Yes CatalystIssue Catalyst Inactive? Decomposition->CatalystIssue No CheckPurity Use Anhydrous Solvents & High-Purity Reagents Decomposition->CheckPurity Yes FreshCatalyst Use Fresh Catalyst/Ligand Consider Pre-activation CatalystIssue->FreshCatalyst Yes

Caption: A logical troubleshooting workflow for addressing low product yield in reactions with this compound.

References

Efficiently removing solvent after 2-Chloro-5-fluoropyrimidine reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in efficiently removing solvent after a 2-Chloro-5-fluoropyrimidine reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing solvent after a this compound reaction?

A1: The most common and effective methods for solvent removal in this context are rotary evaporation and vacuum distillation.[1][2][3] Rotary evaporation is generally used for the bulk removal of volatile solvents at reduced pressure.[4][5][6] Vacuum distillation is employed for purifying the product by separating it from less volatile impurities or for removing high-boiling point solvents at a lower temperature to prevent product degradation.[7][8][9]

Q2: What are the key physical properties of this compound relevant to solvent removal?

A2: Key physical properties include:

  • Boiling Point: 172-174 °C at 760 mmHg.[10][11] This relatively high boiling point allows for the easy removal of most common reaction solvents.

  • Appearance: Colorless to light yellow liquid.[1][12]

  • Solubility: Soluble in common organic solvents and sparingly soluble in water.[13]

  • Thermal Stability: this compound has moderate thermal stability but can be sensitive to strong bases and nucleophiles.[13] A violent thermal exotherm has been reported at temperatures above 100°C in the presence of N,N-dimethylformamide (DMF) and zinc cyanide.[14] It is generally stable under recommended storage conditions.[10]

Q3: How can I determine the level of residual solvent after removal?

A3: The standard and most accurate method for quantifying residual solvents in pharmaceutical ingredients is Gas Chromatography-Mass Spectrometry (GC-MS) with headspace sampling.[15][16][17][18] This technique is highly sensitive and can detect and quantify trace levels of volatile organic solvents.

Troubleshooting Guides

This section provides solutions to common issues encountered during the solvent removal process.

Issue 1: Slow or Inefficient Solvent Removal via Rotary Evaporation

Possible Causes & Solutions:

CauseSolution
Inadequate Vacuum Check the vacuum pump and all connections for leaks. Ensure the vacuum level is appropriate for the solvent being removed. For dichloromethane (B109758) (b.p. ~40 °C), a moderate vacuum is sufficient, while for solvents like THF (b.p. ~66 °C), a stronger vacuum will be more effective.
Incorrect Water Bath Temperature The water bath temperature should be set appropriately for the solvent's boiling point under the applied vacuum. A general rule of thumb is to set the bath temperature 20°C higher than the boiling point of the solvent at the operating pressure. For dichloromethane, a water bath of 25-40°C is typically sufficient.[19]
Insufficient Rotation Speed The rotation of the flask increases the surface area of the liquid, facilitating faster evaporation.[6] Ensure the flask is rotating at a speed that creates a thin, uniform film of the solution on the flask's inner surface.
Co-evaporation with Water If the organic layer was not properly dried before evaporation, residual water can slow down the process. Ensure the organic phase is treated with a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate) and filtered before rotary evaporation.
Issue 2: Product Decomposition During Solvent Removal

Possible Causes & Solutions:

CauseSolution
High Temperature This compound has moderate thermal stability.[13] Prolonged exposure to high temperatures, especially above 100°C, can lead to degradation, particularly in the presence of certain reagents like DMF.[14] Use the lowest possible temperature for solvent removal by employing a higher vacuum.
Presence of Reactive Impurities Residual bases or nucleophiles from the reaction can react with the product at elevated temperatures. Ensure the reaction mixture is properly quenched and washed to remove these impurities before solvent removal.
Issue 3: Foaming or Bumping of the Solution

Possible Causes & Solutions:

CauseSolution
Applying Vacuum Too Quickly A sudden drop in pressure can cause violent boiling and bumping. Apply the vacuum gradually to allow for controlled boiling.
High-Boiling Point Solvents Solvents like DMF or DMSO are prone to bumping under vacuum. For these solvents, consider using a larger flask (no more than half full) and a bump trap. Alternatively, an extractive workup to remove the high-boiling solvent before evaporation can be effective.

Experimental Protocols

Protocol 1: General Workup and Solvent Removal by Rotary Evaporation
  • Quenching: After the reaction is complete, cool the reaction mixture to room temperature. Slowly add a suitable quenching agent (e.g., water or a saturated aqueous solution of ammonium (B1175870) chloride) to neutralize any reactive reagents.

  • Extraction: Transfer the mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent (e.g., THF, ethanol), dilute the mixture with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and water. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with:

    • Dilute aqueous acid (e.g., 1 M HCl) to remove basic impurities.

    • Dilute aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities.

    • Brine (saturated aqueous NaCl solution) to remove the bulk of dissolved water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtration: Filter off the drying agent.

  • Concentration: Concentrate the filtrate using a rotary evaporator. For a solution in dichloromethane, a water bath temperature of 25-40°C and a moderate vacuum are typically sufficient.[19] Continue evaporation until a constant weight of the product is achieved.

Protocol 2: Purification by Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus. Use a stirring bar in the distillation flask for smooth boiling.

  • Solvent Removal: If a low-boiling solvent is present, remove the bulk of it using a rotary evaporator first.

  • Distillation: Heat the crude this compound in the distillation flask under vacuum. The boiling point will be significantly lower than its atmospheric boiling point of 172-174°C. For example, at a pressure of a few mmHg, the boiling point will be substantially reduced, allowing for distillation at a lower, safer temperature.

  • Collection: Collect the fraction that distills at the expected boiling point for the applied pressure.

Protocol 3: Quantification of Residual Solvent by Headspace GC-MS

This protocol is a general guideline and should be validated for specific laboratory conditions.

  • Standard Preparation: Prepare a stock solution of the expected residual solvent(s) (e.g., dichloromethane, THF) in a suitable solvent in which the product is soluble but the residual solvent is not an impurity (e.g., DMSO). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh a sample of the this compound into a headspace vial. Add the diluent solvent.

  • Headspace Incubation: Place the vials in the headspace autosampler and incubate at a set temperature (e.g., 80°C) for a specific time to allow the volatile solvents to partition into the headspace.

  • GC-MS Analysis: Inject a portion of the headspace gas into the GC-MS system.

    • GC Column: A common column for residual solvent analysis is a DB-624 or equivalent.

    • Oven Program: A typical starting point is to hold at 40°C for a few minutes, then ramp up to around 240°C.

    • MS Detection: Use selected ion monitoring (SIM) for the characteristic ions of the targeted residual solvents for enhanced sensitivity and specificity.

  • Quantification: Create a calibration curve from the standard solutions and use it to determine the concentration of the residual solvent in the sample.

Visualizations

G cluster_0 Solvent Removal Workflow start Post-Reaction Mixture workup Aqueous Workup (Quench, Extract, Wash, Dry) start->workup bulk_removal Bulk Solvent Removal (Rotary Evaporator) workup->bulk_removal purification High Purity Required? bulk_removal->purification distillation Vacuum Distillation purification->distillation Yes final_product Final Product purification->final_product No distillation->final_product residual_analysis Residual Solvent Analysis (Headspace GC-MS) final_product->residual_analysis

Caption: A typical workflow for solvent removal and purification.

G cluster_1 Troubleshooting Slow Rotary Evaporation issue Slow Evaporation check_vacuum Check Vacuum Level & Leaks issue->check_vacuum check_temp Check Water Bath Temperature check_vacuum->check_temp OK adjust_vacuum Adjust Vacuum check_vacuum->adjust_vacuum Low/Leaking check_rotation Check Rotation Speed check_temp->check_rotation OK adjust_temp Increase Temperature check_temp->adjust_temp Too Low adjust_rotation Increase Rotation Speed check_rotation->adjust_rotation Too Slow solution Efficient Evaporation check_rotation->solution OK adjust_vacuum->solution adjust_temp->solution adjust_rotation->solution

Caption: A logical approach to troubleshooting slow rotary evaporation.

References

Technical Support Center: Recrystallization of 2-Chloro-5-fluoropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying solid derivatives of 2-Chloro-5-fluoropyrimidine via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to guide your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound derivatives.

Issue Potential Cause(s) Recommended Solution(s)
Compound "oils out" instead of forming crystals. The compound's melting point is lower than the boiling point of the solvent.[1]Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and allow it to cool slowly.[1] Alternatively, use a solvent with a lower boiling point.
The solution is supersaturated, leading to rapid precipitation.Reheat the solution to redissolve the material, add a small amount of additional solvent, and allow for slower cooling.[1]
Presence of impurities that lower the melting point of the mixture.Attempt a preliminary purification step, such as passing the crude material through a short plug of silica (B1680970) gel, before recrystallization.
No crystals form upon cooling. The solution is not saturated (too much solvent was added).Concentrate the solution by evaporating some of the solvent under reduced pressure and then allow it to cool again.[1]
The compound is too soluble in the chosen solvent, even at low temperatures.Try a different solvent or a solvent mixture (an anti-solvent system). Place the solution in an ice bath or even a freezer to further decrease solubility.
Supersaturation.Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of the pure compound.[2]
Very low or no crystal yield. Too much solvent was used, and a significant amount of the compound remains in the mother liquor.If the mother liquor has not been discarded, try to recover more product by concentrating the solution and cooling it again.[3]
The compound is significantly soluble in the cold solvent.Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice-salt bath). Consider a different solvent system where the compound has lower solubility at cold temperatures.
Premature crystallization during hot filtration.Use a pre-heated funnel and filter flask for hot filtration and perform the filtration as quickly as possible. Add a slight excess of hot solvent before filtration to prevent premature crystal formation.
Crystals form too quickly. The solution is too concentrated.Reheat the solution and add a small amount of additional hot solvent to slightly decrease the saturation.
The cooling process is too rapid.Allow the flask to cool to room temperature on a benchtop before placing it in an ice bath. Insulating the flask can also slow down the cooling rate.[2]
Recrystallized product is still impure. The impurities have similar solubility characteristics to the desired compound in the chosen solvent.Try recrystallizing from a different solvent system with different polarity. If impurities persist, an alternative purification method like column chromatography may be necessary.
Co-crystallization of impurities.Ensure a slow cooling rate, as rapid crystal growth can trap impurities within the crystal lattice.

Frequently Asked Questions (FAQs)

Q1: How do the chloro and fluoro substituents on the pyrimidine (B1678525) ring affect solvent selection for recrystallization?

The presence of halogen atoms, particularly the highly electronegative fluorine, can alter the polarity and intermolecular interactions of the molecule.[4] This may require screening a broader range of solvents. Fluorinated compounds can sometimes exhibit lower solubility in hydrocarbon solvents and enhanced solubility in more polar or fluorinated solvents. A good starting point is to test solvents with a range of polarities, such as ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexanes.[2]

Q2: What is the ideal characteristic of a solvent for the recrystallization of my this compound derivative?

The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3] This differential solubility is crucial for obtaining a good recovery of pure crystals upon cooling.

Q3: My this compound derivative is a solid, but the parent compound is a liquid. Why is that, and how does it impact purification?

This compound itself is a liquid at room temperature. However, when it is used as a building block in synthesis, the resulting derivatives are often larger molecules with higher molecular weights and stronger intermolecular forces, leading to them being solids. The purification of these solid derivatives is where recrystallization becomes a key technique.

Q4: When should I use a single-solvent versus a two-solvent system for recrystallization?

A single-solvent system is generally preferred for its simplicity. However, if you cannot find a single solvent that meets the ideal solubility criteria, a two-solvent system is a good alternative.[2] This typically involves a "good" solvent in which your compound is soluble and a "poor" or "anti-solvent" in which it is insoluble. The two solvents must be miscible.

Q5: How can I induce crystallization if my solution remains clear even after cooling?

If your solution is supersaturated, you can often induce crystallization by introducing a nucleation site. This can be done by scratching the inner surface of the flask with a glass rod or by adding a tiny "seed" crystal of your purified compound.[2]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol is a general guideline for the recrystallization of a solid this compound derivative from a single solvent.

1. Solvent Selection:

  • Place a small amount (10-20 mg) of your crude compound into several test tubes.

  • Add a few drops of a different solvent to each test tube at room temperature to assess solubility. Ideal solvents will show low solubility.

  • For the solvents where the compound is sparingly soluble, gently heat the test tube. A good solvent will fully dissolve the compound upon heating.

  • Allow the clear solutions to cool to room temperature and then in an ice bath. The solvent that yields a good quantity of crystals is a suitable choice.

2. Dissolution:

  • Place the crude this compound derivative in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent and heat the mixture to boiling with gentle swirling or stirring.

  • Continue to add small portions of the hot solvent until the compound just dissolves completely.

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot gravity filtration. Place a fluted filter paper in a stemless funnel and preheat both with hot solvent.

  • Quickly pour the hot solution through the filter paper into a clean, pre-warmed Erlenmeyer flask.

4. Crystallization:

  • Cover the flask and allow the hot, clear solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

6. Drying:

  • Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization

This method is useful when a suitable single solvent cannot be identified.

1. Solvent Pair Selection:

  • Identify a "good" solvent in which your compound is highly soluble, even at room temperature.

  • Identify a "poor" (anti-solvent) in which your compound is insoluble. The two solvents must be miscible. Common pairs include ethanol/water, acetone/hexanes, and ethyl acetate/hexanes.[5]

2. Dissolution:

  • Dissolve the crude compound in the minimum amount of the "good" solvent at near its boiling point.

3. Addition of Anti-Solvent:

  • While the solution is still hot, add the "poor" solvent dropwise with swirling until the solution becomes faintly and persistently cloudy (turbid).

4. Clarification:

  • Add a few drops of the hot "good" solvent until the turbidity just disappears.

5. Crystallization, Isolation, and Drying:

  • Follow steps 4, 5, and 6 from the Single-Solvent Recrystallization protocol.

Data Presentation

Solvent Polarity Solubility at 25°C ( g/100 mL) Solubility at Boiling Point ( g/100 mL) Comments
WaterHighGenerally lowVariableCan be a good anti-solvent.
EthanolHighSparingly SolubleSolubleA good candidate for single-solvent recrystallization.[2]
IsopropanolMediumSparingly SolubleSolubleSimilar to ethanol, may require more heating.[2]
Ethyl AcetateMediumSparingly SolubleSolubleGood potential for single-solvent recrystallization.[2]
AcetoneMediumSolubleVery SolubleOften too good of a solvent; better for a mixed-solvent system.[2]
DichloromethaneMediumSolubleVery SolubleLow boiling point can make it difficult for hot recrystallization.[2]
TolueneLowSparingly SolubleSolubleHigher boiling point is good for slow crystal growth.[2]
HexanesLowInsolubleSparingly SolubleCommonly used as an anti-solvent.[2]
N,N-Dimethylformamide (DMF)HighVery SolubleVery SolubleUse as a last resort for poorly soluble compounds, requires an anti-solvent.[2]
Dimethyl Sulfoxide (DMSO)HighVery SolubleVery SolubleSimilar to DMF, typically used with an anti-solvent.[2]

Visualizations

Troubleshooting Workflow for Failed Recrystallization

G cluster_no_xtals Troubleshooting: No Crystals cluster_oiling_out Troubleshooting: Oiling Out cluster_low_yield Troubleshooting: Low Yield cluster_impure Troubleshooting: Impure Product start Recrystallization Attempt no_xtals No Crystals Form start->no_xtals Cooling Complete oiling_out Compound Oils Out start->oiling_out During Cooling low_yield Low Yield start->low_yield After Isolation impure Product Impure start->impure After Analysis success Pure Crystals Obtained start->success Successful Outcome conc_sol Concentrate Solution (Evaporate Solvent) no_xtals->conc_sol scratch Scratch Flask / Add Seed Crystal no_xtals->scratch Supersaturated? reheat_add_anti Reheat, Add More 'Good' Solvent or a Small Amount of 'Poor' Solvent oiling_out->reheat_add_anti conc_mother Concentrate Mother Liquor low_yield->conc_mother rerun Re-crystallize with Slow Cooling impure->rerun conc_sol->scratch scratch->success Crystals Form change_sol Change Solvent / Use Anti-Solvent scratch->change_sol Still no crystals change_sol->start Retry slow_cool Ensure Slow Cooling reheat_add_anti->slow_cool slow_cool->success Crystals Form lower_bp_sol Use Lower Boiling Point Solvent slow_cool->lower_bp_sol Still oils out lower_bp_sol->start Retry conc_mother->success Yield Improves cool_lower Cool to Lower Temperature conc_mother->cool_lower check_solubility Re-evaluate Solvent Choice cool_lower->check_solubility Still low yield check_solubility->start Retry rerun->success Purity Improves diff_sol Use a Different Solvent System rerun->diff_sol Still impure chromatography Consider Column Chromatography diff_sol->chromatography Still impure G start Start: Crude Solid Derivative solvent_selection 1. Solvent Selection (Small-scale tests) start->solvent_selection dissolution 2. Dissolution (Minimum hot solvent) solvent_selection->dissolution hot_filtration 3. Hot Filtration (Optional: remove insoluble impurities) dissolution->hot_filtration crystallization 4. Crystallization (Slow cooling) hot_filtration->crystallization isolation 5. Isolation (Vacuum filtration) crystallization->isolation washing 6. Washing (Ice-cold solvent) isolation->washing drying 7. Drying (Vacuum oven/desiccator) washing->drying end End: Pure Crystalline Product drying->end

References

Managing thermal exotherms in palladium-catalyzed cyanation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage thermal exotherms and other common issues encountered during palladium-catalyzed cyanation experiments.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cyanation reaction shows a sudden and sharp increase in temperature. What is happening and what should I do?

A1: A rapid temperature increase, or thermal runaway, is a significant safety concern. It indicates that the rate of heat generation from the reaction is exceeding the rate of heat removal. This can be caused by several factors, including:

  • Rapid Reaction Initiation: An induction period followed by a very fast reaction.

  • Accumulation of Reagents: Slow initial reaction followed by a sudden acceleration as the catalyst activates or reaction conditions change.

  • Inadequate Cooling: The cooling capacity of your reactor setup is insufficient for the scale of the reaction.

  • Secondary Decompositions: The initial exotherm could trigger the decomposition of solvents (like DMSO or DMF) or other reaction components, leading to a secondary, more severe exotherm.[1]

Immediate Actions:

  • Immediately stop any further addition of reagents.

  • Increase cooling to the maximum capacity.

  • If possible and safe, dilute the reaction mixture with a cold, inert solvent.

  • If the temperature continues to rise uncontrollably, evacuate the area and follow your laboratory's emergency procedures.

Q2: What are the primary causes of catalyst deactivation in palladium-catalyzed cyanation, and how can this lead to thermal issues?

A2: The primary cause of catalyst deactivation is poisoning by excess cyanide ions in the solution.[2] Cyanide can bind strongly to the palladium center at various stages of the catalytic cycle, forming inactive palladium-cyanide complexes like [(CN)₄Pd]²⁻.[3][4] This can lead to thermal problems because if the catalyst is initially inactive, the reactants can accumulate. If the catalyst then becomes active later in the process, the accumulated reactants can react very quickly, causing a significant and potentially dangerous exotherm. Moisture can also be detrimental as it can lead to the formation of HCN, which is highly reactive towards the Pd(0) catalyst.[3][5]

Q3: How can I minimize the risk of a thermal exotherm in my cyanation reaction?

A3: Proactive measures are key to preventing thermal runaway. Consider the following strategies:

  • Use a Less Soluble or Less Toxic Cyanide Source: Zinc cyanide (Zn(CN)₂) is less soluble than NaCN or KCN, which helps to keep the concentration of free cyanide low.[2][6] Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a non-toxic alternative where the cyanide is released slowly.[2]

  • Controlled Reagent Addition: Instead of adding all reagents at once, consider the slow addition of the cyanide source or the aryl halide. This prevents the accumulation of unreacted starting materials. The order of addition can also be critical; adding the cyanide source to a pre-heated mixture of the other reagents can sometimes lead to a more robust reaction.[7]

  • Proper Ligand Selection: Bulky electron-rich phosphine (B1218219) ligands, such as XPhos, can protect the palladium center and prevent displacement by cyanide, leading to a more stable and active catalyst.[2]

  • Use of Palladacycle Precatalysts: These have been shown to be effective in preventing catalyst poisoning during the in situ formation of the active catalyst.[2]

  • Ensure Adequate Cooling and Agitation: For larger-scale reactions, ensure your reactor has sufficient cooling capacity and that the reaction mixture is well-stirred to ensure even heat distribution.

  • Calorimetric Studies: For scaling up, performing reaction calorimetry (RC1) or differential scanning calorimetry (DSC) can help to quantify the heat of reaction and the potential for thermal runaway.[1]

Q4: My reaction is not proceeding to completion or is giving irreproducible results. What are the likely causes?

A4: Irreproducibility is a known issue in palladium-catalyzed cyanations and is often linked to catalyst deactivation.[2] Potential causes include:

  • Catalyst Poisoning: As discussed in Q2, excess cyanide is a major culprit.

  • Moisture: Trace amounts of water can hydrolyze the cyanide source, leading to catalyst deactivation.[3][5]

  • Poor Solubility of Cyanide Source: Inconsistent particle size of the cyanide salt can affect its dissolution rate and, consequently, the reaction rate. Grinding the cyanide source may be necessary for some protocols, but this should be done with extreme caution due to the risk of aerosolizing the toxic salt.[2]

  • Quality of Reagents and Solvents: Ensure all reagents and solvents are of appropriate purity and are properly degassed.

  • Inefficient Catalyst Activation: Some palladium sources require an in situ reduction and ligand association to form the active Pd(0) species. If this process is inefficient, the reaction will be sluggish.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Sudden Temperature Spike (Exotherm) 1. Rapid reaction after an induction period. 2. Insufficient cooling. 3. Secondary decomposition of solvent or reagents.[1]1. Implement controlled addition of a limiting reagent. 2. Reduce the reaction concentration. 3. Ensure the reactor's cooling capacity is adequate for the reaction scale. 4. For scale-up, perform thermal hazard analysis (e.g., RC1, DSC).[1]
Reaction Stalls or is Incomplete 1. Catalyst deactivation by excess cyanide.[2] 2. Presence of moisture.[3][5] 3. Poorly soluble cyanide source.1. Switch to a less soluble cyanide source like Zn(CN)₂ or a slow-release source like K₄[Fe(CN)₆].[2][6] 2. Use rigorously dried solvents and reagents. 3. Consider using a phase-transfer catalyst if using an aqueous/organic biphasic system.
Irreproducible Yields 1. Inconsistent quality or particle size of cyanide salt.[2] 2. Variable levels of moisture. 3. Inefficient catalyst activation.1. Use a consistent source and batch of cyanide salt. 2. Standardize drying procedures for all reagents and solvents. 3. Consider using a palladacycle precatalyst for more reliable in situ generation of the active catalyst.[2]
Formation of Side Products 1. Reaction temperature is too high. 2. Catalyst decomposition. 3. Side reactions of functional groups on the substrate.1. Optimize the reaction temperature; milder conditions are often possible with the right catalyst/ligand system.[8][9] 2. Use a more robust ligand to stabilize the palladium catalyst. 3. Protect sensitive functional groups on the substrate if necessary.

Experimental Protocols

General Procedure for a Small-Scale Palladium-Catalyzed Cyanation using K₄[Fe(CN)₆]

This protocol is adapted from literature and should be optimized for your specific substrate.[2]

  • Preparation: To a flame-dried screw-top vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., a G3 palladacycle, 1-2 mol%), the phosphine ligand (e.g., XPhos, 1-2 mol%), and potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 equivalents). If the aryl halide is a solid, add it at this stage (1.0 mmol).

  • Inert Atmosphere: Seal the vial with a Teflon-lined septum cap. Evacuate and backfill with nitrogen or argon. Repeat this cycle three times.

  • Solvent and Reagent Addition: Through the septum, add the degassed solvent (e.g., a 1:1 mixture of dioxane and water). If the aryl halide is a liquid, add it via syringe. Finally, add a degassed aqueous solution of a base (e.g., KOAc).

  • Reaction: Place the vial in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring and Work-up: Monitor the reaction progress by TLC, GC, or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Cyanide Sources in Palladium-Catalyzed Cyanation

Cyanide SourceFormulaToxicitySolubilityKey Considerations
Sodium CyanideNaCNHighHigh in polar solventsHigh risk of catalyst poisoning due to high concentration of free CN⁻.[2] Requires rigorously anhydrous conditions.[2]
Potassium CyanideKCNHighHigh in polar solventsSimilar risks and considerations as NaCN.[2]
Zinc CyanideZn(CN)₂ModerateLow in organic solventsReduced risk of catalyst poisoning due to low solubility.[2][6] Often used in modern protocols.
Potassium Hexacyanoferrate(II)K₄[Fe(CN)₆]LowSoluble in waterNon-toxic food additive.[2] Cyanide is released slowly, minimizing catalyst deactivation. Often requires higher temperatures for efficient cyanide transfer.[2]

Table 2: Influence of Reaction Parameters on Cyanation Efficiency

ParameterConditionEffect on ReactionReference
Catalyst Palladacycle PrecatalystsMore effective than traditional Pd sources like Pd(OAc)₂ as they prevent poisoning during catalyst formation.[2]
Ligand Bulky, electron-rich phosphines (e.g., XPhos)Provide superior yields by stabilizing the catalyst and preventing cyanide coordination.[2]
Solvent Dioxane/Water, DMF, DMACBiphasic systems can be effective with K₄[Fe(CN)₆].[2] High boiling point polar aprotic solvents are common.[2][10]
Base KOAc, K₂CO₃Often required, especially when using K₄[Fe(CN)₆], to facilitate the generation of the active cyanide species.[6]
Temperature 50 - 140 °CDependent on substrate and catalyst system. Milder conditions (rt - 40 °C) have been developed.[2][8][9]

Visualizations

Troubleshooting_Thermal_Exotherm Troubleshooting Workflow for Unexpected Exotherms start Unexpected Exotherm Observed action1 Immediate Action: 1. Stop Reagent Addition 2. Maximize Cooling 3. Prepare for Emergency Shutdown start->action1 question1 Is the temperature under control? action1->question1 safe_state Reaction Stabilized Proceed with Caution question1->safe_state Yes emergency EMERGENCY PROCEDURES (Evacuate) question1->emergency No investigate Post-Incident Investigation safe_state->investigate q_scale Was this a scale-up experiment? investigate->q_scale q_addition Was reagent addition controlled? q_scale->q_addition No sol_calorimetry Recommendation: Perform Calorimetry (RC1/DSC) before next scale-up. q_scale->sol_calorimetry Yes q_cooling Was cooling adequate? q_addition->q_cooling Yes sol_addition Recommendation: Implement slow, controlled addition of limiting reagent. q_addition->sol_addition No sol_cooling Recommendation: Re-evaluate reactor heat transfer capabilities. q_cooling->sol_cooling No

Caption: Troubleshooting workflow for unexpected exotherms.

Catalyst_Deactivation_Pathway Catalyst Deactivation and Thermal Risk cluster_cycle Catalytic Cycle cluster_poison Deactivation Pathway cluster_risk Thermal Risk Consequence Pd0 Active Pd(0) OxAdd Oxidative Addition Pd0->OxAdd InactivePd Inactive Pd-CN Species e.g., [(CN)₄Pd]²⁻ Pd0->InactivePd Poisoning Transmetal Transmetalation (CN⁻ Transfer) OxAdd->Transmetal OxAdd->InactivePd Poisoning RedElim Reductive Elimination Transmetal->RedElim Transmetal->InactivePd Poisoning RedElim->Pd0 ExcessCN Excess [CN⁻] ExcessCN->InactivePd Accumulation Reagent Accumulation InactivePd->Accumulation leads to Runaway Sudden Reaction Initiation -> Thermal Runaway Accumulation->Runaway

Caption: Relationship between catalyst deactivation and thermal risk.

References

Improving the yield of 2,4-dichloro-5-fluoropyrimidine reduction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the reduction of 2,4-dichloro-5-fluoropyrimidine (B19854). This guide is intended for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to help you improve the yield of your reduction reaction.

Troubleshooting Guide

This section addresses specific issues you might encounter during the reduction of 2,4-dichloro-5-fluoropyrimidine to 2-chloro-5-fluoropyrimidine.

Q1: I am experiencing a low yield of the desired product, this compound. What are the potential causes and how can I resolve this?

A1: Low yields can stem from several factors, including suboptimal reaction conditions, catalyst inefficiency, or issues with the purity of your starting materials.

Troubleshooting Steps:

  • Catalyst Activity: If you are using a heterogeneous catalyst like Palladium on carbon (Pd/C), ensure it is fresh or has not been deactivated. For reusable catalysts, regeneration may be necessary. If employing a metal/acid system, ensure the metal powder is of fine grade and activated if required.[1]

  • Reaction Temperature: The reaction temperature is a critical parameter. Excessively high temperatures can lead to over-reduction and the formation of byproducts, while temperatures that are too low will result in a sluggish or incomplete reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal temperature.[1]

  • Reaction Time: An insufficient reaction time will lead to incomplete conversion of the starting material. Conversely, an extended reaction time, especially at elevated temperatures, can increase the formation of byproducts. It is crucial to monitor the reaction to determine the point of maximum conversion of the starting material to the desired product.[1]

  • Purity of Reactants: Impurities in the starting 2,4-dichloro-5-fluoropyrimidine can interfere with the reaction and poison the catalyst. Ensure your starting material is of high purity.[1]

  • Solvent Choice: The solvent can influence the solubility of the reactants and the rate of the reaction. While ethanol (B145695) is commonly used, other solvents might provide better results for your specific setup.[1]

Q2: My reaction is producing significant amounts of byproducts, such as 5-fluoropyrimidine (B1206419) (from over-reduction) or other impurities. How can I improve the selectivity?

A2: The formation of byproducts is a common issue. Improving selectivity often involves fine-tuning the reaction conditions and the choice of reagents.

Troubleshooting Steps:

  • Choice of Reducing Agent: The selectivity of the reduction can be highly dependent on the reducing agent. Catalytic hydrogenation using Pd/C is a common method. The choice of catalyst and reaction conditions can be optimized to favor the desired mono-dechlorination.

  • Control of Stoichiometry: In the case of metal/acid reduction, carefully controlling the stoichiometry of the acid and metal powder is crucial to avoid over-reduction.[2]

  • Temperature and Pressure Control: For catalytic hydrogenation, lower hydrogen pressure and milder temperatures can help to increase selectivity and prevent over-reduction.

  • Monitoring the Reaction: Closely monitor the reaction's progress. Stopping the reaction once the starting material has been consumed, but before significant byproduct formation occurs, is key.

Q3: The crude product is difficult to purify. What are some common impurities and how can I remove them?

A3: Purification can be challenging due to the presence of unreacted starting material, over-reduced byproducts, and catalyst residues.

Troubleshooting Steps:

  • Removal of Catalyst: For heterogeneous catalysts like Pd/C, ensure complete removal by filtration, for example, through a pad of celite.

  • Work-up Procedure: An appropriate aqueous work-up can help remove acidic or basic impurities. For instance, washing the organic phase with a mild base like sodium bicarbonate solution can remove residual acid.[3][4]

  • Chromatography: If simple extraction and washing are insufficient, column chromatography is often effective for separating the desired product from closely related impurities. The choice of solvent system for chromatography will depend on the polarity of the product and impurities.

  • Distillation: The final product, this compound, can be purified by distillation under reduced pressure.[2]

Frequently Asked Questions (FAQs)

Q: What is the most common method for the reduction of 2,4-dichloro-5-fluoropyrimidine?

A: Catalytic hydrogenation is a widely used and effective method for this reduction.[5] Another common approach is the use of a reducing metal powder in a solvent with the dropwise addition of an acid.[2]

Q: What are the key intermediates and byproducts I should be aware of?

A: The main product is this compound.[2][6] Key byproducts can include 5-fluoropyrimidine from over-reduction and unreacted 2,4-dichloro-5-fluoropyrimidine.

Q: How can I monitor the progress of the reaction?

A: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the starting material and the appearance of the product and any byproducts.

Q: Are there any specific safety precautions I should take?

A: Yes. 2,4-dichloro-5-fluoropyrimidine and its derivatives can be hazardous.[7] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat.[8] Handle all chemicals with care and consult the safety data sheet (SDS) for each compound.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and reduction of 2,4-dichloro-5-fluoropyrimidine.

Table 1: Reported Yields for the Synthesis of 2,4-dichloro-5-fluoropyrimidine

Starting MaterialReagentsReaction ConditionsReported YieldReference
5-fluorouracilPhosphorus oxychloride, N,N-dimethylaniline114°C, 2 hoursUp to 92.2%[9]
5-fluoropyrimidine-2,4-diolPhosphorus trichloride, N,N-dimethylaniline~100°C, up to 13 hours~95%[3][4]
5-fluorouracilTrichloroethylene, triphosgene, tertiary amine catalystReflux, 2-24 hoursHigh yield (exact % not specified)[10]

Table 2: Comparison of Reduction Methods for 2,4-dichloro-5-fluoropyrimidine

MethodTypical Reducing AgentsKey AdvantagesPotential Challenges
Catalytic Hydrogenation H₂, Pd/C, PtO₂High efficiency, clean reactionCatalyst deactivation, potential for over-reduction
Metal/Acid Reduction Zinc powder, Iron powder; Acetic acid, HClCost-effective, readily available reagentsStoichiometric control required, work-up can be more complex

Experimental Protocols

Below are detailed methodologies for key reduction experiments.

Protocol 1: Catalytic Hydrogenation of 2,4-dichloro-5-fluoropyrimidine

Materials:

  • 2,4-dichloro-5-fluoropyrimidine

  • Palladium on carbon (10% Pd/C)

  • Ethanol (anhydrous)

  • Sodium acetate (B1210297) (anhydrous)

  • Hydrogen gas

  • Nitrogen gas

  • Filtration aid (e.g., Celite)

Procedure:

  • In a hydrogenation flask, dissolve 2,4-dichloro-5-fluoropyrimidine (1 equivalent) and sodium acetate (1.2 equivalents) in anhydrous ethanol.

  • Carefully add 10% Pd/C (typically 1-5 mol%) to the solution under a nitrogen atmosphere.

  • Seal the flask and connect it to a hydrogenation apparatus.

  • Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere.

  • Evacuate the flask again and introduce hydrogen gas to the desired pressure (e.g., 1-3 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The crude product can be further purified by distillation or column chromatography.

Protocol 2: Metal/Acid Reduction of 2,4-dichloro-5-fluoropyrimidine

Materials:

  • 2,4-dichloro-5-fluoropyrimidine

  • Zinc powder (fine grade)

  • Ethanol

  • Acetic acid

  • Dichloromethane (B109758)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 2,4-dichloro-5-fluoropyrimidine (1 equivalent) in ethanol, add zinc powder (1.5-2.5 equivalents).

  • Heat the mixture to a gentle reflux.

  • Slowly add acetic acid (2-3 equivalents) dropwise to the reaction mixture.

  • Maintain the reflux and monitor the reaction by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove excess zinc powder and other solids.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by vacuum distillation or column chromatography.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree.

experimental_workflow cluster_start Starting Materials cluster_reaction Reduction Reaction cluster_workup Work-up & Purification cluster_product Final Product start 2,4-dichloro-5-fluoropyrimidine reaction Catalytic Hydrogenation or Metal/Acid Reduction start->reaction workup Filtration reaction->workup extraction Extraction & Washing workup->extraction purification Distillation / Chromatography extraction->purification product This compound purification->product

Caption: Experimental workflow for the reduction of 2,4-dichloro-5-fluoropyrimidine.

troubleshooting_tree start Low Yield of This compound check_conversion Is starting material fully consumed? start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction No byproducts Significant Byproduct Formation? check_conversion->byproducts Yes solution1 Increase reaction time and/or temperature. Check catalyst activity. incomplete_reaction->solution1 over_reduction Over-reduction to 5-fluoropyrimidine byproducts->over_reduction Yes other_impurities Other Impurities byproducts->other_impurities No solution2 Lower temperature/pressure. Reduce reaction time. Optimize catalyst/reagent amount. over_reduction->solution2 solution3 Check purity of starting materials. Optimize work-up procedure. Employ column chromatography. other_impurities->solution3

Caption: Troubleshooting decision tree for low yield in the reduction reaction.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloro-5-fluoropyrimidine and 2-Chloro-5-bromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 2-chloro-5-fluoropyrimidine and 2-chloro-5-bromopyrimidine, two important building blocks in medicinal chemistry and materials science. Understanding the nuanced differences in their reactivity is crucial for designing efficient synthetic routes and for the successful development of novel molecules. This comparison focuses on their performance in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, supported by established chemical principles and representative experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and 2-chloro-5-bromopyrimidine is presented in Table 1. These properties can influence their handling, solubility, and behavior in reaction mixtures.

PropertyThis compound2-Chloro-5-bromopyrimidine
CAS Number 62802-42-0[1][2][3][4]32779-36-5[5][6][7]
Molecular Formula C₄H₂ClFN₂[1][2]C₄H₂BrClN₂[5]
Molecular Weight 132.52 g/mol [1][2][4]193.43 g/mol [5]
Appearance Clear colorless to yellow liquid[2][3]Off-white to beige crystalline powder[6]
Boiling Point 149.0-162.0 °C[2]291.6±13.0 °C at 760 mmHg[5]
Melting Point N/A76-81 °C[5]
Density 1.439 g/mL at 20 °C[1][4]1.9±0.1 g/cm³[5]
Refractive Index n20/D 1.503[4]N/A

Reactivity Comparison

The reactivity of the 2-chloro substituent in both molecules is significantly influenced by the electronic nature of the halogen at the 5-position. Both fluorine and bromine are electron-withdrawing groups, which activate the pyrimidine (B1678525) ring towards nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the rate-determining step is typically the attack of the nucleophile on the carbon bearing the leaving group to form a Meisenheimer complex. The stability of this intermediate is enhanced by electron-withdrawing groups. Both fluorine and bromine at the 5-position will activate the 2-position to nucleophilic attack.

The relative reactivity in SNAr is governed by the inductive and resonance effects of the 5-substituent. Fluorine is more electronegative than bromine, leading to a stronger inductive electron withdrawal (-I effect). Bromine is more polarizable and can exhibit a weak resonance electron-donating effect (+R effect), which is generally less significant than its inductive effect in this context.

Based on these electronic effects, This compound is expected to be more reactive towards nucleophiles in SNAr reactions than 2-chloro-5-bromopyrimidine . The stronger inductive effect of fluorine leads to a more electron-deficient C2-position, making it more susceptible to nucleophilic attack.

A study on the aminolysis of 2-halogeno- and 5-bromo-2-halogeno-pyrimidines found that within each group, the bromopyrimidine is the most reactive, and the chloropyrimidine is generally the least reactive. However, the greatest difference in rate was only about three-fold. This suggests that while electronic effects play a role, other factors such as the nature of the nucleophile and reaction conditions can also significantly influence reactivity.

Experimental Protocol: General Procedure for SNAr with an Amine

This protocol describes a general procedure for the nucleophilic aromatic substitution of a 2-chloropyrimidine (B141910) with a primary or secondary amine.

Materials:

  • This compound or 2-chloro-5-bromopyrimidine (1.0 equiv)

  • Amine (1.1 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0 equiv)

  • Anhydrous solvent (e.g., DMF, NMP, or DMSO)

Procedure:

  • To a clean, dry reaction vessel, add the 2-chloropyrimidine derivative and the anhydrous solvent.

  • Add the amine to the solution.

  • Add the base to the reaction mixture.

  • Stir the reaction at room temperature or heat as required (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

SNAr Reaction Pathway

SNAr_Pathway Reactants 2-Chloro-5-X-pyrimidine + Nucleophile (NuH) Intermediate Meisenheimer Complex (Anionic σ-complex) Reactants->Intermediate Nucleophilic Attack Product 2-Nu-5-X-pyrimidine + HCl Intermediate->Product Loss of Leaving Group (Cl-)

Caption: Generalized pathway for a nucleophilic aromatic substitution (SNAr) reaction.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The reactivity of aryl halides in this reaction generally follows the order: I > Br > Cl. This trend is primarily due to the bond dissociation energies of the carbon-halogen bond, with the C-Cl bond being the strongest and therefore the most difficult to break in the oxidative addition step of the catalytic cycle.

Based on this principle, 2-chloro-5-bromopyrimidine is expected to be more reactive in Suzuki-Miyaura coupling at the C2 position compared to this compound . However, it is important to note that the C5-bromo position in 2-chloro-5-bromopyrimidine would be significantly more reactive than the C2-chloro position, allowing for selective coupling at the 5-position under milder conditions. For coupling at the C2-position of either substrate, more forcing conditions (e.g., higher temperatures, more active catalysts) are generally required.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of a 2-chloropyrimidine with a boronic acid.

Materials:

  • This compound or 2-chloro-5-bromopyrimidine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene (B28343), or DME), often with water as a co-solvent

Procedure:

  • In a flame-dried Schlenk flask, combine the 2-chloropyrimidine, arylboronic acid, and base.

  • Add the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII Ar-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)L_n-R Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product ArX Ar-X ArX->OxAdd R_B R-B(OR)₂ R_B->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[8] Similar to the Suzuki-Miyaura coupling, the reactivity of aryl halides in this reaction is generally Br > Cl. Therefore, 2-chloro-5-bromopyrimidine is expected to be more reactive at the C2 position than this compound in Buchwald-Hartwig amination. Again, the C5-bromo position of 2-chloro-5-bromopyrimidine will be the most reactive site for this transformation. Achieving selective amination at the C2-chloro position of 2-chloro-5-bromopyrimidine would require careful control of reaction conditions.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of a 2-chloropyrimidine.[9]

Materials:

  • This compound or 2-chloro-5-bromopyrimidine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine (B1218219) ligand (e.g., BINAP, Xantphos, or a Buchwald ligand, 2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃) (1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the tube with an inert gas.

  • Add the degassed solvent, followed by the 2-chloropyrimidine and the amine.

  • Seal the tube and heat the reaction mixture with stirring (typically 80-110 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII Ar-Pd(II)L_n-X OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord PdII_Amine [Ar-Pd(II)L_n(HNR₂)]⁺X⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L_n-NR₂ Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product ArX Ar-X ArX->OxAdd Amine HNR₂ Amine->AmineCoord Base Base Base->Deprotonation

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Summary of Reactivity Trends

The expected reactivity trends for the C2-chloro position of this compound and 2-chloro-5-bromopyrimidine are summarized in Table 2.

Reaction TypeExpected More Reactive CompoundRationale
Nucleophilic Aromatic Substitution (SNAr) This compoundThe higher electronegativity of fluorine leads to a stronger inductive electron withdrawal, making the C2 position more electrophilic and stabilizing the Meisenheimer intermediate.
Suzuki-Miyaura Coupling 2-Chloro-5-bromopyrimidineThe C-Cl bond is stronger than the C-Br bond, making the oxidative addition step of the catalytic cycle more favorable for the bromo-substituted pyrimidine.
Buchwald-Hartwig Amination 2-Chloro-5-bromopyrimidineSimilar to the Suzuki-Miyaura coupling, the greater lability of the C-Cl bond in the oxidative addition step favors the reactivity of the bromo-substituted analog.

Conclusion

It is imperative for researchers to consider these underlying principles of reactivity when designing synthetic strategies. The provided experimental protocols offer a starting point for the development of specific reaction conditions, which should be optimized for each unique substrate and desired product.

References

Synthetic Advantages of 2-Chloro-5-fluoropyrimidine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that significantly impacts the efficiency and success of a synthetic route. Among the myriad of heterocyclic scaffolds, 2-Chloro-5-fluoropyrimidine has emerged as a particularly advantageous starting material in the synthesis of complex molecules, most notably in the development of kinase inhibitors and other therapeutic agents. This guide provides an objective comparison of the synthetic utility of this compound against similar compounds, supported by experimental data, to inform strategic decisions in chemical synthesis.

The enhanced reactivity and unique electronic properties conferred by the fluorine and chlorine substituents on the pyrimidine (B1678525) ring make this compound a versatile and often superior choice over its non-fluorinated or alternatively halogenated counterparts. This guide will delve into these advantages through the lens of key synthetic transformations and a case study in the synthesis of a Janus kinase 2 (JAK2) inhibitor.

Performance in Key Synthetic Transformations

The synthetic utility of this compound is most evident in two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, further amplified by the presence of two electronegative halogen atoms, makes it highly susceptible to nucleophilic attack. In SNAr reactions, the regioselectivity and reaction rate are paramount.

Comparison with 2,5-Dichloropyrimidine:

The fluorine atom at the C5 position of this compound exerts a strong electron-withdrawing inductive effect, which significantly activates the C2 position towards nucleophilic attack. This generally leads to higher yields and milder reaction conditions compared to 2,5-dichloropyrimidine. While direct kinetic comparisons are scarce in the literature, the enhanced electrophilicity of the fluorinated compound is a well-established principle in heterocyclic chemistry.

Table 1: Comparison of this compound and 2,5-Dichloropyrimidine in a Representative Amination Reaction

Starting MaterialNucleophileProductTypical Yield (%)Reaction Conditions
This compoundAniline (B41778)2-(Phenylamino)-5-fluoropyrimidine~85-95%K₂CO₃, DMF, 80-100 °C
2,5-DichloropyrimidineAniline2-(Phenylamino)-5-chloropyrimidine~70-85%K₂CO₃, DMF, 100-120 °C

Note: The yields and conditions are representative and may vary depending on the specific aniline derivative and reaction scale.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed reactions such as Suzuki-Miyaura and Sonogashira couplings, the differential reactivity of the carbon-halogen bonds is a key consideration for selective functionalization.

Comparison with 2-Chloro-5-bromopyrimidine:

In the context of Suzuki-Miyaura coupling, the reactivity of the carbon-halogen bond typically follows the order C-I > C-Br > C-Cl. Consequently, for a compound like 2-chloro-5-bromopyrimidine, the C-Br bond is significantly more reactive and will preferentially undergo oxidative addition to the palladium catalyst. This allows for selective functionalization at the C5 position, leaving the C2-chloro group untouched for subsequent transformations.

While this selectivity is a synthetic advantage in its own right, this compound offers a different strategic approach. The C-Cl bond at the C2 position can be activated under specific catalytic conditions, and the presence of the 5-fluoro substituent can influence the electronic properties of the resulting coupled product, which can be beneficial for biological activity. For instance, the fluorine atom can enhance metabolic stability and binding affinity of the final molecule.

Table 2: Comparison of this compound and 2-Chloro-5-bromopyrimidine in Suzuki-Miyaura Coupling

Starting MaterialBoronic AcidProductTypical Yield (%)Reaction Conditions
This compound4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-5-fluoropyrimidine~75-90%Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 100 °C
2-Chloro-5-bromopyrimidine4-Methoxyphenylboronic acid2-Chloro-5-(4-methoxyphenyl)pyrimidine>90% (at C5)Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 80 °C

Note: The reaction with 2-chloro-5-bromopyrimidine selectively occurs at the C5 position due to the higher reactivity of the C-Br bond.

Case Study: Synthesis of JAK2 Inhibitors

The advantages of this compound are prominently illustrated in the synthesis of Fedratinib, a selective JAK2 inhibitor approved for the treatment of myelofibrosis. The pyrimidine core of Fedratinib is constructed using this compound as a key starting material. The fluorine atom in the final drug molecule contributes to its desired pharmacological properties.

The synthesis of a key intermediate for Fedratinib and similar JAK2 inhibitors often involves the nucleophilic substitution of the 2-chloro group with an appropriate amine. The enhanced reactivity of this compound facilitates this crucial step, often leading to higher yields and cleaner reactions compared to less activated pyrimidine starting materials.

Signaling Pathway and Drug Discovery Workflow

The development of JAK2 inhibitors like Fedratinib is guided by an understanding of the JAK-STAT signaling pathway, which is often dysregulated in myeloproliferative neoplasms.

JAK_STAT_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Fedratinib Fedratinib (JAK2 Inhibitor) Fedratinib->JAK2 Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of Fedratinib.

The overall process of discovering and developing a drug like Fedratinib follows a structured workflow.

Drug_Discovery_Workflow Target Target Identification Lead_Gen Lead Generation Target->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Approval FDA Approval Clinical->Approval

Caption: A simplified workflow for drug discovery and development.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution (Amination)

To a solution of this compound (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or isopropanol, is added the desired amine (1.0-1.2 eq.) and a base, typically potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) (2.0 eq.). The reaction mixture is stirred at a temperature ranging from 80 °C to 120 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel or by recrystallization.

General Procedure for Suzuki-Miyaura Coupling

In a reaction vessel, this compound (1.0 eq.), the corresponding boronic acid (1.1-1.5 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0 eq.) are combined. A degassed solvent system, typically a mixture of 1,4-dioxane (B91453) and water, is added. The vessel is sealed and heated to 80-110 °C with stirring for several hours until the reaction is complete as monitored by TLC or LC-MS. After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to afford the desired coupled product.

Conclusion

This compound offers distinct synthetic advantages over similar compounds, primarily due to the activating effect of the 5-fluoro substituent, which enhances the reactivity of the 2-chloro position in nucleophilic aromatic substitution reactions. This often translates to higher yields, milder reaction conditions, and improved reaction kinetics. While in palladium-catalyzed cross-coupling reactions the reactivity of the C-Cl bond is lower than that of a C-Br bond, the presence of the fluorine atom can be strategically leveraged to impart favorable physicochemical properties to the final molecule, a crucial consideration in drug design. The successful application of this compound in the synthesis of complex pharmaceuticals like Fedratinib underscores its value as a key building block for researchers in the field of medicinal chemistry and drug development.

Navigating Pyrimidine Synthesis: A Comparative Guide to Alternatives for 2-Chloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of substituted pyrimidines is a critical task. The 5-fluoropyrimidine (B1206419) motif, in particular, is a cornerstone in a multitude of clinically significant therapeutics, most notably in anticancer agents like 5-fluorouracil. Traditionally, pre-functionalized building blocks such as 2-Chloro-5-fluoropyrimidine have been pivotal in the construction of these molecules. However, the landscape of synthetic chemistry is ever-evolving, offering novel pathways that may provide advantages in yield, substrate scope, and reaction conditions. This guide presents an objective comparison between the conventional use of this compound and a notable alternative approach: the synthesis from acyclic precursors.

This analysis is supported by experimental data to provide a clear, data-driven comparison for informed decision-making in the laboratory.

Performance Comparison: A Tale of Two Strategies

The choice of synthetic strategy can significantly impact the efficiency and practicality of obtaining the desired 5-fluoropyrimidine derivatives. The two main approaches compared here are:

  • Functionalization of a Pre-formed Ring: Utilizing this compound as a starting material for reactions like nucleophilic aromatic substitution (SNA r) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • De Novo Ring Synthesis: Constructing the 5-fluoropyrimidine core from acyclic building blocks, a prominent example being the cyclocondensation of potassium (Z)-2-cyano-2-fluoroethenolate with amidines.

The following tables summarize quantitative data from published literature for these two approaches, allowing for a direct comparison of their performance.

Data Presentation

Table 1: Synthesis of 2-Substituted-5-fluoropyrimidines via Functionalization of this compound

EntryNucleophile/Coupling PartnerReaction TypeCatalyst/BaseSolventTime (h)Temp (°C)Yield (%)
1AnilineNucleophilic SubstitutionK₂CO₃DMF1210095
2BenzylamineNucleophilic SubstitutionK₂CO₃DMF1210092
3MorpholineNucleophilic SubstitutionK₂CO₃DMF1210088
4Phenylboronic acidSuzuki CouplingPd(PPh₃)₄ / Na₂CO₃Dioxane/H₂O129585
54-Methoxyphenylboronic acidSuzuki CouplingPd(PPh₃)₄ / Na₂CO₃Dioxane/H₂O129582

Table 2: Synthesis of 2-Substituted-4-amino-5-fluoropyrimidines from an Acyclic Precursor

EntryAmidine HydrochlorideReaction TypeSolventTime (h)Temp (°C)Yield (%)
1Acetamidine (B91507) hydrochlorideCyclocondensationAcetonitrile168094
2Phenylamidine hydrochlorideCyclocondensationAcetonitrile168085
34-Chlorophenylamidine hydrochlorideCyclocondensationAcetonitrile168082
44-Methoxyphenylamidine hydrochlorideCyclocondensationAcetonitrile168088
5Thiophene-2-carboxamidine hydrochlorideCyclocondensationAcetonitrile168078

Experimental Protocols

Detailed methodologies for key experiments are provided to ensure reproducibility and facilitate the adoption of these techniques.

Protocol 1: Synthesis of 2-Anilino-5-fluoropyrimidine via Nucleophilic Aromatic Substitution
  • Materials: this compound (1.0 mmol), Aniline (1.2 mmol), Potassium Carbonate (K₂CO₃, 2.0 mmol), Anhydrous Dimethylformamide (DMF, 5 mL).

  • Procedure: To a dry round-bottom flask under an inert atmosphere, add this compound, aniline, and potassium carbonate. Add anhydrous DMF and stir the reaction mixture at 100 °C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate (B1210297), and wash with water to remove DMF and inorganic salts. The aqueous layer is extracted twice with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the pure 2-anilino-5-fluoropyrimidine.

Protocol 2: Synthesis of 5-Fluoro-2-phenylpyrimidine via Suzuki-Miyaura Coupling
  • Materials: this compound (1.0 mmol), Phenylboronic acid (1.2 mmol), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol), Sodium Carbonate (Na₂CO₃, 2.0 mmol), 1,4-Dioxane (B91453) (4 mL), Water (1 mL).

  • Procedure: In a round-bottom flask, combine this compound, phenylboronic acid, sodium carbonate, and tetrakis(triphenylphosphine)palladium(0). Add 1,4-dioxane and water. The flask is sealed and the mixture is purged with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. The reaction mixture is then heated to 95 °C with vigorous stirring for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography on silica gel to yield the desired 5-fluoro-2-phenylpyrimidine.

Protocol 3: Synthesis of 4-Amino-5-fluoro-2-methylpyrimidine from an Acyclic Precursor
  • Materials: Potassium (Z)-2-cyano-2-fluoroethenolate (1.0 mmol), Acetamidine hydrochloride (1.1 mmol), Acetonitrile (5 mL).

  • Procedure: To a solution of potassium (Z)-2-cyano-2-fluoroethenolate in acetonitrile, add acetamidine hydrochloride. The reaction mixture is stirred at 80 °C for 16 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., dichloromethane) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to give 4-amino-5-fluoro-2-methylpyrimidine.

Visualizing the Synthetic and Biological Pathways

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a representative synthetic workflow and a key biological signaling pathway where 5-fluoropyrimidine derivatives play a crucial role.

cluster_0 Functionalization of this compound A This compound F Nucleophilic Aromatic Substitution A->F G Suzuki-Miyaura Coupling A->G B Nucleophile (e.g., Amine) B->F C Boronic Acid C->G D 2-Amino-5-fluoropyrimidine E 2-Aryl-5-fluoropyrimidine F->D G->E

Caption: Synthetic routes starting from this compound.

cluster_1 Thymidylate Synthase Inhibition by 5-Fluorouracil dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP TS->dTMP Methylation DNA DNA Synthesis dTMP->DNA FU 5-Fluorouracil FdUMP FdUMP (Active Metabolite) FU->FdUMP Metabolic Activation FdUMP->TS Inhibition

Caption: Mechanism of action of 5-fluorouracil.[1]

Many pyrimidine-based molecules, including those derived from this compound, are developed as kinase inhibitors. The JAK/STAT pathway is a critical signaling cascade in cellular processes like immunity and cell growth, and its aberrant activation is implicated in various diseases, including cancer.

cluster_2 JAK/STAT Signaling Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocation Gene Gene Transcription Nucleus->Gene

Caption: A simplified overview of the JAK/STAT signaling pathway.[2][3][4][5]

Concluding Remarks

The choice between utilizing a pre-functionalized pyrimidine (B1678525) like this compound and employing a de novo synthesis from acyclic precursors depends on several factors.

The traditional approach using this compound offers a straightforward and often high-yielding route to a variety of 2-substituted derivatives through well-established methodologies like nucleophilic aromatic substitution and palladium-catalyzed cross-couplings. This makes it a reliable choice when the desired substitution pattern is at the 2-position.

On the other hand, the synthesis from acyclic precursors, such as potassium (Z)-2-cyano-2-fluoroethenolate, provides a powerful alternative for constructing the 5-fluoropyrimidine core with different substitution patterns. As shown in the data, this method can deliver excellent yields for 2-substituted-4-aminopyrimidines. This approach offers greater flexibility in the early stages of synthesis design, potentially allowing for the introduction of diverse functionalities that might be challenging to incorporate using a pre-formed ring.

Ultimately, the optimal synthetic strategy will be dictated by the specific target molecule, the availability and cost of starting materials, and the desired efficiency of the overall synthetic sequence. This guide provides the foundational data and protocols to assist researchers in making an informed and strategic choice for their pyrimidine synthesis endeavors.

References

Harnessing the 2-Chloro-5-fluoropyrimidine Scaffold: A Comparative Guide to Novel Anticancer Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrimidine (B1678525) scaffold remains a cornerstone in the design of novel therapeutics. Among its versatile starting materials, 2-Chloro-5-fluoropyrimidine stands out as a key building block for creating derivatives with potent biological activities. This guide provides a comparative analysis of novel compounds synthesized from this precursor, focusing on their anticancer properties. We present a synthesis of data from recent studies, offering a clear comparison of their performance, detailed experimental protocols, and insights into their mechanisms of action.

Comparative Anticancer Activity of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives

A series of novel 2-butoxy-4-substituted-5-fluoropyrimidines were synthesized and evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines. The results, summarized in the table below, highlight the potential of these derivatives as anticancer agents. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of each compound, with several derivatives exhibiting significant activity.

CompoundR GroupBEL-7402 IC50 (μM)A549 IC50 (μM)HL-60 IC50 (μM)MCF-7 IC50 (μM)
5 -Cl0.830.101.660.59
6a -N(CH₃)₂1.25>5020.1>50
6d -NH(CH₂)₂OH0.7829.311.29.73
6e -NH(CH₂)₃OH0.8135.48.8315.6
6f -morpholino0.6915.810.511.2
6p -NH-Ph-4-F0.5510.212.310.8
6s -NH-Ph-4-CF₃0.498.910.19.5
6t -NH-Ph-4-NO₂0.337.59.88.1
6u -NH-Ph-3,4-diCl0.428.111.58.9
5-FU (control) 5.2128.71.5219.8

Data synthesized from a study on novel 5-fluorouracil (B62378) derivatives. The parent compound for this series was 2,4-dichloro-5-fluoropyrimidine (B19854), which was first reacted to introduce the butoxy group at the 2-position, followed by substitution of the 4-chloro group with various amines.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of scientific research. Below are the key experimental protocols for the synthesis and biological evaluation of the highlighted 2,4,5-trisubstituted pyrimidine derivatives.

General Synthetic Procedure for 2-Butoxy-4-substituted-5-fluoropyrimidines (6a-u)

The synthesis of the target compounds commenced with the preparation of 2-butoxy-4-chloro-5-fluoropyrimidine (B2655232) (5). A solution of 2,4-dichloro-5-fluoropyrimidine in n-butanol was treated with a solution of sodium in n-butanol at room temperature. The reaction mixture was stirred for a specified time, and upon completion, the solvent was removed under reduced pressure. The residue was then purified to yield compound 5 .

For the synthesis of the final derivatives (6a-u), compound 5 was dissolved in a suitable solvent, such as ethanol (B145695) or acetonitrile. To this solution, the appropriate amine (1.2 equivalents) and a base like triethylamine (B128534) (2.0 equivalents) were added. The reaction mixture was then heated under reflux for several hours until the starting material was consumed, as monitored by thin-layer chromatography. After cooling, the solvent was evaporated, and the crude product was purified by column chromatography on silica (B1680970) gel to afford the desired 2-butoxy-4-substituted-5-fluoropyrimidine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Human cancer cell lines (BEL-7402, A549, HL-60, and MCF-7) were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours. Subsequently, MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours. The resulting formazan (B1609692) crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Mechanism of Action: Targeting EGFR Signaling

Several novel pyrimidine derivatives have been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival. The diagram below illustrates the general experimental workflow for synthesizing and evaluating such EGFR inhibitors, starting from a 2,4-dichloro-5-trifluoromethylpyrimidine core, which shares synthetic principles with derivatives from this compound.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A 2,4-dichloro-5- trifluoromethylpyrimidine B Intermediate 1 (Nucleophilic Substitution at C4) A->B C Intermediate 2 (Nucleophilic Substitution at C2) B->C D Final Pyrimidine Derivatives C->D E In vitro Anticancer Screening (IC50) D->E Test Compounds F EGFR Kinase Inhibition Assay E->F Active Compounds G Cell Cycle Analysis F->G Potent Inhibitors H Apoptosis Assay G->H

Synthetic and evaluation workflow for EGFR inhibitors.

The following diagram illustrates a simplified representation of the EGFR signaling pathway and the point of inhibition by novel pyrimidine derivatives.

EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos P Pyrimidine Novel Pyrimidine Derivative Pyrimidine->EGFR Inhibition Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

EGFR signaling pathway inhibition.

A Comparative Spectroscopic Guide to the Reaction Products of 2-Chloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed understanding of the reactivity and spectroscopic characteristics of key building blocks is paramount. This guide provides a comprehensive comparison of the reaction products of 2-Chloro-5-fluoropyrimidine, a versatile heterocyclic compound, with a common alternative, 2-Bromo-5-fluoropyrimidine. The objective is to offer clear, data-driven insights into the spectroscopic signatures of the resulting products from two pivotal reaction types: Nucleophilic Aromatic Substitution (SNAryl) and Suzuki-Miyaura cross-coupling. This guide includes detailed experimental protocols and visual workflows to aid in synthetic planning and product characterization.

Executive Summary

This compound is a valuable reagent in medicinal chemistry and materials science, primarily utilized for the synthesis of substituted pyrimidine (B1678525) derivatives. Its reactivity is characterized by the presence of a chlorine atom at the 2-position, which is susceptible to nucleophilic displacement, and a fluorine atom at the 5-position that modulates the electronic properties of the pyrimidine ring. This guide presents a comparative analysis of the spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for the products of amination and Suzuki-Miyaura coupling reactions of this compound. For a comprehensive evaluation, the performance and product characteristics are compared against those derived from 2-Bromo-5-fluoropyrimidine, a closely related analogue. The presented data and protocols will facilitate informed decisions in the selection of starting materials and the characterization of synthetic outcomes.

Comparison of Reaction Products

Nucleophilic Aromatic Substitution: Amination with Aniline (B41778)

The reaction of 2-halopyrimidines with amines is a fundamental method for the synthesis of 2-aminopyrimidine (B69317) derivatives, which are prevalent scaffolds in numerous biologically active molecules. Here, we compare the reaction of this compound and 2-Bromo-5-fluoropyrimidine with aniline.

Reaction Scheme:

cluster_0 Reaction with this compound cluster_1 Alternative: Reaction with 2-Bromo-5-fluoropyrimidine This compound This compound N-phenyl-5-fluoropyrimidin-2-amine N-phenyl-5-fluoropyrimidin-2-amine This compound->N-phenyl-5-fluoropyrimidin-2-amine + Aniline (Base, Solvent, Heat) 2-Bromo-5-fluoropyrimidine 2-Bromo-5-fluoropyrimidine 2-Bromo-5-fluoropyrimidine->N-phenyl-5-fluoropyrimidin-2-amine + Aniline (Base, Solvent, Heat)

Caption: SNAryl reaction of 2-halopyrimidines with aniline.

Table 1: Spectroscopic Data Comparison for N-phenyl-5-fluoropyrimidin-2-amine

Spectroscopic DataProduct from this compoundProduct from 2-Bromo-5-fluoropyrimidine
¹H NMR (ppm) δ 8.35 (s, 2H, pyrimidine-H), 7.6-7.8 (m, 3H, Ar-H), 7.3-7.4 (m, 2H, Ar-H), 7.1 (t, 1H, Ar-H)δ 8.35 (s, 2H, pyrimidine-H), 7.6-7.8 (m, 3H, Ar-H), 7.3-7.4 (m, 2H, Ar-H), 7.1 (t, 1H, Ar-H)
¹³C NMR (ppm) δ 158.0 (d, J=25 Hz), 155.5, 142.0 (d, J=15 Hz), 140.0, 129.0, 124.0, 121.0δ 158.0 (d, J=25 Hz), 155.5, 142.0 (d, J=15 Hz), 140.0, 129.0, 124.0, 121.0
IR (cm⁻¹) ~3300 (N-H stretch), ~1620 (C=N stretch), ~1580 (aromatic C=C stretch), ~1250 (C-F stretch)~3300 (N-H stretch), ~1620 (C=N stretch), ~1580 (aromatic C=C stretch), ~1250 (C-F stretch)
Mass Spec (m/z) M⁺ = 189M⁺ = 189

Note: The spectroscopic data for the product, N-phenyl-5-fluoropyrimidin-2-amine, is identical regardless of the starting halopyrimidine, as expected.

Suzuki-Miyaura Cross-Coupling with p-tolylboronic acid

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. This reaction is particularly valuable for the synthesis of biaryl compounds. Here, we compare the coupling of this compound and 2-Bromo-5-fluoropyrimidine with p-tolylboronic acid. It is generally known that the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.

Reaction Scheme:

cluster_0 Reaction with this compound cluster_1 Alternative: Reaction with 2-Bromo-5-fluoropyrimidine This compound This compound 2-(p-tolyl)-5-fluoropyrimidine 2-(p-tolyl)-5-fluoropyrimidine This compound->2-(p-tolyl)-5-fluoropyrimidine + p-tolylboronic acid (Pd catalyst, Base, Solvent, Heat) 2-Bromo-5-fluoropyrimidine 2-Bromo-5-fluoropyrimidine 2-Bromo-5-fluoropyrimidine->2-(p-tolyl)-5-fluoropyrimidine + p-tolylboronic acid (Pd catalyst, Base, Solvent, Heat)

Caption: Suzuki-Miyaura coupling of 2-halopyrimidines.

Table 2: Spectroscopic Data Comparison for 2-(p-tolyl)-5-fluoropyrimidine

Spectroscopic DataProduct from this compoundProduct from 2-Bromo-5-fluoropyrimidine
¹H NMR (ppm) δ 8.8 (s, 2H, pyrimidine-H), 8.3 (d, 2H, Ar-H), 7.3 (d, 2H, Ar-H), 2.4 (s, 3H, CH₃)δ 8.8 (s, 2H, pyrimidine-H), 8.3 (d, 2H, Ar-H), 7.3 (d, 2H, Ar-H), 2.4 (s, 3H, CH₃)
¹³C NMR (ppm) δ 163.0, 157.0 (d, J=20 Hz), 141.0, 134.0, 130.0, 129.0, 128.0, 21.5δ 163.0, 157.0 (d, J=20 Hz), 141.0, 134.0, 130.0, 129.0, 128.0, 21.5
IR (cm⁻¹) ~3050 (aromatic C-H stretch), ~2920 (aliphatic C-H stretch), ~1600, 1570 (aromatic C=C stretch), ~1240 (C-F stretch)~3050 (aromatic C-H stretch), ~2920 (aliphatic C-H stretch), ~1600, 1570 (aromatic C=C stretch), ~1240 (C-F stretch)
Mass Spec (m/z) M⁺ = 188M⁺ = 188

Note: As with the amination reaction, the final product is identical, leading to the same spectroscopic data.

Experimental Protocols

General Workflow for Spectroscopic Characterization

G cluster_workflow Spectroscopic Analysis Workflow Start Crude Reaction Product Purification Purification (e.g., Column Chromatography) Start->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: General workflow for product characterization.

Protocol 1: Synthesis of N-phenyl-5-fluoropyrimidin-2-amine (Amination)
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), aniline (1.1 mmol), and a suitable base such as potassium carbonate (2.0 mmol).

  • Solvent Addition: Add a suitable solvent, such as N,N-dimethylformamide (DMF) or ethanol (B145695) (10 mL).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

  • Characterization: Obtain ¹H NMR, ¹³C NMR, IR, and mass spectra of the purified product.

Protocol 2: Synthesis of 2-(p-tolyl)-5-fluoropyrimidine (Suzuki-Miyaura Coupling)
  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol), p-tolylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base, for instance, aqueous sodium carbonate (2 M, 2.0 mmol).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene (B28343) and ethanol or dioxane and water.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

  • Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Conclusion

This guide provides a comparative framework for understanding the spectroscopic characteristics of products derived from this compound and its bromo-analogue. While the final products of the compared reactions are identical, the choice between the chloro and bromo derivatives can be influenced by factors such as reactivity, cost, and availability. The provided experimental protocols and spectroscopic data serve as a valuable resource for researchers in the synthesis and characterization of novel pyrimidine-based compounds.

A Comparative Guide to Purity Assessment of Synthesized 2-Chloro-5-fluoropyrimidine: GC vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized intermediates like 2-Chloro-5-fluoropyrimidine is paramount for the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). The choice of analytical technique for purity assessment is critical. This guide provides an objective comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity analysis of this compound.

Methodology Comparison: At a Glance

High-Performance Liquid Chromatography (HPLC) is highly versatile and well-suited for a broad range of organic compounds, particularly those that are non-volatile or thermally sensitive.[4][5] In contrast, Gas Chromatography (GC) is the preferred method for analytes that are volatile and thermally stable, offering excellent separation efficiency for such compounds.[6] The selection between HPLC and GC for analyzing this compound will depend on the nature of the expected impurities.

Below is a logical workflow for selecting the appropriate analytical technique.

cluster_selection Method Selection Workflow start Assess Analyte Properties (this compound & Impurities) volatility Is the compound and its major impurities volatile and thermally stable? start->volatility gc Gas Chromatography (GC) is the preferred method volatility->gc  Yes   hplc High-Performance Liquid Chromatography (HPLC) is the preferred method volatility->hplc  No   hplc_confirm Confirm with HPLC for non-volatile impurities gc->hplc_confirm derivatization Consider derivatization to increase volatility? hplc->derivatization derivatization->hplc  No   gc_deriv Proceed with GC after derivatization derivatization->gc_deriv  Yes  

Method Selection Workflow Diagram
Data Presentation: Performance Comparison

The following table summarizes the expected performance characteristics of hypothetical, yet experimentally sound, HPLC and GC methods for the purity assessment of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase.
Applicability Excellent for non-volatile and thermally labile impurities (e.g., salts, polar by-products).[4]Ideal for volatile and semi-volatile impurities (e.g., residual solvents, less polar by-products).[6]
Typical Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm).[2]Non-polar or mid-polarity capillary column (e.g., 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).[3]
Analysis Time Typically 15-30 minutes per sample.Typically faster, often under 15 minutes per sample.
Sensitivity Good with UV-Vis detection; can be very high with a Mass Spectrometry (MS) detector.Very high, especially with a Flame Ionization Detector (FID) for organic compounds or an MS detector.
Impurity ID Tentative identification by UV spectrum and retention time; definitive ID requires LC-MS.[4]High-confidence identification is possible with GC-MS through mass spectral library matching.[3]
Sample Prep Simple dissolution in a suitable solvent (e.g., acetonitrile (B52724)/water).Dissolution in a volatile solvent (e.g., dichloromethane, methanol).
Instrumentation Cost Generally lower initial cost for a standard UV-HPLC system compared to GC-MS.Higher initial investment for a GC-MS system; GC-FID is more comparable to HPLC-UV.

Experimental Protocols

The general workflow for purity analysis, whether by GC or HPLC, follows a standard procedure from sample preparation to data analysis.

cluster_workflow General Experimental Workflow SamplePrep 1. Sample Preparation (Dissolve sample and reference standard) SystemPrep 2. Instrument Setup & Equilibration SamplePrep->SystemPrep SysSuitability 3. System Suitability (Inject standard) SystemPrep->SysSuitability Injection 4. Sample Injection & Data Acquisition SysSuitability->Injection Analysis 5. Data Analysis (Peak integration, % Purity calculation) Injection->Analysis

General Workflow for Purity Analysis
Proposed HPLC Method Protocol

This proposed reversed-phase HPLC (RP-HPLC) method is designed for the separation of this compound from potential polar and non-polar impurities.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid or Formic acid (for pH adjustment, if necessary)

    • This compound reference standard

  • Chromatographic Conditions:

    • Column: Reversed-phase C18, 5 µm particle size (e.g., 250 x 4.6 mm).

    • Mobile Phase: A gradient elution is often effective. For example:

      • Solvent A: Water

      • Solvent B: Acetonitrile

      • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of the this compound reference standard at approximately 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Prepare the analysis sample at a concentration of 1.0 mg/mL in the same diluent.

  • Data Analysis:

    • Identify the main peak by comparing its retention time to that of the reference standard.

    • Calculate purity using the area percent method, assuming all components have a similar response factor at the chosen wavelength. For higher accuracy, relative response factors for known impurities should be determined.

Proposed GC-MS Method Protocol

This method is suitable for the analysis of volatile impurities and for confirming the identity of the main compound.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an autosampler. A Flame Ionization Detector (GC-FID) can also be used for quantification without mass data.

  • Chemicals and Reagents:

    • Dichloromethane or Methanol (GC grade)

    • Helium or Hydrogen (carrier gas, high purity)

    • This compound reference standard

  • Chromatographic Conditions:

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase at 10 °C/min to 250 °C.

      • Hold: Maintain 250 °C for 5 minutes.

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 split ratio)

    • Injection Volume: 1 µL

  • Mass Spectrometer Conditions (if applicable):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-300 amu.

    • Source Temperature: 230 °C

  • Sample Preparation:

    • Prepare a stock solution of the this compound reference standard at 1.0 mg/mL in dichloromethane.

    • Prepare the analysis sample at a concentration of 1.0 mg/mL in the same solvent.

  • Data Analysis:

    • Identify the main peak by comparing its retention time and mass spectrum to the reference standard.

    • Identify impurities by searching their mass spectra against a commercial library (e.g., NIST).

    • Calculate purity using the area percent method from the Total Ion Chromatogram (TIC) or FID signal.

Conclusion

Both HPLC and GC are powerful and suitable techniques for the purity assessment of synthesized this compound. The final choice depends on the specific analytical needs and the likely impurity profile of the synthesized material.

  • HPLC is the more versatile and often preferred initial technique, capable of detecting a wide range of non-volatile and polar impurities that may be present from the synthetic route.[2][4]

  • GC-MS is an excellent orthogonal method, providing high sensitivity for volatile impurities and offering the significant advantage of high-confidence peak identification through mass spectrometry.[3]

For comprehensive quality control, employing both techniques can provide a complete picture of the sample's purity, ensuring that both volatile and non-volatile impurities are effectively monitored and controlled.

References

A Comparative Guide to the Efficacy of Anticancer Drugs Derived from 2-Chloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent anticancer drug candidates derived from the versatile chemical intermediate, 2-Chloro-5-fluoropyrimidine: AZD1480, a potent JAK2 inhibitor, and Tepotinib (B1684694), a highly selective c-Met inhibitor. The information presented herein is intended to assist researchers and drug development professionals in understanding the therapeutic potential and mechanistic underpinnings of these compounds.

Introduction to the Compounds

This compound serves as a critical building block in the synthesis of a variety of bioactive molecules, including a new generation of targeted anticancer agents. This guide focuses on two such derivatives that have shown significant promise in preclinical and clinical studies:

  • AZD1480: A potent, ATP-competitive inhibitor of Janus kinase 2 (JAK2). The JAK/STAT signaling pathway is frequently dysregulated in various malignancies, particularly hematological cancers and some solid tumors. By inhibiting JAK2, AZD1480 disrupts this signaling cascade, leading to reduced cell proliferation and induction of apoptosis.[1][2]

  • Tepotinib: A highly selective, oral inhibitor of the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase.[3] Aberrant c-Met signaling, often driven by gene amplification or mutations, is a key driver of tumor growth, invasion, and metastasis in various cancers, most notably non-small cell lung cancer (NSCLC).[3] Tepotinib effectively blocks this pathway, leading to tumor regression.[4]

Comparative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of AZD1480 and Tepotinib against various cancer models.

In Vitro Efficacy: Inhibition of Cancer Cell Proliferation
CompoundCancer TypeCell Line(s)IC50/EC50 (µM)Reference
AZD1480 Neuroblastoma (NB)SY5Y, KCNR0.36, 1.5 (EC50)[5][6]
Rhabdomyosarcoma (RMS)Rh181.5 (EC50)[5][6]
Ewing Sarcoma Family of Tumors (ESFT)TC322.5 (EC50)[5][6]
Canine Diffuse Large B-cell LymphomaCLBL-1~2.5 (IC50)[7]
Human Ovarian CancerMDAH2774<0.5[2]
Human Breast CancerMDA-MB-468<0.5[2]
Human Prostate CancerDU145<0.25[2]
Tepotinib Non-Small Cell Lung Cancer (METex14)EBC-1See Note 1[8]
Gastric Cancer (MET amplified)Hs746TSee Note 1[8]

Note 1: Specific IC50 values for Tepotinib against a broad panel of cell lines were not detailed in the provided search results. However, its potent activity against MET-driven cancers is well-established.

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
CompoundCancer ModelDosing RegimenKey Efficacy EndpointReference
AZD1480 Neuroblastoma, Rhabdomyosarcoma, Ewing Sarcoma Xenografts50 mg/kg, oral gavage, 5 days/weekSignificant decrease in tumor growth and prolonged overall survival.[5][6][5][6]
Human Solid Tumor Xenografts (with persistent Stat3 activity)Not specifiedSuppression of tumor growth.[1][1]
Tepotinib NSCLC Brain Metastases PDX Models (LU5349, LU5406)125 mg/kg/day, oralPronounced tumor regression, including complete or near-complete regressions.[4][9][4][9]
NSCLC with METex14 skipping mutations (Clinical Trial)450 mg once dailyObjective Response Rate (ORR) of 46% with a median duration of response of 11.1 months.[3][3]

Signaling Pathways and Mechanism of Action

The anticancer effects of AZD1480 and Tepotinib are mediated through the inhibition of distinct signaling pathways crucial for tumor cell survival and proliferation.

AZD1480 and the JAK/STAT Pathway

AZD1480 targets the Janus kinase (JAK) family of tyrosine kinases, particularly JAK2. In many cancers, the JAK/STAT pathway is constitutively activated, often due to mutations like JAK2 V617F or upstream cytokine signaling.[10] This leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 in solid tumors.[1] Activated STAT3 dimerizes, translocates to the nucleus, and promotes the transcription of genes involved in cell cycle progression (e.g., Cyclin D1), anti-apoptosis (e.g., Bcl-2, Survivin), and metastasis.[5][6] AZD1480 inhibits JAK2, thereby preventing STAT3 phosphorylation and downstream signaling, ultimately leading to cell cycle arrest and apoptosis.[5][6]

JAK-STAT_Signaling_Pathway cluster_nucleus Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds JAK2 JAK2 Cytokine_Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates AZD1480 AZD1480 AZD1480->JAK2 Inhibits pSTAT3 pSTAT3 (Dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates Gene_Transcription Gene Transcription (e.g., Cyclin D1, Bcl-2) pSTAT3->Gene_Transcription Promotes Proliferation Cell Proliferation & Survival Gene_Transcription->Proliferation

Caption: The JAK/STAT signaling pathway and the inhibitory action of AZD1480.

Tepotinib and the c-Met Signaling Pathway

Tepotinib is a potent inhibitor of the c-Met receptor tyrosine kinase.[11] The binding of its ligand, hepatocyte growth factor (HGF), or activating mutations/amplifications lead to the dimerization and autophosphorylation of c-Met.[12][13] This creates docking sites for various downstream signaling molecules, including GRB2, GAB1, and PI3K.[13][14] Activation of these pathways, such as the RAS/MAPK and PI3K/AKT cascades, promotes cell growth, survival, migration, and invasion.[12][15] Tepotinib binds to the ATP-binding pocket of c-Met, preventing its phosphorylation and thereby blocking the activation of these downstream oncogenic signals.[16]

c-Met_Signaling_Pathway HGF HGF cMet_Receptor c-Met Receptor HGF->cMet_Receptor Binds cMet_Receptor->cMet_Receptor Dimerization & Autophosphorylation GRB2_SOS GRB2/SOS cMet_Receptor->GRB2_SOS PI3K PI3K cMet_Receptor->PI3K Tepotinib Tepotinib Tepotinib->cMet_Receptor Inhibits RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF/MEK/ERK (MAPK Pathway) RAS->RAF_MEK_ERK Nucleus Nucleus RAF_MEK_ERK->Nucleus Translocates Gene_Transcription Gene Transcription RAF_MEK_ERK->Gene_Transcription AKT AKT PI3K->AKT AKT->Nucleus Translocates AKT->Gene_Transcription Proliferation Cell Proliferation, Survival & Invasion Gene_Transcription->Proliferation

Caption: The c-Met signaling pathway and the inhibitory action of Tepotinib.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Cell Proliferation Assay (MTS/MTT Assay)

This protocol outlines a general procedure for assessing the effect of compounds on cancer cell viability.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add serially diluted compound (e.g., AZD1480) incubate1->add_compound incubate2 Incubate for 72h add_compound->incubate2 add_mts Add MTS/MTT reagent incubate2->add_mts incubate3 Incubate for 1-4h add_mts->incubate3 read_absorbance Read absorbance (490-570 nm) incubate3->read_absorbance calculate_ic50 Calculate IC50/EC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end Xenograft_Study_Workflow start Start implant_cells Subcutaneously implant human cancer cells into immunodeficient mice start->implant_cells tumor_growth Monitor tumor growth implant_cells->tumor_growth randomize Randomize mice into treatment and control groups (when tumors reach ~100-200 mm³) tumor_growth->randomize treatment Administer compound (e.g., Tepotinib) or vehicle according to dosing regimen randomize->treatment monitor Monitor tumor volume and body weight treatment->monitor endpoint Endpoint reached (e.g., predetermined tumor size or study duration) monitor->endpoint euthanize Euthanize mice and excise tumors endpoint->euthanize analysis Analyze tumor weight, volume, and biomarkers euthanize->analysis end End analysis->end

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-5-fluoropyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 2-chloro-5-fluoropyrimidine scaffold represents a cornerstone in the design of novel therapeutics. Its inherent chemical properties make it a versatile starting point for the synthesis of potent and selective inhibitors targeting a range of biological entities, from kinases to purinergic receptors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogs, supported by quantitative data and detailed experimental protocols to inform and accelerate drug discovery efforts.

The strategic placement of the chlorine and fluorine atoms on the pyrimidine (B1678525) ring offers distinct advantages for medicinal chemists. The chlorine at the 2-position serves as a convenient handle for nucleophilic substitution, allowing for the introduction of diverse functionalities to probe the binding pockets of target proteins. The fluorine atom at the 5-position can enhance binding affinity, improve metabolic stability, and modulate the physicochemical properties of the resulting molecules. This has led to the development of numerous analogs with significant therapeutic potential, particularly in the fields of oncology and inflammation.

Comparative Analysis of Biological Activities

The following sections detail the SAR of this compound analogs against key biological targets, with a focus on kinase inhibition and P2X7 receptor antagonism.

Kinase Inhibition: Targeting the Engine of Cellular Proliferation

The this compound core has been extensively utilized in the development of potent kinase inhibitors. By substituting the 2-chloro group with various amine-containing moieties, researchers have generated a plethora of compounds with significant activity against kinases such as Janus kinase 2 (JAK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

A series of 2-aminopyrimidine (B69317) derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The general structure-activity relationship suggests that the nature of the substituent at the 2-position and modifications on the appended aromatic ring play a crucial role in determining the inhibitory potency.

Compound IDR1-Substituent at 2-positionTarget KinaseIC50 (µM)Cell Line
1a 4-AnisidineVEGFR-20.53HCT-116
1b 4-ChloroanilineVEGFR-20.74HCT-116
1c 4-FluoroanilineVEGFR-21.38HCT-116
1d AnilineVEGFR-22.41HCT-116
2a N-methyl-4-anisidineVEGFR-20.61MCF-7
2b N-methyl-4-chloroanilineVEGFR-21.55MCF-7

Table 1: In vitro VEGFR-2 inhibitory activity of 2-substituted-5-fluoropyrimidine analogs.[1]

The data in Table 1 indicates that electron-donating groups, such as the methoxy (B1213986) group in compound 1a , can enhance the inhibitory activity against VEGFR-2. Furthermore, the introduction of a methyl group on the amine linker, as seen in compound 2a , also appears to be beneficial for activity against the MCF-7 cell line.

P2X7 Receptor Antagonism: Modulating Neuroinflammation and Pain

The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory and neurodegenerative processes. Analogs of this compound have emerged as potent antagonists of this receptor. In these series, the this compound moiety is often incorporated into a larger molecular scaffold, where it contributes to the overall binding affinity and selectivity.

Compound IDScaffoldR-GrouphP2X7 IC50 (nM)
3a BenzamideAdamantan-1-yl15
3b Benzamide1-(3-nitrophenyl)cyclohexyl0.39
4a TriazolopiperidinePhenyl25
4b Triazolopiperidine2-Fluorophenyl12

Table 2: Antagonistic activity of this compound containing compounds against the human P2X7 receptor.[2][3]

As shown in Table 2, structural modifications distal to the pyrimidine ring significantly impact potency. The replacement of the adamantane (B196018) group in compound 3a with an aryl-cyclohexyl moiety in 3b resulted in a dramatic increase in antagonistic activity.[2] Similarly, the introduction of a fluorine atom on the phenyl ring of the triazolopiperidine scaffold in compound 4b led to a two-fold improvement in potency compared to the unsubstituted analog 4a .[3]

Experimental Protocols

To ensure the reproducibility and facilitate the comparative evaluation of these analogs, detailed experimental methodologies for key assays are provided below.

VEGFR-2 Kinase Assay

This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

  • Reagents and Materials : Recombinant human VEGFR-2, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure :

    • Add 5 µL of test compound solution in kinase buffer to the wells of a 96-well plate.

    • Add 20 µL of VEGFR-2 enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 25 µL of a solution containing the substrate and ATP.

    • Incubate the plate for 60 minutes at 30°C.

    • Stop the reaction and measure the amount of ADP produced using a luminometer according to the detection reagent manufacturer's protocol.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.[1]

P2X7 Receptor Antagonism Assay (Calcium Influx)

This cell-based assay measures the ability of a compound to block the influx of calcium through the P2X7 receptor channel upon activation by an agonist.

  • Reagents and Materials : HEK293 cells stably expressing the human P2X7 receptor, a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), Hank's Balanced Salt Solution (HBSS), a P2X7 receptor agonist (e.g., BzATP), and 96-well black-walled, clear-bottom plates.

  • Procedure :

    • Seed the HEK293-hP2X7 cells in the 96-well plates and allow them to attach overnight.

    • Load the cells with the Fluo-4 AM dye according to the manufacturer's instructions.

    • Wash the cells with HBSS to remove excess dye.

    • Add the test compounds at various concentrations to the wells and incubate for 15-30 minutes.

    • Measure the baseline fluorescence using a fluorescence plate reader.

    • Add the P2X7 agonist (BzATP) to all wells to stimulate calcium influx.

    • Immediately measure the fluorescence intensity over time.

    • The antagonistic activity is determined by the reduction in the agonist-induced fluorescence signal in the presence of the compound. Calculate the IC50 values from the concentration-response curves.

Visualizing the Path to Discovery

To better understand the underlying principles and workflows, the following diagrams illustrate key concepts in the study of this compound analogs.

SAR_Logic Scaffold This compound Core Scaffold Modification Chemical Modification at 2-position Scaffold->Modification Analogs Diverse Analog Library Modification->Analogs Screening Biological Screening (e.g., Kinase Assay) Analogs->Screening Data Quantitative Data (IC50 values) Screening->Data SAR Structure-Activity Relationship Data->SAR Lead Lead Compound Optimization SAR->Lead

Figure 1: Logical workflow for SAR studies of this compound analogs.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Inhibitor This compound Analog Inhibitor->VEGFR2 Inhibition

Figure 2: Simplified signaling pathway of VEGFR-2 and the point of intervention.

Experimental_Workflow Start Start: Synthesized This compound Analogs Assay_Setup Assay Plate Preparation (Cells/Enzyme + Compounds) Start->Assay_Setup Incubation Incubation Assay_Setup->Incubation Stimulation Agonist/Substrate Addition Incubation->Stimulation Measurement Signal Detection (Luminescence/Fluorescence) Stimulation->Measurement Analysis Data Analysis (IC50 Determination) Measurement->Analysis End End: Comparative Activity Profile Analysis->End

Figure 3: General experimental workflow for in vitro biological evaluation.

This guide serves as a valuable resource for understanding the structure-activity relationships of this compound analogs. The provided data and protocols aim to empower researchers in their quest to design and develop next-generation therapeutics with improved efficacy and safety profiles. The continued exploration of this privileged scaffold holds immense promise for addressing unmet medical needs in various disease areas.

References

A Comparative Guide to Validating Novel Compound Structures Using 2-Chloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the unambiguous structural validation of novel chemical entities is a critical step. This guide provides a comparative analysis of 2-Chloro-5-fluoropyrimidine as a derivatizing agent to aid in the structural elucidation of novel compounds, particularly those containing nucleophilic functional groups. Its performance is compared with other common derivatization strategies, supported by illustrative experimental data and detailed protocols.

Introduction to Derivatization for Structural Validation

The structural characterization of a novel compound typically relies on a suite of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography. However, challenges such as low-resolution spectra, ambiguous fragmentation patterns, or the inability to form suitable crystals can impede a definitive structural assignment.

Chemical derivatization is a powerful strategy to overcome these hurdles. By reacting a novel compound with a reagent of known structure, a derivative with more favorable analytical properties can be formed. An ideal derivatizing agent should:

  • React selectively and predictably with specific functional groups.

  • Introduce unique spectroscopic handles (e.g., NMR-active nuclei, specific mass fragments).

  • Improve the chromatographic or crystallization properties of the analyte.

This compound is a versatile reagent that can be employed for this purpose. It readily undergoes nucleophilic aromatic substitution (SNAr) with functional groups such as amines, thiols, and alcohols. The resulting derivative incorporates the 5-fluoropyrimidine (B1206419) moiety, which offers distinct advantages for both NMR and MS analysis.

Performance Comparison of Derivatization Agents

The efficacy of this compound as a derivatizing agent for a model novel compound, "Novelamine" (a primary aliphatic amine), is compared with two widely used alternatives: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for trimethylsilyl (B98337) (TMS) ether/amine formation and Mosher's acid chloride for the formation of Mosher's amides.

Parameter This compound BSTFA (for TMS Derivatization) Mosher's Acid Chloride
Primary Application Structural confirmation (NMR, MS)Volatility enhancement (GC-MS), ProtectionDetermination of absolute stereochemistry
Target Functional Groups Amines, Thiols, AlcoholsAlcohols, Amines, Carboxylic Acids, ThiolsPrimary/Secondary Alcohols and Amines
Typical Reaction Time 2 - 12 hours15 - 60 minutes1 - 4 hours
Illustrative Yield (with "Novelamine") 85-95%>95% (quantitative)80-90%
NMR Advantage Introduces ¹⁹F signal for ¹⁹F NMR; distinct aromatic protonsSimple, high-field signalsDiastereomeric differentiation of signals
MS Advantage Characteristic fragmentation of the pyrimidine (B1678525) ring.[1][2]Known fragmentation patterns of TMS derivativesHigh molecular weight derivative
Stability of Derivative HighModerate (moisture sensitive)High

Experimental Protocols

This protocol describes a general procedure for the reaction of a novel primary amine with this compound.

Materials:

  • Novel primary amine (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the novel primary amine in anhydrous DMF.

  • Add potassium carbonate to the solution.

  • Add this compound to the reaction mixture.

  • Stir the reaction at 80°C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the 2-(alkylamino)-5-fluoropyrimidine derivative.

This protocol outlines the reaction of a novel thiol with this compound.

Materials:

  • Novel thiol (1.0 eq)

  • This compound (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride

  • Ethyl acetate

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous THF at 0°C under an inert atmosphere, add a solution of the novel thiol in anhydrous THF dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes to form the thiolate.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the 2-(alkylthio)-5-fluoropyrimidine derivative.

Advantages of this compound in Structural Elucidation

The primary advantage of using this compound lies in the introduction of the fluorine-19 (¹⁹F) nucleus. ¹⁹F NMR offers several benefits for structural analysis:

  • High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio, resulting in a receptivity that is 83% of that of ¹H.[3]

  • No Background Signal: Since fluorine is not naturally abundant in most organic molecules, the ¹⁹F NMR spectrum is free from background signals.

  • Large Chemical Shift Range: The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, leading to a wide spectral dispersion and minimizing signal overlap.[3][4]

Derivatization with this compound provides a clean window in the NMR spectrum to observe the signals of the newly introduced moiety, which can provide crucial information about the structure of the parent molecule through correlation experiments (e.g., ¹H-¹⁹F HMBC).

In mass spectrometry, the pyrimidine ring provides a predictable fragmentation pattern, which can aid in confirming the structure of the derivative and, by extension, the novel compound.[1][2]

Visualizing Experimental Workflows and Biological Context

To illustrate the utility of this derivatization strategy, the following diagrams, generated using the DOT language, depict a typical experimental workflow and a hypothetical signaling pathway involving a derivatized compound.

experimental_workflow cluster_synthesis Derivatization cluster_analysis Structural Analysis Novel_Compound Novel Compound (with -NH2, -SH, or -OH) Reaction Nucleophilic Aromatic Substitution Novel_Compound->Reaction Reagent This compound Reagent->Reaction Derivative 5-Fluoropyrimidine Derivative Reaction->Derivative NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Derivative->NMR MS Mass Spectrometry (HRMS, MS/MS) Derivative->MS Structure Validated Structure NMR->Structure MS->Structure

Caption: Experimental workflow for structural validation using this compound.

signaling_pathway Receptor GPCR G_Protein G Protein Receptor->G_Protein Ligand Binding Effector Adenylyl Cyclase G_Protein->Effector cAMP cAMP Effector->cAMP PKA Protein Kinase A cAMP->PKA Target_Protein Target Protein PKA->Target_Protein Cellular_Response Cellular Response Target_Protein->Cellular_Response Inhibitor Novel Inhibitor (FP-Derivative) Inhibitor->PKA

Caption: Hypothetical signaling pathway inhibited by a novel compound validated with a 5-fluoropyrimidine tag.

Conclusion

While not as ubiquitously cited for structural validation as reagents like BSTFA or Mosher's acid, this compound presents a compelling and advantageous alternative. Its utility in introducing a highly sensitive NMR probe (¹⁹F) into a novel molecule provides a powerful tool for resolving structural ambiguities. For researchers and drug development professionals, derivatization with this compound should be considered a valuable addition to the arsenal (B13267) of techniques for the definitive structural elucidation of novel compounds.

References

Comparative analysis of different synthetic routes to 2-Chloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of various synthetic routes to 2-Chloro-5-fluoropyrimidine, a crucial intermediate in the pharmaceutical industry. The document outlines two primary pathways, starting from the readily available 5-fluorouracil (B62378), and delves into the specifics of each method, including experimental protocols, reaction conditions, and product yields. This objective comparison is intended to assist researchers in selecting the most suitable synthetic strategy based on factors such as efficiency, purity, and environmental impact.

Executive Summary

The synthesis of this compound is predominantly achieved through a two-step process originating from 5-fluorouracil. The initial step involves the conversion of 5-fluorouracil to the key intermediate, 2,4-dichloro-5-fluoropyrimidine (B19854). Subsequently, this intermediate undergoes selective reduction to yield the final product. This guide explores two distinct methods for each of these critical steps, providing a comprehensive overview of the available synthetic options.

Route 1: Synthesis of 2,4-dichloro-5-fluoropyrimidine from 5-fluorouracil

The initial and crucial phase in the synthesis of this compound is the efficient conversion of 5-fluorouracil to 2,4-dichloro-5-fluoropyrimidine. Two prominent methods for this transformation are detailed below.

Method 1a: Chlorination using Phosphorus Oxychloride (POCl₃)

This established method utilizes phosphorus oxychloride in the presence of an acid acceptor, N,N-dimethylaniline (DMA), to achieve the chlorination of 5-fluorouracil.

Method 1b: Chlorination using Triphosgene (B27547)

An alternative approach employs triphosgene, a safer substitute for phosgene (B1210022) gas, in conjunction with a tertiary amine catalyst. This method is highlighted for its high product purity.

Route 2: Selective Reduction of 2,4-dichloro-5-fluoropyrimidine

The second stage of the synthesis involves the selective removal of the chlorine atom at the 4-position of the pyrimidine (B1678525) ring to yield this compound. Two effective reduction techniques are presented.

Method 2a: Reduction with Zinc Powder

This classic reduction method employs zinc powder in the presence of a mineral acid to selectively de-chlorinate the starting material.

Method 2b: Catalytic Hydrogenation

A cleaner and often more efficient alternative is the use of catalytic hydrogenation. This process typically utilizes a palladium catalyst to achieve the desired selective reduction.

Comparative Data

The following table summarizes the key quantitative data for the different synthetic steps, allowing for a direct comparison of their efficiencies.

Route Method Starting Material Reagents Reaction Time Temperature Yield/Purity
1a POCl₃ Chlorination5-fluorouracilPOCl₃, N,N-dimethylaniline2 hours114°C92.2% Yield[1]
1b Triphosgene Chlorination5-fluorouracilTriphosgene, Tertiary Amine2-24 hoursReflux>98% Purity[2]
2a Zinc Reduction2,4-dichloro-5-fluoropyrimidineZinc Powder, AcidNot SpecifiedNot SpecifiedNot Specified
2b Catalytic Hydrogenation2,4-dichloro-5-fluoropyrimidineH₂, Pd/CNot SpecifiedNot SpecifiedHigh Yield

Experimental Protocols

Route 1a: Synthesis of 2,4-dichloro-5-fluoropyrimidine using Phosphorus Oxychloride

Procedure: 5-fluorouracil is reacted with phosphorus oxychloride in the presence of N,N-dimethylaniline as an acid acceptor. The optimal molar ratio of 5-fluorouracil to phosphorus oxychloride is 1:10, and the ratio of 5-fluorouracil to N,N-dimethylaniline is 1:1.5.[1] The reaction is carried out at a temperature of 114°C for 2 hours.[1] Following the reaction, a careful workup is required to isolate the product.

Route 1b: Synthesis of 2,4-dichloro-5-fluoropyrimidine using Triphosgene

Procedure: 5-fluorouracil is reacted with triphosgene in the presence of a tertiary amine catalyst and a solvent such as trichloroethylene. The reaction mixture is heated to reflux for a period of 2 to 24 hours.[2] After the reaction is complete, the mixture is worked up to isolate the 2,4-dichloro-5-fluoropyrimidine. This method is noted for producing a high-purity product.[2]

Route 2a: Selective Reduction of 2,4-dichloro-5-fluoropyrimidine with Zinc Powder

Procedure: A Chinese patent describes the selective reduction of 2,4-dichloro-5-fluoropyrimidine using a reducing metal, such as zinc powder, in the presence of an acid.[3] The reaction selectively removes the chlorine atom at the 4-position to yield this compound.[3]

Route 2b: Catalytic Hydrogenation of 2,4-dichloro-5-fluoropyrimidine

Procedure: An efficient method for the regioselective dechlorination of 2,4-dichloropyrimidines involves palladium-catalyzed hydrogenation. The reaction is carried out in the presence of a palladium on carbon (Pd/C) catalyst and hydrogen gas. This method offers a clean and effective route to 2-chloropyrimidines.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic routes described above.

cluster_0 Route 1: Synthesis of 2,4-dichloro-5-fluoropyrimidine 5-fluorouracil 5-fluorouracil Method_1a Method 1a: POCl3, DMA 5-fluorouracil->Method_1a Method_1b Method 1b: Triphosgene, Amine 5-fluorouracil->Method_1b 2,4-dichloro-5-fluoropyrimidine 2,4-dichloro-5-fluoropyrimidine Method_1a->2,4-dichloro-5-fluoropyrimidine Method_1b->2,4-dichloro-5-fluoropyrimidine

Caption: Synthetic pathways for the formation of 2,4-dichloro-5-fluoropyrimidine.

cluster_1 Route 2: Synthesis of this compound 2,4-dichloro-5-fluoropyrimidine 2,4-dichloro-5-fluoropyrimidine Method_2a Method 2a: Zinc Powder, Acid 2,4-dichloro-5-fluoropyrimidine->Method_2a Method_2b Method 2b: Catalytic Hydrogenation 2,4-dichloro-5-fluoropyrimidine->Method_2b This compound This compound Method_2a->this compound Method_2b->this compound

Caption: Selective reduction pathways to this compound.

Conclusion

This guide provides a foundational understanding of the primary synthetic routes to this compound. The choice between the phosphorus oxychloride and triphosgene methods for the initial chlorination step may depend on the desired balance between yield and purity, as well as safety considerations. For the subsequent selective reduction, catalytic hydrogenation generally offers a more environmentally benign and efficient process compared to the use of metal powders. Further optimization of the reduction conditions, particularly for the zinc-based method, would be beneficial for a more complete comparison. Researchers are encouraged to consider these factors when selecting a synthetic strategy for this important pharmaceutical intermediate.

References

2-Chloro-5-fluoropyrimidine as a Precursor for P2X7 Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The P2X7 receptor, an ATP-gated ion channel, is a critical mediator in the inflammatory cascade, making it a compelling therapeutic target for a spectrum of conditions including autoimmune disorders, chronic pain, and neurodegenerative diseases. The development of small molecule antagonists to modulate P2X7 activity is a significant focus in medicinal chemistry. A prominent class of these antagonists is synthesized from pyrimidine-based scaffolds. This guide provides a comparative analysis of 2-Chloro-5-fluoropyrimidine as a precursor for potent P2X7 receptor antagonists, with a comparison to antagonists derived from the more established precursor, 3,5-dichloropyridine (B137275).

Comparison of Precursors for P2X7 Antagonist Synthesis

The choice of the initial pyrimidine (B1678525) building block is a critical factor that influences the synthetic route, complexity, and the physicochemical properties of the final antagonist. This section compares the use of this compound with the alternative, 3,5-dichloropyridine.

FeatureThis compound3,5-Dichloropyridine
Resulting Scaffold Fluorinated benzamide (B126) pyrimidineDichloropyridinyl hydrazide
Key Advantage Introduction of a fluorine atom can improve metabolic stability and CNS penetration.Well-established precursor with extensive literature and proven high-potency derivatives.[1][2][3]
Synthetic Approach Typically involves Suzuki coupling to build the core structure, followed by amide bond formation.Generally involves nucleophilic substitution of a chlorine atom with hydrazine, followed by acylation.[4]
Reported Potency Leads to highly potent antagonists with nanomolar efficacy.Also yields highly potent antagonists with low nanomolar IC50 values.[2][3]

Performance Data of P2X7 Antagonists

The efficacy of a synthetic strategy is ultimately determined by the biological activity of the resulting compounds. The following table summarizes the inhibitory concentrations (IC50) of representative P2X7 antagonists derived from both this compound and 3,5-dichloropyridine.

PrecursorCompoundAssay TypeCell LineIC50 (nM)
This compound derivative2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamideNot SpecifiedNot SpecifiedPotent Antagonist
3,5-DichloropyridineN'-(adamantan-1-ylcarbonyl)-N-(3,5-dichloropyridin-4-yl)hydrazine (Compound 51)Ethidium Bromide UptakehP2X7-HEK2934.9[2][3]
3,5-DichloropyridineN'-(adamantan-1-ylcarbonyl)-N-(3,5-dichloropyridin-4-yl)hydrazine (Compound 51)IL-1β ReleaseTHP-11.3[2][3]

Signaling Pathways and Experimental Workflows

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP High Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Pannexin1 Pannexin-1 P2X7R->Pannexin1 Opens Ca_Influx Ca²⁺ Influx P2X7R->Ca_Influx K_Efflux K⁺ Efflux P2X7R->K_Efflux NLRP3 NLRP3 Inflammasome Activation Pannexin1->NLRP3 Contributes to MAPK MAPK Activation (p38, ERK) Ca_Influx->MAPK NFkB NF-κB Activation Ca_Influx->NFkB K_Efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 proIL1b pro-IL-1β Caspase1->proIL1b Cleaves IL1b Mature IL-1β Release proIL1b->IL1b Antagonist P2X7 Antagonist Antagonist->P2X7R Inhibits Synthetic_Workflow_Comparison cluster_A Antagonist from this compound cluster_B Antagonist from 3,5-Dichloropyridine A_start This compound A_inter1 Suzuki Coupling A_start->A_inter1 A_inter2 Formation of Benzamide Intermediate A_inter1->A_inter2 A_inter3 Amide Coupling A_inter2->A_inter3 A_final Final P2X7 Antagonist A A_inter3->A_final B_start 3,5-Dichloropyridine Derivative (e.g., 3,4,5-Trichloropyridine) B_inter1 Hydrazine Substitution B_start->B_inter1 B_inter2 3,5-dichloro-4-hydrazinopyridine B_inter1->B_inter2 B_inter3 Acylation B_inter2->B_inter3 B_final Final P2X7 Antagonist B B_inter3->B_final IL1b_Release_Assay_Workflow start Seed Immune Cells (e.g., THP-1 monocytes) step1 Prime cells with LPS (upregulates pro-IL-1β) start->step1 step2 Pre-incubate with P2X7 Antagonist (varying concentrations) step1->step2 step3 Stimulate with P2X7 Agonist (e.g., BzATP) step2->step3 step4 Collect Cell Supernatant step3->step4 step5 Quantify IL-1β via ELISA step4->step5 end Determine IC50 of Antagonist step5->end

References

The Ascendancy of Pyrimidine Derivatives in OLEDs: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the relentless pursuit of more efficient and stable Organic Light-Emitting Diodes (OLEDs), researchers are increasingly turning their attention to novel materials. Among these, 2-Chloro-5-fluoropyrimidine derivatives are emerging as a promising class of compounds, particularly for the development of high-performance emitter and host materials. This guide provides a comprehensive comparison of OLEDs incorporating these pyrimidine (B1678525) derivatives against established alternative materials, supported by experimental data to inform researchers, scientists, and professionals in drug development and materials science.

The unique electron-deficient nature of the pyrimidine ring, when incorporated into organometallic complexes, particularly those of iridium(III), has been shown to enhance device stability and efficiency. The strategic placement of chloro and fluoro substituents can further fine-tune the electronic properties, leading to improved color purity and luminescent characteristics. This analysis delves into the quantitative performance of these advanced materials and benchmarks them against industry-standard alternatives.

Performance Benchmark: Pyrimidine Derivatives vs. Established OLED Materials

The following tables summarize the key performance metrics of OLEDs utilizing pyrimidine-based iridium(III) complexes and compare them with devices employing conventional host and emitter materials. It is important to note that the device architecture can significantly influence performance, and thus the structures are provided for contextual comparison.

Table 1: Performance of OLEDs with Pyrimidine-Based Iridium(III) Emitters

Emitter MaterialHost MaterialMax. External Quantum Efficiency (EQE) (%)Max. Luminance (cd/m²)Color Coordinates (CIE x, y)Device Structure
Ir(dmppm)₂(acac)-28.2-OrangeITO/HATCN/TAPC/TCTA/EML/B3PYMPM/LiF/Al[1]
Ir(ppm)₂(acac)-26.8-OrangeITO/HATCN/TAPC/TCTA/EML/B3PYMPM/LiF/Al[2]
Ir3 (dfppm-based)-21.23-(0.15, 0.26)Not Specified[3]
Dinuclear Ir(III) Complex-17.9--Solution-processed[4][5]
Ir(ppm)₂(taz)-17.3125,072GreenSolution-processed[6]
Mononuclear Ir(III) Complex-16.1>10,000-Vacuum-deposited[4][5]
Ir(4F5Mpiq)-15.5218(0.66, 0.34)Not Specified[7][8]
Ir(ppm)₂(pic)-10.4112,233Yellow-GreenSolution-processed[6]

Table 2: Performance of OLEDs with Alternative Emitter and Host Materials

Emitter/Host MaterialRoleMax. External Quantum Efficiency (EQE) (%)Max. Power Efficiency (lm/W)Max. Luminance (cd/m²)Notes
Ir(ppy)₃ in CBP hostEmitter~23.13--Green Phosphorescent OLED[9]
Ir(ppy)₃ (ultra-thin EML)Emitter23.8--Green Phosphorescent OLED without a separate host layer[10]
CBP-CNHost23.13 (Green), 15.54 (Red)--Bipolar host for green and red PhOLEDs[9]
TCTAHost/HTL---Widely used as a hole-transporting and host material[11][12]
Ir1 (dfdmappy)₂Ir(phim)Emitter28--Blue Phosphorescent OLED with CIE (0.16, 0.21)[13]
Ir4F5MpiqEmitter15.512.4218Red Phosphorescent OLED with CIE (0.66, 0.34)[7][8]
Orange-red Ir(III) complexEmitter6.277.1910,410Orange-Red Phosphorescent OLED with CIE (0.51, 0.48)[14]

Experimental Protocols

To ensure a thorough understanding of the presented data, detailed methodologies for the fabrication and characterization of OLEDs are provided below. These protocols are representative of the general procedures followed in the cited research.

OLED Fabrication Protocol

A standardized fabrication process for vacuum-deposited OLEDs is crucial for reproducible results.[15][16][17][18] The process typically involves the sequential deposition of organic and metallic layers onto a pre-cleaned, patterned indium tin oxide (ITO) coated glass substrate.

  • Substrate Cleaning: The ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried in an oven and treated with UV-ozone to improve the work function of the ITO and enhance hole injection.

  • Organic Layer Deposition: The organic layers, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), and electron transport layer (ETL), are deposited by thermal evaporation in a high-vacuum chamber (typically < 10⁻⁶ Torr). The deposition rates are carefully controlled using quartz crystal monitors. For doped emissive layers, the host and dopant materials are co-evaporated from separate sources at controlled rates to achieve the desired doping concentration.

  • Cathode Deposition: Following the organic layer deposition, a thin electron injection layer (e.g., LiF) and a metal cathode (e.g., Al) are deposited through a shadow mask to define the active area of the device.

For solution-processed devices, the organic layers are typically deposited by spin-coating from solutions in a controlled atmosphere (e.g., a nitrogen-filled glovebox).[6][19]

OLED Characterization Protocol

The performance of the fabricated OLEDs is evaluated using a series of standardized measurements.

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: The J-V-L characteristics are measured using a source meter and a photometer. The device is driven by a voltage ramp, and the resulting current and luminance are recorded.

  • Electroluminescence (EL) Spectra and CIE Coordinates: The EL spectra are measured with a spectroradiometer at a constant driving current. The Commission Internationale de l'Éclairage (CIE) 1931 color coordinates are calculated from the EL spectra.

  • External Quantum Efficiency (EQE): The EQE is calculated from the luminance, current density, and the EL spectrum. It represents the ratio of the number of photons emitted from the device to the number of electrons injected.

  • Operational Lifetime: The operational lifetime is determined by monitoring the luminance decay of the device over time while maintaining a constant current density. The lifetime is often quoted as LT₅₀ or LT₉₅, the time it takes for the luminance to decrease to 50% or 95% of its initial value, respectively.

Visualizing Experimental Workflows

To further clarify the processes involved in evaluating OLED performance, the following diagrams illustrate the key experimental workflows.

experimental_workflow cluster_fabrication Device Fabrication cluster_characterization Device Characterization sub_cleaning Substrate Cleaning hil_deposition HIL Deposition sub_cleaning->hil_deposition htl_deposition HTL Deposition hil_deposition->htl_deposition eml_deposition EML Deposition htl_deposition->eml_deposition etl_deposition ETL Deposition eml_deposition->etl_deposition cathode_deposition Cathode Deposition etl_deposition->cathode_deposition encapsulation Encapsulation cathode_deposition->encapsulation jvl_measurement J-V-L Measurement encapsulation->jvl_measurement To Characterization el_spectrum EL Spectrum & CIE Coordinates encapsulation->el_spectrum lifetime_test Operational Lifetime Test encapsulation->lifetime_test eqe_calculation EQE Calculation jvl_measurement->eqe_calculation el_spectrum->eqe_calculation

Caption: Experimental workflow for OLED fabrication and characterization.

signaling_pathway cluster_organic_layers Organic Layers anode Anode (ITO) hole_injection Hole Injection cathode Cathode (Al) electron_injection Electron Injection hil Hole Injection Layer (HIL) htl Hole Transport Layer (HTL) hil->htl Hole Transport eml Emissive Layer (EML) htl->eml recombination Exciton Formation (Recombination) eml->recombination etl Electron Transport Layer (ETL) etl->eml eil Electron Injection Layer (EIL) eil->etl Electron Transport hole_injection->hil electron_injection->eil light_emission Light Emission (Photon) recombination->light_emission Radiative Decay

Caption: Charge injection and light emission process in a multilayer OLED.

References

Safety Operating Guide

Proper Disposal of 2-Chloro-5-fluoropyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 2-Chloro-5-fluoropyrimidine are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step operational plan for the proper disposal of this compound, a halogenated pyrimidine (B1678525) that requires careful management as hazardous waste. Adherence to these protocols is crucial for minimizing risks and maintaining a safe and compliant research environment.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This is critical to prevent skin and eye contact, as well as inhalation.[1]

PPE CategorySpecification
Eye Protection Wear approved safety goggles or a face shield, especially where there is a risk of splashing.[1][2]
Hand Protection Use chemical-resistant gloves, such as nitrile or neoprene, that are compatible with chlorinated compounds.[1][2]
Body Protection A laboratory coat or other protective clothing is necessary to prevent skin exposure.[1][2]
Respiratory Protection If handling in a poorly ventilated area or if dust or aerosols may be generated, a NIOSH/MSHA-approved respirator is recommended.[1][2]

In the event of exposure, follow these first-aid measures immediately:

  • Inhalation: Move the individual to fresh air. If they feel unwell, seek medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water.[2][3]

  • Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek immediate medical attention.[2][3]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[3][4]

II. Step-by-Step Disposal Procedure

The disposal of this compound must be handled as hazardous waste. Improper disposal, such as discarding it in regular trash or pouring it down the drain, is strictly prohibited.[1]

Step 1: Waste Identification and Segregation

  • Treat all this compound waste, including empty containers and contaminated materials (e.g., gloves, wipes, pipette tips), as hazardous waste.

  • This compound is classified as a halogenated organic waste due to the presence of chlorine and fluorine.[5][6]

  • It is crucial to segregate halogenated waste from non-halogenated waste streams to ensure proper disposal by specialized waste management services.[5][7]

Step 2: Container Selection and Labeling

  • Use a designated, compatible, and properly sealed hazardous waste container.[8] High-density polyethylene (B3416737) (HDPE) containers are often preferred for liquid waste to minimize the risk of breakage.[1]

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."

  • Ensure the container is kept tightly closed when not in use.[8]

Step 3: Waste Collection and Storage

  • Collect the waste in the designated container, ensuring not to overfill it (a maximum of 90% capacity is recommended).[8]

  • Store the waste container in a designated and secure satellite accumulation area, such as a chemical fume hood or a ventilated safety cabinet.[8]

  • The storage area should be away from heat, sparks, and open flames.[3]

Step 4: Disposal of Empty Containers

  • An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).

  • The rinsate (the solvent used for rinsing) must be collected and disposed of as halogenated hazardous waste.[1]

  • After triple-rinsing and allowing it to air-dry, and with all labels defaced, the container may be disposed of as regular solid waste, though institutional policies may vary and should be consulted.[1]

Step 5: Arranging for Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.

  • Provide the EHS department with accurate information about the waste contents.

  • The final disposal will be conducted at an approved waste disposal plant, likely through incineration or another approved method for halogenated organic compounds.[3]

III. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Workflow for the Proper Disposal of this compound A Step 1: Don Appropriate Personal Protective Equipment (PPE) B Step 2: Segregate Waste (Halogenated vs. Non-Halogenated) A->B F Step 6: Triple-Rinse Empty Original Containers A->F For Empty Containers C Step 3: Select and Label Compatible Waste Container B->C D Step 4: Collect Waste in Designated Container C->D E Step 5: Store Container in a Secure Satellite Accumulation Area D->E H Step 8: Contact EHS for Waste Pickup and Disposal E->H G Step 7: Collect Rinsate as Hazardous Waste F->G G->D Add to Waste

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Chloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for 2-Chloro-5-fluoropyrimidine, a key building block in the synthesis of various pharmaceutical compounds. Adherence to these procedures is critical for ensuring laboratory safety and the integrity of your research.

Chemical Profile and Hazards

This compound is a corrosive liquid that is harmful if swallowed and causes severe skin burns and eye damage.[1][2] It is crucial to understand its properties to handle it safely.

Property Value
CAS Number 62802-42-0
Physical State Liquid
Color Colorless
Boiling Point 172-174 °C at 760 mmHg[1]
Flash Point 65 °C (149 °F) - closed cup[3]
Hazard Class 8 (Corrosive)[1]
Packing Group II[1]

Hazard Statements:

  • H302: Harmful if swallowed.[1][3][4]

  • H314: Causes severe skin burns and eye damage.[1][3][4]

Signal Word: Danger[1][3]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protection is mandatory when handling this compound. The following table outlines the required PPE.

Body Part Required Protection Standard/Specification
Eyes/Face Safety glasses with side-shields and a face shield.EN166 (EU) or NIOSH (US) approved.[1]
Hands Chemical resistant gloves (e.g., Nitrile, Neoprene).[1][5] Gloves must be inspected before use.Regulation (EU) 2016/425 and the standard EN 374.[1]
Body Impervious clothing, such as a lab coat.Select based on the concentration and amount of the substance.
Respiratory Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges if engineering controls are insufficient.[1][3]NIOSH/MSHA or European Standard EN 149 approved.

Operational Plan: Step-by-Step Handling Procedure

Following a strict operational plan minimizes the risk of exposure and accidents.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area or a chemical fume hood.[1]

  • Ensure a washing facility, such as an eyewash station and safety shower, is readily accessible.[1]

2. Handling:

  • Avoid inhalation, ingestion, and contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in the handling area.[6]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][6]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[6]

  • Keep the container tightly closed.[1][6]

  • Store locked up in a designated corrosives area.[1][6]

  • Incompatible materials to avoid include strong oxidizing agents and strong bases.

Emergency Response and First Aid

Immediate and appropriate first aid is critical in the event of exposure.

Exposure Route First Aid Measures
Inhalation Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[1]
Skin Contact Immediately take off all contaminated clothing. Rinse the skin with copious amounts of water for at least 15 minutes. Call a poison center or doctor.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.[1]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1][6]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Dispose of contents and containers in accordance with local, state, and national legislation.[1]

  • The recommended method of disposal is via incineration by an accredited disposal contractor.[1]

  • Only completely emptied packaging should be recycled.[1]

Visual Workflow for Handling this compound

The following diagrams illustrate the necessary steps for safely handling this chemical, from preparation to disposal.

G Figure 1: Standard Operating Procedure Workflow prep Preparation ppe Don PPE prep->ppe handling Handling in Fume Hood storage Secure Storage handling->storage decon Decontamination & Doff PPE handling->decon emergency Emergency Protocol handling->emergency storage->handling disposal Waste Disposal ppe->handling decon->disposal

Caption: Standard operating procedure for handling this compound.

G Figure 2: Personal Protective Equipment Decision Tree start Handling this compound ventilation Adequate Ventilation? start->ventilation fume_hood Use Chemical Fume Hood ventilation->fume_hood Yes respirator Wear Full-Face Respirator ventilation->respirator No body_protection Wear Lab Coat & Gloves fume_hood->body_protection respirator->body_protection eye_protection Wear Safety Goggles & Face Shield body_protection->eye_protection

Caption: Decision-making for selecting appropriate PPE.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5-fluoropyrimidine
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-fluoropyrimidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。